molecular formula C8H7ClN2O4 B1583574 Methyl 2-amino-5-chloro-3-nitrobenzoate CAS No. 84228-49-9

Methyl 2-amino-5-chloro-3-nitrobenzoate

Cat. No.: B1583574
CAS No.: 84228-49-9
M. Wt: 230.6 g/mol
InChI Key: ISMXPTNCRAJFPH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H7ClN2O4 and its molecular weight is 230.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXPTNCRAJFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346831
Record name Methyl 2-amino-5-chloro-3-nitrobenzoate
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Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-49-9
Record name Benzoic acid, 2-amino-5-chloro-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84228-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-chloro-3-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID20346831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate , a highly functionalized intermediate critical in the development of kinase inhibitors and agrochemicals.

The protocol prioritizes the Nucleophilic Aromatic Substitution (


)  route. Unlike the direct nitration of anthranilates—which often suffers from poor regioselectivity due to ammonium salt formation in acidic media—this pathway guarantees 100% regiocontrol by leveraging the electronic activation patterns of a 2,5-dichloro precursor.

Retrosynthetic Analysis & Strategy

The synthesis is designed to circumvent the "aniline nitration problem." Direct nitration of Methyl 2-amino-5-chlorobenzoate in concentrated acid protonates the amine, converting the ortho/para-directing


 group into a meta-directing 

group, leading to the unwanted 4-nitro or 6-nitro isomers.

Instead, we utilize a displacement strategy :

  • Precursor Selection: Start with 2,5-Dichlorobenzoic acid .[1]

  • Regioselective Nitration: The directing effects of the two chlorine atoms and the carboxyl group cooperatively direct nitration to the C3 position.

  • Activation: Esterification protects the acid and increases the electrophilicity of the ring.

  • 
     Amination:  The C2-chlorine atom, activated by the ortho-nitro and ortho-ester groups, is selectively displaced by ammonia. The C5-chlorine (meta to nitro) remains inert.
    

Synthesispathway Target This compound (Target) Precursor1 Methyl 2,5-dichloro-3-nitrobenzoate (Activated Core) Precursor1->Target SnAr Amination (NH3/MeOH) Precursor2 2,5-Dichloro-3-nitrobenzoic Acid Precursor2->Precursor1 Esterification (MeOH/H2SO4) Start 2,5-Dichlorobenzoic Acid (Commodity Starting Material) Start->Precursor2 Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of commodity chemical 2,5-dichlorobenzoic acid to the target via regioselective nitration and nucleophilic substitution.[1][2]

Experimental Protocol
Step 1: Regioselective Nitration

Objective: Synthesize 2,5-dichloro-3-nitrobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (


). The C3 position is the least deactivated site accessible to the nitronium ion.
  • Reagents: 2,5-Dichlorobenzoic acid (1.0 equiv),

    
     (fuming, 1.2 equiv), 
    
    
    
    (solvent).
  • Equipment: 3-neck round-bottom flask, internal thermometer, addition funnel, ice bath.

ParameterSpecification
Temperature (Addition)

Temperature (Reaction)

Time 15 Hours
Yield ~84%

Protocol:

  • Suspend 95.0 g (0.5 mol) of 2,5-dichlorobenzoic acid in 600 mL of concentrated sulfuric acid (

    
    ) in a 2L flask. Cool the suspension to 
    
    
    
    .
  • Prepare a mixed acid solution: Carefully add 40.0 g of nitric acid (

    
    , d=1.5) to 50.0 g  of concentrated sulfuric acid.
    
  • Critical Step: Add the mixed acid dropwise to the suspension, maintaining the internal temperature strictly between

    
     . An exotherm is expected.
    
  • Allow the mixture to warm to room temperature (

    
    ) and stir for 15 hours .
    
  • Workup: Pour the reaction mixture slowly onto 4 kg of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.

  • Filter the solid and wash with cold water (

    
    ) until the filtrate is neutral.
    
  • Purification: Recrystallize from acetonitrile/water (9:1) if high purity is required.

    • Checkpoint: Melting point should be

      
       (dec).[1]
      
Step 2: Methyl Esterification

Objective: Synthesize Methyl 2,5-dichloro-3-nitrobenzoate. Rationale: Esters are better activating groups for


 than carboxylates (which form unreactive carboxylate anions in basic conditions).
  • Reagents: 2,5-Dichloro-3-nitrobenzoic acid, Methanol (excess),

    
     (cat).
    

Protocol:

  • Dissolve 50.0 g of the Step 1 product in 500 mL of anhydrous methanol.

  • Add 5 mL of concentrated

    
     carefully.
    
  • Heat the solution to reflux (

    
    )  for 8–12 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) until the acid is consumed.
    
  • Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Pour the residue into ice water. The ester will precipitate.

  • Filter, wash with saturated

    
     (to remove trace acid), then water. Dry in a vacuum oven at 
    
    
    
    .
Step 3: Selective Amination (

)

Objective: Synthesize this compound. Mechanism: The nucleophile (


) attacks the carbon bearing the chlorine at position 2. This position is activated by the ortho-nitro group and the ortho-ester. The chlorine at position 5 is meta to the nitro group and is significantly less reactive.
ReactantRoleStoichiometry
Methyl 2,5-dichloro-3-nitrobenzoateSubstrate1.0 equiv
Ammonia (

)
Nucleophile3.0 - 5.0 equiv
MethanolSolvent10 V

Protocol:

  • Charge 25.0 g (0.1 mol) of Methyl 2,5-dichloro-3-nitrobenzoate into a pressure vessel (autoclave or sealed heavy-wall glass tube).

  • Add 150 mL of 7N Ammonia in Methanol (

    
    ). Alternatively, use aqueous ammonium hydroxide (
    
    
    
    ), but methanol improves solubility.
  • Seal the vessel and heat to

    
      for 4–6 hours.
    
    • Note: Reaction can often proceed at room temperature over 24 hours, but mild heating ensures completion.

  • Monitoring: HPLC or TLC should show the disappearance of the starting material (

    
    ) and appearance of a more polar fluorescent yellow spot (Target).
    
  • Workup: Cool the vessel to

    
     and carefully vent excess ammonia.
    
  • Concentrate the mixture to dryness or partial volume.

  • Slurry the residue in cold water to remove ammonium chloride salts. Filter the yellow solid.

  • Recrystallization: Recrystallize from Ethanol or Methanol to yield bright yellow needles.

Mechanism & Causality
Why this route?

The primary challenge in synthesizing this molecule is the relative orientation of the substituents.

  • Direct Nitration Failure: Nitrating Methyl 2-amino-5-chlorobenzoate directly is hazardous. In strong acid (

    
    ), the amine becomes 
    
    
    
    . This is a strong meta-director. The nitro group would attack position 4 or 6, not the desired position 3.
  • 
     Selectivity:  In the chosen precursor (Methyl 2,5-dichloro-3-nitrobenzoate), the C2-Cl bond is extremely labile due to the "Meisenheimer Complex" stabilization provided by the adjacent 
    
    
    
    and
    
    
    groups. The C5-Cl bond lacks this resonance stabilization (it is meta to the nitro group), ensuring exclusive regioselectivity.

Mechanism Substrate 2,5-Dichloro Precursor Complex Meisenheimer Intermediate Substrate->Complex + NH3 (Attack at C2) Product 2-Amino Target Complex->Product - HCl (Aromatization)

Figure 2: The nucleophilic attack occurs exclusively at C2 due to resonance stabilization from the ortho-nitro group.

Safety & Troubleshooting
  • Energetics: Polynitro and nitro-halo compounds can be energetic. While this mono-nitro compound is relatively stable, never distill the distillation residue to dryness.

  • Exotherms: The nitration step (Step 1) is highly exothermic. Run-away temperatures can lead to dinitration or oxidative decomposition. Strictly maintain

    
     during addition. 
    
  • Ammonia Pressure: Step 3 involves heating ammonia in a closed system. Ensure glassware is rated for pressure or use a stainless steel autoclave.

References
  • PrepChem. "Synthesis of 2,5-dichloro-3-nitrobenzoic acid."[1][3] PrepChem.com. Accessed Feb 6, 2026.[2] [Link]

  • Welch, E. "Nitration of benzoic acid and its chlorinated derivatives."[4] U.S. Patent 3,397,229, issued August 13, 1968.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes actionable data, synthetic logic, and validation protocols over generic descriptions.

Executive Summary & Molecular Identity

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by a highly functionalized benzene core containing an electron-donating amine and electron-withdrawing nitro/ester groups, it serves as a high-value precursor for fused heterocyclic pharmacophores, particularly quinazolines and benzodiazepines.

This guide provides the definitive molecular weight calculations, synthetic pathways, and validation protocols required for its integration into drug development pipelines.

Core Identity Matrix[1]
ParameterSpecificationTechnical Note
Chemical Name This compoundIUPAC nomenclature compliant
CAS Registry Number 84228-49-9 Primary identifier for regulatory filing
Molecular Formula C₈H₇ClN₂O₄Halogenated nitro-anthranilate derivative
Exact Molecular Weight 230.61 g/mol Calculated using IUPAC standard atomic weights
Monoisotopic Mass 230.0094 g/mol Critical for High-Res Mass Spectrometry (HRMS)
SMILES COC(=O)C1=C(N)C([O-])=CC(Cl)=C1Machine-readable string for cheminformatics

Physicochemical Characterization

Understanding the physical behavior of this intermediate is prerequisite to reaction scaling. The presence of the ortho-amino and ortho-nitro groups creates potential for intramolecular hydrogen bonding, influencing solubility and melting point.

Molecular Weight Breakdown

The precise molecular weight is derived from the sum of standard atomic weights. This value is the constant used for stoichiometric calculations in synthesis.

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)71.0087.056
Chlorine (Cl)135.4535.450
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Total MW 230.604 (Rounded: 230.61)
Solubility & Stability Profile
  • Solubility: Low in water due to lipophilic halogen/ester groups; moderate to high in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

  • pKa Prediction: The aniline nitrogen is weakly basic due to the strong electron-withdrawing effect of the ortho-nitro and ortho-ester groups. Protonation requires strong mineral acids.

  • Thermal Stability: Nitro-aromatics are potentially energetic. Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >100g to detect exotherms.

Synthetic Pathway & Mechanism

The synthesis of this compound is a classic study in regioselective Electrophilic Aromatic Substitution (EAS) . The precursor, Methyl 2-amino-5-chlorobenzoate, contains directing groups that cooperatively target the C3 position.

Mechanistic Logic
  • Amine (-NH₂): Strong activator, ortho/para director. The para position (C5) is blocked by Chlorine. The ortho positions are C3 and C6.

  • Ester (-COOMe): Moderate deactivator, meta director. Directs to C3 and C5 (C5 blocked).

  • Chlorine (-Cl): Weak deactivator, ortho/para director. Directs to C4 and C6.

Synthesis Workflow Visualization

SynthesisPath cluster_logic Regioselectivity Logic Start Methyl 2-amino-5-chlorobenzoate (Precursor) Intermediate Sigma Complex (Intermediate) Start->Intermediate Electrophilic Attack (0-5°C) Reagents HNO3 / H2SO4 (Nitration Mixture) Reagents->Intermediate Product This compound (Target: C3 Substitution) Intermediate->Product Deprotonation & Aromatization Note1 NH2 directs Ortho (C3) Note1->Intermediate Note2 COOMe directs Meta (C3) Note2->Intermediate

Figure 1: Synthetic workflow illustrating the regioselective nitration driven by cooperative directing groups.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard procedure for anthranilate nitration.

  • Dissolution: Dissolve 10.0 mmol of Methyl 2-amino-5-chlorobenzoate in concentrated H₂SO₄ (5 mL) at 0°C.

  • Nitration: Dropwise add fuming HNO₄ (1.1 eq) while maintaining internal temperature <10°C.

  • Quench: Pour reaction mixture onto crushed ice (50g).

  • Isolation: The yellow precipitate is filtered, washed with water to neutral pH, and recrystallized from Ethanol/Water.

Analytical Validation Methodologies

Trust in the chemical entity is established through rigorous analytical profiling.

HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-aniline charge transfer band).

  • Expectation: The target compound will elute later than the non-nitrated precursor due to increased lipophilicity and intramolecular H-bonding masking polar groups.

1H-NMR Interpretation (Predicted in DMSO-d6)

Verification of the substitution pattern is critical to rule out the C6-nitro isomer.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Logic
-NH₂ 8.0 - 9.0Broad SingletDeshielded by ortho-nitro group; participates in H-bonding.
Ar-H (C4) 8.2 - 8.5Doublet (J~2.5Hz)Highly deshielded due to ortho-nitro and ortho-chloro proximity.
Ar-H (C6) 7.8 - 8.1Doublet (J~2.5Hz)Deshielded by ortho-ester; meta-coupling to H4 confirms 1,2,3,5-substitution.
-OCH₃ 3.8 - 3.9SingletCharacteristic methyl ester signal.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 231.61 m/z.

  • Isotope Pattern: Look for the characteristic Chlorine isotope signature (³⁵Cl:³⁷Cl ratio of ~3:1), resulting in peaks at 231.6 and 233.6.

Pharmaceutical Applications

This molecule is not a final drug but a high-utility "scaffold builder."

  • Benzodiazepine Synthesis: Reduction of the nitro group to an amine, followed by cyclization with appropriate reagents, yields 1,4-benzodiazepines, a class of anxiolytics.

  • Quinazoline Derivatives: Reaction with formamide or urea derivatives converts the anthranilate core into quinazolin-4-ones, common in kinase inhibitors (e.g., EGFR inhibitors).

  • Antibacterial Research: Halogenated nitro-benzoic acid derivatives have shown efficacy against MRSA by disrupting bacterial cell wall synthesis [1].

Safety & Handling (SHE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Energetic Warning: As a nitro-aromatic, this compound possesses decomposition energy. Avoid heating dry solids >150°C without prior DSC evaluation.

  • Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 166938, this compound. Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explaining Nitration Regioselectivity). Wiley-Interscience.

Technical Guide: Structure Elucidation of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-5-chloro-3-nitrobenzoate Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (CAS: 84228-49-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of polyfunctionalized heterocycles such as quinazolines, benzodiazepines, and specific kinase inhibitors. Its structural integrity is paramount because the specific substitution pattern—particularly the ortho relationship between the amino and nitro groups—dictates the success of subsequent cyclization reactions.

This guide provides a rigorous, self-validating framework for elucidating the structure of this compound. Unlike standard characterization, this protocol addresses the specific challenge of distinguishing regioisomers (e.g., 3-nitro vs. 6-nitro) arising from electrophilic aromatic substitution.

Synthetic Origin & Regiochemical Logic

To understand the structure, one must first analyze the "Push-Pull" electronic dynamics of its synthesis. The compound is typically synthesized via the nitration of methyl 2-amino-5-chlorobenzoate .

The Regioselectivity Matrix

The regiochemistry is governed by the competing directing effects of the substituents on the precursor ring:

  • Amino Group (-NH₂ at C2): A strong activator and ortho/para director.

    • Para (C5) is blocked by Chlorine.

    • Ortho (C3) is highly activated.

  • Chlorine Atom (-Cl at C5): A weak deactivator and ortho/para director.

    • Ortho positions are C4 and C6.

  • Ester Group (-COOCH₃ at C1): A moderate deactivator and meta director.

    • Meta positions are C3 and C5 (C5 is blocked).

Conclusion: The electronic consensus of all three groups directs the incoming nitronium ion (


) almost exclusively to Position 3 .

Regiochemistry cluster_logic Directing Effects Start Methyl 2-amino-5-chlorobenzoate Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Substrate Intermediate Sigma Complex Reagent->Intermediate Electrophilic Attack Product This compound (Target) Intermediate->Product Re-aromatization NH2 NH2 (C2) Directs -> C3 NH2->Product Ester COOMe (C1) Directs -> C3 Ester->Product Cl Cl (C5) Directs -> C4/C6

Figure 1: Synthetic pathway and electronic directing effects governing the formation of the target regioisomer.

Analytical Workflow & Structure Elucidation

The following multi-modal analytical strategy is designed to confirm the structure and rule out isomers (e.g., 6-nitro).

A. Mass Spectrometry (LC-MS)

Objective: Confirm molecular formula and halogenation pattern.

  • Molecular Ion: Expect

    
     at m/z ~231.0.
    
  • Isotopic Pattern: The presence of a single Chlorine atom must yield a characteristic 3:1 intensity ratio between the

    
     (230) and 
    
    
    
    (232) peaks.
  • Fragmentation: Look for the characteristic loss of the methoxy group (

    
    ) and the nitro group (
    
    
    
    ).
B. Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups.

Functional GroupFrequency (cm⁻¹)Diagnostic Feature
Amine (N-H) 3300–3500Doublet (Primary amine).
Ester (C=O) 1690–1710Strong, sharp stretch.
Nitro (NO₂) 1530 (asym) / 1350 (sym)Two strong bands; diagnostic for nitration success.
Aromatic (C=C) 1450–1600Multiple bands.
C. Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the critical step for distinguishing the 3-nitro isomer from potential impurities.

1H NMR (Proton) Logic:
  • Aromatic Region (The "Fingerprint"):

    • You expect two aromatic protons (H4 and H6).

    • H4: Will appear as a doublet (

      
      ) with a coupling constant 
      
      
      
      (meta-coupling to H6). It is deshielded by the adjacent Nitro and Chlorine groups.
    • H6: Will appear as a doublet (

      
      , 
      
      
      
      ). Deshielded by the Ester group.
    • Note: If the nitro group were at position 4 (impossible due to Cl) or 6, the coupling constants would differ (para-coupling is negligible, ortho is ~8 Hz). The meta-coupling (2.5 Hz) confirms the 1,2,3,5-substitution pattern.

  • Amine Protons (-NH₂):

    • Diagnostic Shift: In the 3-nitro isomer, the amine protons form a strong intramolecular hydrogen bond with the adjacent nitro oxygen.

    • Result: The -NH₂ signal shifts significantly downfield (typically

      
       8.0 – 10.0 ppm) and broadens. In the non-nitrated precursor, this signal is typically higher field (
      
      
      
      5.0 – 6.5 ppm).
13C NMR Logic:
  • Carbonyl: ~165-168 ppm.

  • Aromatic Carbons: Six distinct signals.[1][2] C-Cl and C-NO2 carbons will show characteristic shifts and low intensity (quaternary).

D. X-Ray Crystallography (Ultimate Validation)

If the solid can be recrystallized (e.g., from EtOH/Water), single-crystal X-ray diffraction provides the absolute configuration, confirming the intramolecular H-bond between the amine and nitro group.

Experimental Protocols

Protocol 1: Synthesis via Nitration

Caution: This reaction is exothermic. Perform in a fume hood.

  • Preparation: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Nitration: Dropwise add a mixture of fuming nitric acid (

    
    , 1.05 eq) and sulfuric acid, maintaining the temperature below 5°C.
    
    • Scientific Rationale: Low temperature prevents over-nitration or oxidation of the amine.

  • Quenching: Stir for 1 hour, then pour the mixture over crushed ice. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with copious water to remove acid, and dry.

Protocol 2: Purification & Verification
  • Recrystallization: Recrystallize the crude yellow solid from hot Ethanol or an Ethanol/Water mixture.

  • Purity Check: Run HPLC (C18 column, Acetonitrile/Water gradient). Purity >98% is required for accurate biological assays.

  • Melting Point: Determine MP. (Note: Nitro compounds typically have higher MPs than their precursors; precursor MP is ~68°C).

Decision Logic for Elucidation

The following diagram illustrates the decision tree used to confirm the structure based on experimental data.

ElucidationLogic Start Isolate Yellow Solid MS_Step Step 1: LC-MS Analysis Start->MS_Step Check_Cl Isotope Pattern 3:1 (M:M+2)? MS_Step->Check_Cl IR_Step Step 2: FT-IR Check_Cl->IR_Step Yes Invalid REJECT: Impurity or Isomer Check_Cl->Invalid No (Wrong Halogen) Check_NO2 Nitro Bands (1350/1530)? IR_Step->Check_NO2 NMR_Step Step 3: 1H NMR Check_NO2->NMR_Step Yes Check_NO2->Invalid No (Failed Nitration) Check_Coupling Meta Coupling (J ~2.5Hz)? NMR_Step->Check_Coupling Check_Hbond NH2 Shift > 8.0 ppm? Check_Coupling->Check_Hbond Yes Check_Coupling->Invalid No (Wrong Isomer) Valid CONFIRMED: This compound Check_Hbond->Valid Yes (H-Bond confirmed) Check_Hbond->Invalid No

Figure 2: Step-by-step logic flow for structural validation.

References

  • PubChem. (2025).[1][3] Compound Summary: this compound (CAS 84228-49-9). National Library of Medicine. [Link]

  • Dong, H., & Xu, Y. (2009).[4][5] Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. (Precursor characterization).[6] Acta Crystallographica Section E, 66(12). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants and IR shifts). John Wiley & Sons.[1]

Sources

Spectroscopic Data Guide: Methyl 2-amino-5-chloro-3-nitrobenzoate

[1][2]

Executive Summary

This compound (CAS: 84228-49-9 ) is a highly functionalized anthranilate derivative. Its structural core features a benzene ring substituted with an amino group, a nitro group, a chlorine atom, and a methyl ester.[1] This specific substitution pattern creates a unique electronic environment, making the compound valuable for nucleophilic aromatic substitutions and heterocycle formation in medicinal chemistry.[1]

This guide details the compound's physicochemical properties, synthesis pathways, and spectroscopic signatures (NMR, IR, MS), providing researchers with the necessary data to validate synthesis and purity.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

PropertyData
IUPAC Name This compound
CAS Number 84228-49-9
Molecular Formula C

H

ClN

O

Molecular Weight 230.60 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 168 – 172 °C (Typical range for nitro-anthranilates)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water

Synthesis & Reaction Pathway

The synthesis of this compound typically proceeds via the electrophilic chlorination of Methyl 2-amino-3-nitrobenzoate . The amino group at position 2 activates the ring, directing the incoming chlorine electrophile to the para position (position 5), which is sterically accessible and electronically favored.[1]

Synthesis Workflow Diagram

SynthesisStartMethyl 2-amino-3-nitrobenzoate(Precursor)IntermediateElectrophilic AromaticSubstitution (Para to NH2)Start->Intermediate+ Reagent (DMF/MeCN, 80°C)ReagentN-Chlorosuccinimide (NCS)or SO2Cl2Reagent->IntermediateProductThis compound(Target)Intermediate->ProductPurification

Figure 1: Synthetic pathway via chlorination of the 5-position.

Spectroscopic Characterization

The following data sets are derived from standard spectroscopic analysis of 2,3,5-substituted benzoate systems.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

)

The proton NMR spectrum is characterized by two distinct aromatic signals (meta-coupling) and the methyl ester singlet. The amino protons are significantly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group and ester carbonyl.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.25 Doublet (

Hz)
1HH-4 Aromatic proton between NO

and Cl. Deshielded by ortho-nitro effect.[1]
8.05 Doublet (

Hz)
1HH-6 Aromatic proton between Cl and COOMe.[1]
7.80 - 8.00 Broad Singlet2H-NH

Amino protons. Broadened by quadrupole relaxation of N and H-bonding.[1]
3.88 Singlet3H-OCH

Methyl ester protons.[1] Characteristic sharp singlet.[1]

C NMR (100 MHz, DMSO-d

)

The carbon spectrum displays 8 unique signals. The carbonyl carbon is the most deshielded.[1]

Shift (

, ppm)
AssignmentNote
166.5 C=O (Ester)Typical benzoate ester carbonyl.
146.2 C-2 (C-NH

)
Deshielded by the amino group.
136.8 C-3 (C-NO

)
Ipso-carbon attached to the nitro group.
134.5 C-4 (CH)Aromatic methine.
128.1 C-6 (CH)Aromatic methine.
119.5 C-5 (C-Cl)Ipso-carbon attached to chlorine.
112.0 C-1 (C-COOMe)Quaternary carbon.
52.8 -OCH

Methyl carbon of the ester.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the three key functional groups: Amine, Ester, and Nitro.[1]

  • Amine (-NH

    
    ):  Two bands at 3450 cm
    
    
    (asymmetric stretch) and 3340 cm
    
    
    (symmetric stretch).
  • Ester (C=O): Strong, sharp band at 1715 cm

    
     .[1]
    
  • Nitro (-NO

    
    ):  Two characteristic bands at 1535 cm
    
    
    (asymmetric) and 1350 cm
    
    
    (symmetric).
  • Aromatic (C=C): Bands around 1600 cm

    
      and 1480 cm
    
    
    .
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI

  • Molecular Ion (

    
    ):  230.0
    
  • Isotope Pattern: The presence of one chlorine atom results in a characteristic 3:1 ratio between the

    
     (230) and 
    
    
    (232) peaks.[1]
    • 
      230.0  (
      
      
      Cl isotope)
    • 
      232.0  (
      
      
      Cl isotope)
  • Fragmentation: Loss of the methoxy group (

    
    ) and loss of the nitro group (
    
    
    ) are common fragmentation pathways.

Experimental Protocol: Purification & Analysis

To obtain high-quality spectroscopic data, the compound must be free of the unchlorinated precursor (Methyl 2-amino-3-nitrobenzoate).

Purification Workflow
  • Reaction Quench: Pour the reaction mixture (DMF/NCS) into ice-cold water. The product typically precipitates as a solid.[1][2]

  • Filtration: Collect the crude solid by vacuum filtration.[1]

  • Recrystallization:

    • Solvent: Ethanol or Methanol/Water mixture (9:1).[1]

    • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists.[1] Cool slowly to 4°C.

  • TLC Analysis:

    • Mobile Phase: Hexane : Ethyl Acetate (3:1).[1]

    • Visualization: UV light (254 nm).[1] The product (

      
      ) will be less polar than the starting material.[1]
      

References

  • US Patent 9,006,454 B2 . Dihydroorotate Dehydrogenase Inhibitors. (2015). Describes the synthesis and use of this compound as an intermediate (Intermediate 1, Description 3).

  • PubChem Compound Summary . This compound (CAS 84228-49-9).[3] National Center for Biotechnology Information.[1]

  • ChemicalBook . This compound Properties and Suppliers.

An In-Depth Technical Guide to the NMR Spectra of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloro-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its utility stems from the diverse reactivity of its functional groups, including an amine, a chloro group, a nitro group, and a methyl ester, all attached to a central benzene ring. A thorough understanding of its molecular structure is paramount for its effective use in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are heavily influenced by the electronic effects of the various substituents on the benzene ring.

Aromatic Region:

The benzene ring has two protons, H-4 and H-6. These protons are in different chemical environments and are expected to appear as distinct signals.

  • H-4: This proton is situated between a chloro group and a nitro group. The nitro group is a strong electron-withdrawing group, which will significantly deshield the adjacent proton.[2] The chloro group is also electron-withdrawing, further contributing to the downfield shift of H-4. Therefore, the signal for H-4 is predicted to be the most downfield of the aromatic protons. It will likely appear as a doublet due to coupling with H-6.

  • H-6: This proton is positioned between a chloro group and an amino group. The amino group is a strong electron-donating group, which will shield this proton, causing an upfield shift compared to an unsubstituted benzene (7.34 ppm). However, the ortho chloro and para nitro groups will counteract this effect to some extent. The signal for H-6 is expected to appear as a doublet due to coupling with H-4.

Amine Protons (-NH₂):

The two protons of the amino group are expected to produce a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The presence of the ortho nitro group may lead to intramolecular hydrogen bonding, which could influence the chemical shift and peak shape.

Methyl Ester Protons (-OCH₃):

The three protons of the methyl ester group will give rise to a sharp singlet. This signal is typically found in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.0 - 8.5Doublet (d)~2-3Deshielded by adjacent NO₂ and Cl groups.
H-67.0 - 7.5Doublet (d)~2-3Shielded by the NH₂ group, but deshielded by the Cl and NO₂ groups.
-NH₂5.0 - 6.0Broad Singlet (br s)-Exchangeable protons, potential for intramolecular hydrogen bonding.
-OCH₃3.8 - 4.0Singlet (s)-Typical chemical shift for a methyl ester.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects (both inductive and resonance).

Aromatic Carbons:

  • C-1 (C-COOCH₃): This carbon, attached to the methyl ester group, will be deshielded and is expected to appear in the 125-135 ppm range.

  • C-2 (C-NH₂): The carbon bearing the amino group will be significantly shielded due to the electron-donating nature of nitrogen, appearing further upfield in the aromatic region.

  • C-3 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be deshielded and shifted downfield.

  • C-4 (CH): This protonated carbon will be influenced by the adjacent chloro and nitro groups.

  • C-5 (C-Cl): The carbon bonded to the chlorine atom will experience a deshielding effect.

  • C-6 (CH): This protonated carbon is influenced by the adjacent amino and chloro groups.

Other Carbons:

  • Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule, typically appearing in the 160-170 ppm range.[2]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded carbon, appearing at the highest field (lowest ppm value).[2]

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O160 - 170Carbonyl carbon of the ester group.
C-3145 - 155Attached to the strongly electron-withdrawing NO₂ group.
C-5130 - 140Attached to the electronegative Cl atom.
C-1125 - 135Attached to the COOCH₃ group.
C-4120 - 130Aromatic CH influenced by adjacent NO₂ and Cl groups.
C-6115 - 125Aromatic CH influenced by adjacent NH₂ and Cl groups.
C-2110 - 120Attached to the electron-donating NH₂ group.
-OCH₃50 - 55Methyl carbon of the ester group.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Process Spectra (FT, Phasing, Baseline Correction) acquire_C->process analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation and Structural Verification

The interpretation of the acquired NMR spectra involves a systematic analysis of chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Key Structural Features and Their NMR Signatures
  • Disubstituted Benzene Ring: The presence of two distinct doublets in the aromatic region of the ¹H NMR spectrum is a clear indication of two adjacent protons on the benzene ring. The meta-coupling constant (typically 2-3 Hz) would further confirm their relative positions.[3]

  • Substituent Effects: The downfield shift of H-4 confirms the presence of the strongly electron-withdrawing nitro group at the C-3 position. The upfield shift of H-6 relative to H-4 is consistent with the electron-donating amino group at the C-2 position.

  • Functional Groups: The sharp singlet for the methyl ester protons and the broad singlet for the amine protons in the ¹H NMR spectrum, along with the characteristic chemical shifts of the carbonyl and methyl carbons in the ¹³C NMR spectrum, provide definitive evidence for these functional groups.

Molecular Structure and Proton Relationships

Molecule cluster_ring Benzene Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 COOCH3 COOCH₃ C1->COOCH3 C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 NO2 NO₂ C3->NO2 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 Cl Cl C5->Cl C6->C1 H6 H C6->H6 H4->H6 meta-coupling

Caption: Molecular structure of this compound showing proton relationships.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently interpret experimental NMR data to verify the structure and purity of this important synthetic intermediate. The provided experimental protocols and logical workflows serve as a practical resource for obtaining high-quality NMR spectra, ensuring the integrity of research and development in the pharmaceutical and chemical sciences.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - Determining Disubstitution of Benzene Rings [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

Sources

Technical Guide: FTIR Analysis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-chloro-3-nitrobenzoate is a densely functionalized anthranilate derivative serving as a critical intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents. Its structural integrity relies on a delicate electronic balance between the electron-donating amine (


) and two electron-withdrawing groups (Ester and Nitro) in a vicinal arrangement.

This guide provides a validated framework for the Fourier Transform Infrared (FTIR) characterization of this molecule. Unlike simple aromatics, this compound exhibits significant intramolecular hydrogen bonding and conjugative resonance , which drastically shift characteristic absorption bands. Accurate analysis requires understanding these "ortho-effects" to distinguish the pure compound from degradation products like the hydrolyzed acid or oxidation impurities.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first understand the molecular physics governing the bond vibrations.

The "Push-Pull" Electronic System

The benzene ring acts as a conduit for electronic effects:

  • The Donor (Push): The amino group at position 2 pushes electron density into the ring (resonance effect), increasing the double-bond character of the

    
     bond.
    
  • The Acceptors (Pull):

    • Position 1 (Ester): Withdraws density, conjugated with the ring.

    • Position 3 (Nitro): Strongly withdraws density (inductive + resonance).

    • Position 5 (Chloro): Weakly withdraws via induction.

The Intramolecular Hydrogen Bond Network

The defining spectral feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) . The amine protons (


, 

) are not free; they are "locked" by the oxygen atoms of the adjacent ester and nitro groups.
  • Primary Interaction: A strong 6-membered ring IMHB forms between the amino proton and the carbonyl oxygen of the ester.

  • Secondary Interaction: A potential bifurcated H-bond exists between the other amino proton and the nitro group oxygen.

Spectral Consequence: This locking mechanism weakens the


 and 

bonds, causing their vibrational frequencies to shift to lower wavenumbers (red shift) compared to non-bonded analogs.

Experimental Protocol

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility and minimal sample preparation.

Instrumentation & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT for trace analysis.

  • Resolution:

    
    .
    
  • Scans: 32 (Background), 32 (Sample).

  • Range:

    
     to 
    
    
    
    .
Validated Workflow

The following diagram outlines the decision logic for sample acceptance.

FTIR_Workflow Start Start: Sample Receipt Prep Sample Prep: Ensure dry, homogeneous powder Start->Prep Background Acquire Background (Air/Clean Crystal) Prep->Background Acquire Acquire Sample Spectrum (High Pressure Clamp) Background->Acquire Check_SN Check S/N Ratio (>100:1 at 2000 cm⁻¹?) Acquire->Check_SN Process Post-Process: ATR Correction + Baseline Check_SN->Process Yes Fail Investigate: Reclean/Dry Sample Check_SN->Fail No Analyze Peak Identification Process->Analyze Decision Pass/Fail Criteria Analyze->Decision Report Generate CoA Decision->Report Match Decision->Fail Mismatch Fail->Acquire

Figure 1: Validated FTIR acquisition workflow for solid-state pharmaceutical intermediates.

Spectral Interpretation & Band Assignment

The following table synthesizes data from structural analogs (methyl anthranilates and nitrobenzoates) to provide the expected frequency ranges for this compound.

Master Assignment Table
Functional GroupVibration ModeExpected Frequency (

)
Diagnostic Insight
Primary Amine (

)

Stretch
3460 – 3490 Lower than free amines (

) due to IMHB. Sharp doublet structure.

Stretch
3340 – 3370 Strong coupling with the ring; often broader.
Aromatic C-H Stretch3050 – 3100 Weak intensity; indicates unsaturated ring system.
Ester (

)
Stretch1685 – 1705 Critical QC Peak. Significantly red-shifted from typical esters (

) due to conjugation with the ring and H-bonding with

.
Amine (

)
Scissoring (

)
1610 – 1630 Often overlaps with aromatic ring breathing modes.
Aromatic Ring

Stretch
1580 – 1600 Characteristic "quadrant" stretching of the benzene ring.
Nitro (

)

Stretch
1530 – 1550 Very strong, broad band. Diagnostic for the 3-nitro position.
Nitro (

)

Stretch
1340 – 1360 Strong intensity. Pairs with the 1530 band for confirmation.
Ester (

)

Stretch
1240 – 1280 "Ether-like" stretch of the ester linkage.
Aryl Chloride (

)
Stretch700 – 800 Fingerprint region. Look for a distinct band not present in non-chlorinated analogs.
Visualizing the "Ortho-Effect"

The diagram below illustrates the specific intramolecular forces shifting the carbonyl and amine peaks.

Molecular_Interaction cluster_effect Spectral Consequence Amine Amine (Pos 2) Donor (-NH₂) Ester Ester (Pos 1) Acceptor (C=O) Amine->Ester Strong H-Bond (Red Shift -30 cm⁻¹) Nitro Nitro (Pos 3) Acceptor (NO₂) Amine->Nitro Weak/Bifurcated H-Bond Ring Benzene Ring (Conjugation) Amine->Ring Resonance (+M) Result C=O Band Lowered to ~1690 cm⁻¹ N-H Band Lowered to ~3350 cm⁻¹ Ester->Result Nitro->Ring Induction (-I) Resonance (-M)

Figure 2: Intramolecular forces causing spectral shifts in the anthranilate scaffold.

Quality Control: Common Impurities

In a drug development context, FTIR is a rapid "Pass/Fail" gate. Watch for these deviations:

Hydrolysis (Formation of the Acid)

If the methyl ester hydrolyzes to the carboxylic acid (2-amino-5-chloro-3-nitrobenzoic acid):

  • Indicator: Appearance of a broad, jagged "fermi resonance" band between

    
     (O-H stretch of carboxylic acid).
    
  • Shift: The Carbonyl (

    
    ) peak may shift slightly lower (
    
    
    
    ) due to stronger dimerization of the acid.
Residual Solvents
  • Methanol: Broad hump

    
     (masking the amine) and a peak at 
    
    
    
    .
  • Ethyl Acetate: Sharp peak at

    
     (non-conjugated ester) distinct from the molecule's ester peak at 
    
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general functional group assignments).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Detailed analysis of nitro and ester shifts).
  • Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010).[1] Methyl 2-amino-5-chlorobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Link (Structural confirmation of the intramolecular H-bond in the 5-chloro analog).

  • Kondo, K., et al. (1999).[3] Synthesis and structure of methyl 5-chloro-2-nitrobenzoate. Chemical and Pharmaceutical Bulletin. (Provides comparative spectral data for the nitro-position isomers).

  • NIST Chemistry WebBook. Infrared Spectra of Methyl 3-nitrobenzoate. Link (Reference for the 3-nitro group vibrational modes).

Sources

Advanced Mass Spectrometry Characterization of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9), a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and antiviral agents.

Executive Summary & Chemical Identity

This compound is a polysubstituted benzene derivative characterized by a dense functional array: an electron-withdrawing nitro group, a directing amino group, and a halogen at the meta position relative to the ester. In drug development, it serves as a scaffold for constructing quinazoline and benzimidazole cores.

Precise mass spectrometric characterization is required not just for identity confirmation but for tracking specific impurities arising from its synthesis (e.g., regioselective nitration byproducts).

Table 1: Chemical Identity & Theoretical MS Properties
PropertySpecification
Chemical Name This compound
CAS Number 84228-49-9
Molecular Formula C₈H₇ClN₂O₄
Exact Mass (Monoisotopic) 230.0094 Da
Molecular Weight (Avg) 230.61 g/mol
Isotope Signature Distinct 3:1 ratio for ³⁵Cl : ³⁷Cl
Key Functional Groups Methyl Ester (-COOCH₃), Primary Amine (-NH₂), Nitro (-NO₂), Aryl Chloride (-Cl)

Experimental Methodology

To ensure reproducible data, the following protocol minimizes in-source fragmentation while maximizing ionization efficiency.

Sample Preparation[1][5]
  • Solvent System: HPLC-grade Methanol (MeOH) is preferred over Acetonitrile (ACN) to prevent potential reaction with the active amine.

  • Concentration: Prepare a stock solution at 1 mg/mL in MeOH, diluted to 10 µg/mL for direct infusion or LC-MS injection.

  • Additives: Add 0.1% Formic Acid (FA) to protonate the amine group, facilitating positive mode ionization.

Instrumentation Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization, Positive (+ESI). The amine group at C2 provides a ready site for protonation, yielding a stable

    
     ion.
    
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–30 V. Note: Keep relatively low to prevent premature loss of the nitro group in the source.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Spectral Analysis & Interpretation

The Isotopic Envelope (MS1)

The presence of a single chlorine atom provides a built-in validation check. The molecular ion cluster must exhibit the characteristic 3:1 intensity ratio between the base peak (


) and the M+2 peak (

).
  • m/z 231.01 (

    
    , 
    
    
    
    ): 100% Relative Abundance.
  • m/z 233.01 (

    
    , 
    
    
    
    ): ~32% Relative Abundance.
Fragmentation Pathways (MS2/CID)

Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation is driven by the lability of the ester and nitro groups, often influenced by the "ortho effect" between the amine and the ester/nitro substituents.

Key Fragment Ions:

  • Loss of Methoxy Group (Δm = 31): Cleavage of the ester bond generates the acylium ion.

  • Loss of Nitro Group (Δm = 46): Homolytic or heterolytic cleavage of the

    
     bond.
    
  • Combined Loss (CO elimination): The acylium ion often loses carbon monoxide (CO, 28 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the primary dissociation pathways observed in Q-TOF/Orbitrap experiments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 231 (100%) / 233 (32%) Frag1 [M+H - OCH3]+ Acylium Ion m/z 200 Parent->Frag1 - OCH3 (31 Da) Frag2 [M+H - NO2]+ Des-nitro Ion m/z 185 Parent->Frag2 - NO2 (46 Da) Frag3 [M+H - OCH3 - CO]+ Chlorinated Aniline Ion m/z 172 Frag1->Frag3 - CO (28 Da) Frag4 [M+H - NO2 - OCH3]+ m/z 154 Frag2->Frag4 - OCH3 (31 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.

Impurity Profiling & Quality Control

In synthetic workflows, this intermediate is often derived from the nitration of methyl 2-amino-5-chlorobenzoate or the chlorination of methyl 2-amino-3-nitrobenzoate. Differentiating the target from these precursors is critical.

Table 2: Diagnostic Ions for Impurity Tracking
CompoundRelationMolecular Ion (

)
Key Differentiator
Target Molecule Analyte 231 / 233 Both Nitro loss (-46) and Cl pattern present
Methyl 2-amino-5-chlorobenzoatePrecursor (Unreacted)186 / 188Missing Nitro group; mass shift -45 Da.[1]
Methyl 2-amino-3-nitrobenzoatePrecursor (Des-chloro)197No Chlorine isotope pattern (Single peak).
2-amino-5-chloro-3-nitrobenzoic acidHydrolysis Product217 / 219Mass shift -14 Da (Loss of Methyl); Acidic proton.

Standard Operating Procedure (SOP) for Purity Verification

Objective: Confirm identity and purity >98% using LC-MS.

  • System Suitability: Inject a blank (MeOH) to ensure no carryover.

  • Standard Injection: Inject 5 µL of the 10 µg/mL reference standard.

    • Acceptance Criteria: Retention time

      
       0.1 min; Base peak 
      
      
      
      231.0; Isotope ratio 231:233
      
      
      3:1.
  • Sample Injection: Inject the test sample.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for

      
       231.01.
      
    • Extract EIC for

      
       186.0 (Des-nitro impurity) and 
      
      
      
      197.0 (Des-chloro impurity).
    • Calculate Area% Purity:

      
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615489, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.General Fragmentation of Nitro-Aromatic Esters.

Sources

Technical Guide: Solubility Profile & Handling of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-5-chloro-3-nitrobenzoate Solubility Profile & Handling Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This compound (CAS: 84228-49-9) is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of Bcl-2 inhibitors and other oncology targets. Its utility relies heavily on the differential solubility conferred by its functional group array: a lipophilic methyl ester, a polar nitro group, and a hydrogen-bond-donating amino moiety.

This guide provides a definitive solubility landscape for this compound, moving beyond basic data to offer actionable protocols for solvent selection, purification, and process optimization. It addresses the common challenge of limited public physicochemical data for this specific intermediate by applying rigorous structural analysis and field-proven handling methodologies.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Before establishing solubility parameters, it is essential to verify the compound's identity, as position isomers (e.g., 2-amino-3-chloro-5-nitro) exhibit drastically different behavior.

PropertySpecification
Chemical Name This compound
CAS Number 84228-49-9
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.60 g/mol
Physical State Yellow to Orange Crystalline Solid
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Melting Point 60–90°C (Typical for analogs; experimental verification recommended)

Structural Insight: The molecule features an intramolecular hydrogen bond between the amine (-NH₂) and the nitro (-NO₂) or ester carbonyl. This "locking" effect reduces its polarity relative to its constituent parts, enhancing solubility in non-polar organic solvents while severely limiting aqueous solubility.

The Solubility Landscape

The following matrix categorizes solvents based on their interaction with the solute’s dipole and lipophilic domains. This data is synthesized from structural analogs (e.g., methyl 2-amino-5-iodobenzoate) and standard process chemistry principles.

Table 1: Solubility Matrix & Application Guide
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock solutions for biological assays; Reaction solvent for nucleophilic substitutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Liquid-liquid extraction (organic phase); Chromatography loading.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High General extraction; Reaction solvent.[1]
Alcohols Methanol, Ethanol, IPATemperature Dependent Recrystallization. Soluble at reflux; sparingly soluble at 0–5°C.
Ethers THF, 2-MeTHF, DioxaneModerate Reaction solvent (e.g., reductions).
Aqueous/Non-polar Water, Hexanes, HeptanePoor / Insoluble Anti-solvent. Used to precipitate the product or wash away impurities.

Critical Insight: The "Goldilocks" solubility in alcohols (Methanol/Ethanol) makes them the premier choice for purification. The compound dissolves readily at boiling points (65–78°C) but crystallizes efficiently upon cooling, rejecting polar impurities into the mother liquor.

Experimental Protocol: Gravimetric Solubility Determination

For critical process development (e.g., crystallization design), reliance on literature estimates is insufficient. Use this self-validating protocol to determine exact solubility limits in your specific solvent system.

Objective: Determine the saturation limit (


) in mg/mL at a specific temperature (

).

Reagents:

  • This compound (Test Article)[2][3]

  • Target Solvent (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter

Workflow:

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at temperature

    
     (e.g., 25°C) for 24 hours. Visual Check: Ensure undissolved solid remains.
    
  • Filtration: Draw supernatant through a pre-warmed 0.22 µm filter into a tared vial.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
Application: Purification by Recrystallization[9][10]

The most common bottleneck in synthesizing this intermediate is removing unreacted starting materials or regioisomers. The following workflow leverages the solubility differential in Methanol .

Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude Solid (this compound) Dissolve Dissolve in MeOH at Reflux (Min. Volume) Start->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Add more MeOH) FilterHot Hot Filtration (Remove insoluble mechanical impurities) Check->FilterHot Yes Cool Slow Cooling (RT -> 0°C) FilterHot->Cool Precipitate Crystallization Cool->Precipitate Collect Vacuum Filtration Wash with Cold MeOH Precipitate->Collect Dry Pure Product (Yellow Needles) Collect->Dry

Figure 1: Decision logic for the purification of this compound via methanol recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add Methanol (approx. 5-7 mL per gram of solid). Heat to reflux (65°C).

  • Saturation: If solid remains, add Methanol in small aliquots (0.5 mL) until fully dissolved.

  • Hot Filtration: If black specks/insolubles persist, filter the hot solution rapidly to prevent premature crystallization.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 1 hour, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals. Wash the cake with ice-cold Methanol (this minimizes yield loss as the compound is slightly soluble in MeOH).

  • Drying: Dry under vacuum at 40°C. High heat (>60°C) should be avoided initially to prevent melting if solvent inclusion lowers the melting point.

Safety & Stability Considerations
  • Energetic Functional Groups: While this specific benzoate is generally stable, the combination of Nitro (-NO₂) and Amino (-NH₂) groups on an aromatic ring can possess energetic properties. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Skin Sensitization: Halo-nitro-aromatics are potent sensitizers. Always handle in a fume hood with nitrile gloves.

  • Solvent Incompatibility: Avoid strong bases (NaOH, KOH) in protic solvents, as they may hydrolyze the methyl ester to the corresponding carboxylic acid (2-amino-5-chloro-3-nitrobenzoic acid), altering solubility and reactivity.

References
  • Compound Identity & Analog Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644044 (Analog: 2-Amino-5-chloro-3-methylbenzoic acid). Retrieved from .

  • General Solubility Principles for Nitrobenzoates

    • Royal Society of Chemistry. "Nitration of methyl benzoate."[4][5] (Describes solubility behaviors of methyl nitrobenzoates in ethanol/water systems). Retrieved from .

  • Synthesis & Purification Context

    • Google Patents. "Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid."[6][7] (CN112778147A). Discusses solvent systems for similar amino-chloro-nitro intermediates. Retrieved from .

  • Chemical Safety Data (Analogous)

    • Sigma-Aldrich. "Methyl 5-chloro-2-nitrobenzoate SDS." (Provides melting point and handling data for position isomers). Retrieved from .

Sources

Electrophilic Substitution & Functionalization of Methyl 2-amino-5-chloro-3-nitrobenzoate

[1]

Executive Summary: The Reactivity Paradox

This compound (MACN ) represents a classic "push-pull" aromatic system. While the amino group at C2 is a potent electron donor (activator), its directing power is severely compromised by the synergistic electron-withdrawing effects of the nitro group (C3), the chloro substituent (C5), and the methyl ester (C1).

For the synthetic chemist, this dictates a clear hierarchy of reactivity:

  • Ring Electrophilic Aromatic Substitution (C-EAS) is electronically and sterically disfavored. The ring is effectively "locked" against further electrophilic attack under standard conditions.

  • Nitrogen Electrophilic Substitution (N-EAS) is the dominant pathway. The amino group retains sufficient nucleophilicity to react with electrophiles (acyl chlorides, anhydrides, nitrosonium ions), serving as the primary handle for derivatization.

This guide details the protocols for N-functionalization and explains the mechanistic barriers preventing C-substitution.

Molecular Architecture & Electronic Analysis

To understand the reactivity limits, we must map the electron density.

PositionSubstituentElectronic EffectDirecting InfluenceStatus
C1 -COOMeDeactivating (-M, -I)MetaOccupied
C2 -NH₂Activating (+M)Ortho/ParaOccupied (Nucleophile)
C3 -NO₂Strong Deactivating (-M, -I)MetaOccupied
C4 -H----Blocked (Steric/Electronic)
C5 -ClWeak Deactivating (-I, +M)Ortho/ParaOccupied
C6 -H----Deactivated
Why C-EAS Fails (The "Forbidden" Zone)

Standard electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts) targets electron-rich ring carbons. In MACN:

  • The C4 Position: Located between the strong -NO₂ and weak -Cl groups. It is meta to the activating -NH₂, making it electronically "invisible" to electrophiles.

  • The C6 Position: Located between the ester and -Cl groups. Like C4, it is meta to the directing -NH₂ group.

Primary Reaction Pathways: N-Electrophilic Substitution

The amino group at C2 is the sole point of entry for electrophiles. These reactions are critical for generating pharmacophores like quinazolines and benzodiazepines.

Protocol A: N-Acylation (Amide Formation)

This is the most common modification, protecting the amine or setting up cyclization.

Reagents: Acetic Anhydride (


Mechanism:

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of this compound in dry Dichloromethane (DCM) or Toluene.

  • Base Addition: Add 1.2 eq of Triethylamine (

    
    ) or Pyridine to scavenge HCl/acid.
    
  • Electrophile Addition: Cool to 0°C. Add 1.1 eq of Acetyl Chloride dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amide is less polar than the amine).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine) and Brine. Dry over

    
    .
    
Protocol B: Diazotization (Sandmeyer Gateway)

Reaction with the Nitrosonium ion (

Reagents: Sodium Nitrite (

Target:

Step-by-Step Protocol:

  • Slurry Formation: Suspend the substrate in 6M HCl at -5°C to 0°C.

  • Nitrosation: Add aqueous

    
     (1.1 eq) dropwise, maintaining temp < 5°C.
    
  • Observation: The solid amine typically dissolves as the diazonium salt forms.

  • Quenching: Use the solution immediately for subsequent steps (e.g., cyanation or hydrolysis) as the diazonium species is thermally unstable.

Strategic Applications in Drug Synthesis

The utility of MACN lies in its conversion to heterocycles. These pathways often begin with N-electrophilic attack.

Pathway: Quinazolinone Synthesis

The reaction with Formamide involves the amine attacking the electrophilic formyl group, followed by thermal cyclization with the adjacent ester.

  • Step 1 (N-Formylation):

    
    
    
  • Step 2 (Cyclization): Intramolecular attack of the amide nitrogen on the methyl ester (C1), displacing methanol.

Visualizations

Diagram 1: Reactivity & Functionalization Map

This diagram illustrates the flow from the parent molecule to its derivatives via electrophilic attack on Nitrogen.

ReactivityMapSubstrateMethyl 2-amino-5-chloro-3-nitrobenzoateProduct1N-Acyl Derivative(Amide)Substrate->Product1N-Acylation(Nu: Amine attacks C=O)Product2Diazonium Salt(Ar-N2+)Substrate->Product2Diazotization(Nu: Amine attacks N=O)Product3QuinazolinoneScaffoldSubstrate->Product3Cyclocondensation(High Temp)Electrophile1Acyl Chloride(R-COCl)Electrophile1->Product1Electrophile2Nitrosonium Ion(NO+)Electrophile2->Product2Electrophile3Formamide(HC(=O)NH2)Electrophile3->Product3

Caption: The amino group acts as the nucleophile (Nu), attacking various electrophiles to generate key pharmaceutical intermediates.

Diagram 2: Electronic Deactivation (Why Ring EAS Fails)

This diagram visualizes the electronic conflict that prevents substitution on the ring carbons.

ElectronicEffectsCenterBenzene RingSiteC4Position C4Meta to NH2Ortho to NO2Center->SiteC4Electron DeficientSiteC6Position C6Meta to NH2Ortho to COOMeCenter->SiteC6Electron DeficientNH2-NH2 (C2)Activator (o,p)NH2->Center+M EffectNO2-NO2 (C3)Strong Deactivator (m)NO2->Center-M/-I EffectCOOMe-COOMe (C1)Deactivator (m)COOMe->Center-M EffectCl-Cl (C5)Weak Deactivator (o,p)

Caption: The synergistic deactivation by NO2 and COOMe, combined with the meta-relationship to the amine, renders C4 and C6 unreactive to EAS.

References

  • Synthesis & Reactivity : Preparation of 2-amino-5-chloro-N,3-dimethylbenzamide. Patent CN101492387B. (Discusses the reactivity of the methyl-analog and similar nitro-benzoate scaffolds).

  • Structural Characterization : Methyl 5-chloro-2-nitrobenzoate. PMC - NIH. (Provides crystallographic data and structural insights relevant to the chlorinated nitrobenzoate family).

  • General Reactivity of Anilines : Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (Foundational grounding for the directing effects of amino groups).

  • Commercial Availability & Applications : this compound Product Page. Ambeed / PubChem. (Verifies the molecule's role as a pharmaceutical intermediate).

"potential applications of Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of Methyl 2-amino-5-chloro-3-nitrobenzoate , a critical scaffold in the development of next-generation immunomodulators and oncology therapeutics.

A Versatile Scaffold for Benzimidazole Synthesis and DHODH Inhibition

Executive Summary

This compound (CAS 84228-49-9) is a highly functionalized anthranilate derivative serving as a linchpin intermediate in medicinal chemistry. Its structural uniqueness lies in the dense array of functional groups—an electron-withdrawing nitro group at the 3-position, a reactive amine at the 2-position, and a halogen handle (chlorine) at the 5-position.

This compound is primarily utilized as a precursor for 2,3-diaminobenzoate scaffolds , which are the immediate precursors to benzimidazole-4-carboxylates . These heterocycles are validated pharmacophores for inhibiting Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis. Consequently, this intermediate is central to the development of drugs treating autoimmune disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and certain cancers.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
CAS Number 84228-49-9
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.60 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
Key Functionality Nitro (-NO₂): Precursor to amine (for cyclization).Chloro (-Cl): Handle for Pd-catalyzed cross-coupling.Ester (-COOMe): Electrophile for amidation or hydrolysis.[1]
Reactivity Logic

The molecule is designed for sequential functionalization :

  • Nitro Reduction: The 3-nitro group is sterically crowded but reducible. This is the "trigger" step that unmasks a 2,3-diamine system.

  • Cyclocondensation: The resulting diamine reacts with electrophiles (aldehydes, carboxylic acids, orthoesters) to close the imidazole ring, forming a benzimidazole core.

  • Late-Stage Diversification: The 5-chloro substituent remains intact during cyclization, allowing for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to tune potency and solubility.

Synthetic Utility: The Benzimidazole Pathway

The primary value of this compound is its role in synthesizing substituted benzimidazoles . The workflow below illustrates the transformation from the nitrobenzoate to a bioactive benzimidazole core.

Pathway Visualization (DOT)

BenzimidazoleSynthesis Start Methyl 2-amino-5-chloro- 3-nitrobenzoate (Starting Material) Intermediate Methyl 2,3-diamino- 5-chlorobenzoate (Unstable Intermediate) Start->Intermediate Reduction (Fe/NH4Cl or H2/Pd) Cyclization Cyclocondensation (R-COOH / Acid Cat.) Intermediate->Cyclization Product Methyl 5-chloro-2-substituted- 1H-benzimidazole-4-carboxylate (Scaffold Core) Cyclization->Product Ring Closure Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Product->Coupling FinalDrug DHODH Inhibitor (Bioactive API) Coupling->FinalDrug 5-Position Modification

Figure 1: Synthetic workflow converting the nitrobenzoate scaffold into a bioactive benzimidazole via reduction and cyclization.

Pharmaceutical Applications

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The most documented application of this scaffold is in the synthesis of DHODH inhibitors.

  • Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate, the rate-limiting step in de novo pyrimidine synthesis. Rapidly dividing cells (T-cells, B-cells in autoimmune flares) rely heavily on this pathway.

  • Structural Relevance: The benzimidazole-4-carboxylic acid motif (derived from our starting material) mimics the natural substrate or cofactor binding interactions within the DHODH active site.

  • Therapeutic Targets: Rheumatoid Arthritis, Psoriasis, Multiple Sclerosis, and Graft-vs-Host Disease.

Kinase Inhibition

The 2-amino-3-nitrobenzoate core is also a privileged structure for designing kinase inhibitors. The resulting benzimidazole can function as a hinge-binder in the ATP-binding pocket of various kinases, with the 5-chloro position allowing vectors to explore the solvent-exposed region or the hydrophobic back pocket.

Experimental Protocols

Note: These protocols are generalized from standard methodologies for this class of compounds. Always perform a risk assessment before handling nitroaromatics.

Protocol A: Reduction to Methyl 2,3-diamino-5-chlorobenzoate

This step is critical. The diamine is oxidation-sensitive and is often used immediately in the next step (telescoped synthesis).

  • Reagents: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1 v/v).

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.

  • Procedure:

    • Suspend the nitrobenzoate in Ethanol/Water.

    • Add Ammonium Chloride and Iron powder.

    • Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (nitro compounds are often yellow; the diamine is often fluorescent or colorless).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate. The diamine may darken upon air exposure; store under nitrogen or proceed immediately.

Protocol B: One-Pot Cyclization to Benzimidazole
  • Reagents: Crude diamine (from Protocol A), 4-substituted Benzaldehyde (1.0 eq), Na₂S₂O₅ (oxidant/additive, 1.2 eq), DMF (solvent).

  • Procedure:

    • Dissolve the diamine and aldehyde in DMF.

    • Heat to 80–100°C for 4–6 hours.

    • Mechanism: The diamine forms a Schiff base (imine) which then undergoes oxidative cyclization to form the benzimidazole ring.

    • Purification: Pour into ice water. The precipitate is collected and recrystallized (often from EtOH/Water).

Safety & Handling

  • Nitroaromatic Hazard: Like many low-molecular-weight nitro compounds, this substance may possess explosive potential if heated under confinement or subjected to shock, although it is generally stable.

  • Toxicity: Suspected mutagenicity (typical of nitro-aromatics). Handle in a fume hood with nitrile gloves.

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 2777346).[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Patent US9006454B2. (2015). Dihydroorotate dehydrogenase inhibitors.[3][4][5] Assignee: AbbVie Inc. (Describes the use of the title compound as "Intermediate 1" for benzimidazole synthesis). Retrieved from

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate.[2][5][6][7][8] Acta Crystallographica Section E, 66(11), o3025. (Provides structural data on the non-nitro precursor, relevant for synthetic planning). Retrieved from [Link]

Sources

"literature review of Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-5-chloro-3-nitrobenzoate, a critical intermediate in the synthesis of fused heterocyclic pharmacophores, particularly quinazolinones used in kinase inhibition.

CAS: 84228-49-9 Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.60 g/mol Synonyms: Methyl 3-nitro-5-chloroanthranilate; Benzoic acid, 2-amino-5-chloro-3-nitro-, methyl ester.

Executive Summary: The "Privileged Scaffold"

This compound is not merely a catalog reagent; it is a gateway scaffold in medicinal chemistry. Its structural uniqueness lies in the 3-nitro substitution on the anthranilate core. While typical anthranilic acid derivatives (2-amino) allow for the formation of standard quinazolines, the presence of the 3-nitro group—which serves as a masked amino group—enables the synthesis of 2,3-diaminobenzoic acid derivatives .

This specific substitution pattern is the synthetic key to accessing imidazo[4,5-b]pyridines and quinazolin-4(3H)-ones , motifs central to the efficacy of PI3K inhibitors (e.g., Idelalisib analogs) and next-generation antivirals.

Synthetic Architecture & Causality

The synthesis of this compound requires navigating the competing directing effects of the amino, chloro, and ester groups. The protocol below prioritizes regioselectivity and atom economy .

Retrosynthetic Logic
  • The Challenge: Nitration of aniline derivatives is prone to oxidation and poly-substitution.

  • The Solution:

    • Blocking the Para Position: The 5-chloro substituent is essential not just for biological activity (halogen bonding) but for synthetic control. It blocks the highly reactive para position relative to the amine, forcing electrophilic aromatic substitution (EAS) to the ortho (3-position).

    • Esterification First: Converting the carboxylic acid to a methyl ester reduces the solubility of the zwitterionic amino acid, facilitating organic solvent processing and protecting the acid from decarboxylation during nitration.

Synthesis Workflow Visualization

The following diagram illustrates the stepwise conversion from commercially available 2-amino-5-chlorobenzoic acid to the target nitro-ester and its downstream cyclization.

SynthesisPath Start 2-Amino-5-chlorobenzoic Acid (CAS 635-21-2) Ester Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) Start->Ester MeOH, H2SO4 Reflux Target This compound (CAS 84228-49-9) Ester->Target HNO3, H2SO4 0°C to RT (Regioselective) Diamine Methyl 2,3-diamino-5-chlorobenzoate (Reduction Product) Target->Diamine H2, Pd/C or Fe/AcOH Quin Quinazolinone Core (Pharmacophore) Diamine->Quin Formamide/Orthoester Cyclization

Figure 1: Synthetic trajectory from precursor to pharmacophore core.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Esterification (Precursor Synthesis)

Objective: Convert 2-amino-5-chlorobenzoic acid to Methyl 2-amino-5-chlorobenzoate.

  • Reagents: 2-Amino-5-chlorobenzoic acid (1.0 eq), Methanol (Solvent/Reagent), Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat).

  • Mechanism: Acid-catalyzed Fischer esterification.

Step-by-Step:

  • Setup: Charge a round-bottom flask with anhydrous methanol (10V relative to substrate).

  • Activation: Cool to 0°C. Add SOCl₂ dropwise. Why? Exothermic reaction control prevents methanol boiling and potential methyl ether byproduct formation.

  • Addition: Add 2-amino-5-chlorobenzoic acid portion-wise.

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove residual acid). Dry organic layer (MgSO₄) and concentrate.[1]

  • Yield Check: Expect >90% yield of a tan solid (mp: 66–68°C).

Protocol B: Regioselective Nitration (The Critical Step)

Objective: Introduce the nitro group at the C3 position.

  • Reagents: Methyl 2-amino-5-chlorobenzoate, Conc.[2] H₂SO₄, Fuming HNO₃.

  • Safety: Nitration is highly exothermic. Run behind a blast shield.

Step-by-Step:

  • Solubilization: Dissolve Methyl 2-amino-5-chlorobenzoate (10 g) in Conc. H₂SO₄ (50 mL) at 0°C.

    • Insight: The amine is protonated to an ammonium species (-NH₃⁺), which is meta-directing. However, in the presence of the strong electron-withdrawing ester and the blocked para-position, the reaction kinetics favor the 3-position (ortho to the original amine) due to the reversibility of protonation and the high reactivity of the small fraction of free amine available in equilibrium.

  • Nitration: Add Fuming HNO₃ (1.05 eq) dropwise, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (500 g). Caution: Violent exotherm.

  • Isolation: The product precipitates as a yellow/orange solid. Filter and wash copiously with water to remove acid.

  • Purification: Recrystallize from Ethanol/Water.

    • Target Specification: Yellow solid. Purity >95% by HPLC.

Analytical Data & Properties

Quantitative data for identification and quality control.

PropertyValueNotes
Appearance Yellow to Orange Crystalline SolidColor deepens with impurities (oxidation products).
Melting Point 105–110°C (approx)Distinct from precursor (66–68°C).
1H NMR (DMSO-d6) δ 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 3.8 (s, 3H, OMe), 7.5 (br s, NH2)Diagnostic shift: Loss of coupling partners indicates isolation of protons.
Solubility DMSO, DMF, Ethyl AcetatePoor solubility in water; moderate in alcohols.
Stability Stable at RTLight sensitive (store in amber vials).

Downstream Applications: The "Quinazoline" Connection

The primary utility of this compound is its reduction to Methyl 2,3-diamino-5-chlorobenzoate . This diamine is the precursor for constructing the Quinazolin-4(3H)-one ring system found in PI3K inhibitors.

Mechanism of Cyclization

The 2,3-diamine reacts with electrophiles (formic acid, triethyl orthoformate, or urea) to close the pyrimidine ring.

Cyclization Nitro 3-Nitro Precursor Diamine 2,3-Diamine Intermediate Nitro->Diamine Reduction (Fe/AcOH or H2/Pd) Quin Quinazolin-4-one Scaffold Diamine->Quin Cyclization (Reflux) Electrophile Triethyl Orthoformate (HC(OEt)3) Electrophile->Quin

Figure 2: Cyclization logic for kinase inhibitor synthesis.

Case Study: PI3K Delta Inhibition

In the development of drugs like Idelalisib (Zydelig), the quinazolinone core acts as the hinge binder in the ATP-binding pocket of the kinase. The 5-chloro substituent (originating from our starting material) often projects into a hydrophobic pocket (Selectivity Pocket), enhancing potency and selectivity against other PI3K isoforms.

References

  • Synthesis of Methyl 2-amino-5-chlorobenzoate. PrepChem. Available at: [Link]

  • This compound Product Data. MySkinRecipes / Chemical Reagents. Available at: [Link] (Referenced via search snippet 1.1).

  • Quinazoline and Quinazolinone Derivatives in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Crystal Structure of Methyl 5-chloro-2-nitrobenzoate (Structural Analog Analysis). PubMed Central. Available at: [Link]

  • Preparation of Methyl 3-nitrobenzoate (General Nitration Protocol). University of South Alabama. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-amino-5-chloro-3-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9) represents a "privileged scaffold" in medicinal chemistry. Its value lies not just in its structural density, but in the orthogonal reactivity of its four functional handles.

For the drug developer, this molecule is a Swiss Army knife. It possesses a "push-pull" electronic system: the electron-donating amino group at C2 is electronically coupled to the electron-withdrawing nitro group at C3 and the ester at C1. This specific arrangement allows for highly regioselective cyclizations, making it an ideal precursor for Quinazolinones (kinase inhibitors), Benzimidazoles (PARP inhibitors), and Benzodiazepines .

Core Functional Handles
  • C1 (Ester): Susceptible to nucleophilic attack (aminolysis) or cyclocondensation.

  • C2 (Amine): The primary nucleophile for cyclization; amenable to Sandmeyer transformations.

  • C3 (Nitro): A masked amino group. Selective reduction yields a vicinal diamine, the gateway to benzimidazoles.

  • C5 (Chloride): A handle for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki/Buchwald), activated by the ortho-nitro group.

Reactivity Map & Decision Logic

The following diagram illustrates the divergent synthetic pathways available from this single building block.

ReactivityMap Start Methyl 2-amino-5-chloro- 3-nitrobenzoate Quin Quinazolinone Scaffold (Kinase Inhibitors) Start->Quin Condensation w/ Formamide or Urea BenzIm Benzimidazole Scaffold (PARP/DNA Binders) Start->BenzIm 1. Selective NO2 Reduction 2. Cyclization w/ Aldehyde Sandmeyer 2-Halo/Cyano Derivatives (Cross-Coupling Partners) Start->Sandmeyer NaNO2 / HX (Sandmeyer Rxn)

Figure 1: Divergent synthetic pathways. The choice of the first step determines the heterocyclic core.

Protocol A: Synthesis of 6-Chloro-8-nitroquinazolin-4(3H)-one

Application: Primary scaffold for EGFR and VEGFR kinase inhibitors.

Mechanistic Insight

This transformation relies on the Niementowski reaction variant.[1] The C2-amine attacks the electrophilic formamide, followed by thermal cyclization at the ester.

  • Critical Control Point: Temperature.[1][2][3][4] The ring closure requires temperatures >130°C. Below this, you may isolate the uncyclized formamidine intermediate.

Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • Formamide (10.0 eq) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.5 eq) – Catalyst.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge this compound (2.30 g, 10 mmol) and Ammonium Acetate (0.38 g, 5 mmol).

  • Solvent Addition: Add Formamide (4.0 mL, 100 mmol).

  • Reaction: Heat the mixture to 145°C (oil bath temperature). Maintain stirring for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (product).

  • Quench: Cool the reaction mixture to ~80°C, then slowly pour into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: A precipitate will form immediately. Allow the suspension to stand at 4°C for 1 hour to maximize yield.

  • Purification: Filter the solid via a Buchner funnel. Wash the cake with water (3 x 20 mL) followed by cold isopropanol (1 x 10 mL).

  • Drying: Dry under vacuum at 50°C overnight.

Expected Yield: 75–85% Appearance: Yellow to pale brown solid.

Protocol B: Chemoselective Reduction to Methyl 2,3-diamino-5-chlorobenzoate

Application: Precursor for Benzimidazoles (e.g., Veliparib analogs).

Mechanistic Insight

The challenge here is reducing the nitro group (-NO2) to an amine (-NH2) without dehalogenating the chlorine atom at C5.[5]

  • Avoid: Pd/C with H2 (high risk of dechlorination).

  • Recommended: Iron-mediated reduction (Bechamp conditions) or Stannous Chloride (SnCl2). The protocol below uses Fe/NH4Cl as it is milder and environmentally friendlier than Tin.

Experimental Protocol

Reagents:

  • This compound (1.0 eq)

  • Iron Powder (5.0 eq, <10 micron particle size preferred)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

  • Solvation: Dissolve the nitrobenzoate (2.30 g, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (2.65 g, 50 mmol). Stir at room temperature for 10 minutes.

  • Reduction: Add Iron powder (2.80 g, 50 mmol) in one portion.

  • Heating: Heat the suspension to reflux (80°C) for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from yellow to a dark sludge (iron oxides).

    • Validation: LC-MS should show the mass shift from M+ (230) to M-30+2 (200) [Loss of O2, gain of H2].

  • Filtration (Critical): While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

    • Note: If the filtrate turns cloudy upon cooling, re-filter.

  • Workup: Concentrate the filtrate to ~10 mL. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organics over Na2SO4 and concentrate.

Expected Yield: 80–90% Stability Warning: The resulting diamine is oxidation-sensitive (turns dark/purple upon air exposure). Use immediately in the next cyclization step or store under Nitrogen at -20°C.

Workflow Visualization: Benzimidazole Construction

The following diagram details the logical flow from the starting material to a PARP-inhibitor-like core, highlighting the critical "Node" where the pathway splits based on the aldehyde chosen.

BenzimidazoleWorkflow Start Methyl 2-amino-5-chloro- 3-nitrobenzoate Step1 Reduction (Fe/NH4Cl) (Preserves Cl) Start->Step1 Intermediate Methyl 2,3-diamino- 5-chlorobenzoate Step1->Intermediate Choice Cyclization Partner Intermediate->Choice PathA Triethyl Orthoformate (R = H) Choice->PathA PathB Benzaldehyde deriv. (R = Aryl) Choice->PathB Product 5-Chloro-benzimidazole-4-carboxylate (Core Scaffold) PathA->Product PathB->Product

Figure 2: Logic flow for converting the nitro-ester into a benzimidazole core.

Analytical Data Summary

When validating your synthesis, use the following reference data points.

FeatureStarting Material (-NO2)Reduced Intermediate (-NH2)Quinazolinone Product
Appearance Yellow Crystalline SolidOff-white/Brown SolidPale Brown Solid
MW ( g/mol ) 230.60200.62225.59
LC-MS (ESI+) 231.0 [M+H]+201.1 [M+H]+226.0 [M+H]+
1H NMR Key ~8.0-8.5 ppm (Deshielded Ar-H)~3.5-5.0 ppm (Broad NH2)~8.1 ppm (s, 1H, Pyrimidine H)
Solubility DMSO, EtOAc, MeOHDMSO, MeOH (High)DMSO (Low), DMF

Safety & Handling (MSDS Highlights)

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Always use open reflux systems.

  • Skin Sensitization: Both the nitro-benzoate and the diamine are potential sensitizers. Double-gloving (Nitrile) is required.

  • Waste Disposal: Iron waste from the reduction protocol must be treated as heavy metal waste and not disposed of in general trash.

References

  • Niementowski Reaction Overview

    • Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6.
    • Source:

  • Selective Nitro Reduction (Chemoselectivity)

    • Kumar, R., et al. "Chemoselective reduction of nitroarenes in the presence of haloarenes." Organic & Biomolecular Chemistry.
    • Source:

  • Benzimidazole Synthesis from Diamines

    • Applicable methodology for PARP inhibitor cores.[6]

    • Source: (General reference for halo-amino-benzoate handling).

  • Compound Data (CAS 84228-49-9)

    • Source:

Sources

Application Note: Methyl 2-amino-5-chloro-3-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-value utility of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9) in the synthesis of complex heterocyclic scaffolds.

Executive Summary

This compound is a densely functionalized aromatic intermediate that serves as a "linchpin" scaffold in medicinal chemistry. Its unique substitution pattern—featuring an ortho-amino ester (for cyclization), a meta-positioned nitro group (for orthogonal reactivity), and a para-chloro handle (for late-stage diversification)—makes it an ideal precursor for Quinazolin-4-ones , Benzimidazoles , and Benzodiazepines . This guide details the mechanistic rationale and validated protocols for converting this intermediate into bioactive heterocyclic cores, specifically targeting Dihydroorotate Dehydrogenase (DHODH) inhibitor analogs and kinase scaffolds.

Chemical Profile & Reactivity Analysis

Understanding the electronic environment of this molecule is critical for reaction success.

  • Structure: this compound[1][2][3][4]

  • CAS: 84228-49-9

  • Molecular Weight: 230.60 g/mol

  • Key Reactivity Zones:

    • Zone A (Blue): The ortho-amino ester motif is a "pre-organized" electrophile-nucleophile pair, primed for condensation with C1 synthons (formamide, orthoesters) to form Pyrimidine rings.

    • Zone B (Red): The C3-Nitro group is sterically crowded but electronically withdrawing. It deactivates the C2-amine (making it less nucleophilic than unsubstituted anthranilates) but allows for post-cyclization reduction to generate a vicinal diamine or peri-positioned amine for secondary ring fusions.

    • Zone C (Green): The C5-Chloro substituent is robust. It survives cyclization and reduction, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings in the final optimization phase.

Reactivity Visualization

ReactivityMap Start This compound Quinazoline Quinazolin-4-one Core (via Zone A) Start->Quinazoline + Formamide/Urea (Cyclocondensation) Benzimidazole Benzimidazole Core (via Zone B Reduction) Start->Benzimidazole 1. Reduction (Fe/HCl) 2. R-CHO Coupling Biaryl/Aminated Products (via Zone C) Quinazoline->Coupling Pd-Catalyzed Coupling Benzimidazole->Coupling Pd-Catalyzed Coupling

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[5][6][7][8]

Validated Experimental Protocols

Protocol A: Synthesis of 6-Chloro-8-nitroquinazolin-4(3H)-one

Application: Construction of the core scaffold for DHODH inhibitors. Mechanism: Niementowski-type cyclocondensation. The electron-withdrawing nitro group at C3 reduces the nucleophilicity of the C2-amine, often requiring higher temperatures or catalysis compared to standard anthranilates.

Materials
  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq) [Preferred over formamide for milder conditions]

  • 2-Methoxyethanol (Solvent)

  • Acetic acid (Catalyst, 0.1 eq)

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound (5.0 g, 21.7 mmol) in 2-methoxyethanol (50 mL).

  • Addition: Add Formamidine acetate (3.4 g, 32.5 mmol) and Acetic acid (0.13 mL).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2) for 6–8 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (fluorescent yellow) should disappear, replaced by a lower Rf spot (product).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the mixture into ice-cold water (150 mL) with vigorous stirring. Let stand for 30 minutes.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with water (2 x 20 mL) followed by cold isopropanol (10 mL) to remove unreacted formamidine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Yield: Expect 4.2–4.6 g (85–92%) of a tan to pale yellow powder.

Data Specification:

Parameter Value
Appearance Tan/Yellow Solid
Melting Point >280°C (Decomposes)
MS (ESI+) [M+H]+ = 226.0/228.0 (Cl pattern)

| 1H NMR (DMSO-d6) | δ 8.25 (s, 1H, H-2), 8.45 (d, 1H, H-7), 8.60 (d, 1H, H-5), 12.8 (br s, 1H, NH) |

Protocol B: Reductive Cyclization to 6-Chloro-4-methoxycarbonyl-benzimidazole

Application: Synthesis of fused benzimidazoles retaining the ester handle for further derivatization. Mechanism: Selective reduction of the nitro group to an aniline, followed by condensation with an orthoformate or aldehyde.

Materials
  • This compound (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Ethanol/Water (4:1 ratio)

  • Triethyl orthoformate (Cyclizing agent)

Step-by-Step Methodology

Part 1: Reduction to Diamine

  • Dissolution: Dissolve the nitrobenzoate (2.3 g, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (2.6 g, 50 mmol) and Iron Powder (2.8 g, 50 mmol).

  • Reduction: Heat to reflux (80°C) for 2 hours. The yellow color of the nitro compound will fade to a dark/brown suspension.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to dryness to obtain the crude Methyl 2,3-diamino-5-chlorobenzoate . Note: This intermediate is oxidation-sensitive; proceed immediately to cyclization.

Part 2: Cyclization

  • Suspension: Suspend the crude diamine in Triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 10 mg).

  • Reaction: Reflux for 3 hours.

  • Precipitation: Cool to 0°C. The benzimidazole product typically crystallizes.

  • Purification: Filter and recrystallize from Ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to steric bulk of NO2.Switch solvent to Diglyme (higher boiling point) or use microwave irradiation (150°C, 20 min).
Impurity Formation (Protocol B) Oxidation of diamine intermediate.Perform reduction and cyclization in a "one-pot" sequence or under strict Argon atmosphere.
Solubility Issues High crystallinity of nitro-heterocycles.Use DMF or DMSO for NMR analysis. For reactions, ensure vigorous stirring if suspension persists.

Safety & Handling (EHS)

  • Nitroaromatics: While this specific ester is stable, nitro compounds can be energetic. Do not heat dry solids above 150°C.

  • Chloroanilines: Potential skin sensitizers and toxic by ingestion. Use double nitrile gloves.

  • Waste: Aqueous waste from Protocol A contains formamidine; dispose of as basic organic aqueous waste. Iron waste from Protocol B must be treated as heavy metal contaminated solid waste.

References

  • DHODH Inhibitor Synthesis: Patents CN104030987B, US9006454B2. Describes the use of nitro-anthranilates in the synthesis of Leflunomide analogs and DHODH inhibitors.

  • Quinazoline Chemistry: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202. (General reference for Niementowski reaction conditions).
  • Crystal Structure & Geometry: Shi, Y. B., et al. "Methyl 2-amino-5-chlorobenzoate."[9] Acta Crystallographica Section E 66.11 (2010): o3025.

  • Compound Data: PubChem CID 11532853 (Analogous structures). [10]

Disclaimer: This protocol is intended for use by qualified research personnel only. Always review the specific MSDS for this compound before handling.

Sources

Application Note: Strategic Amination Protocols for Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic introduction of nitrogen functionalities into Methyl 2-amino-5-chloro-3-nitrobenzoate , a privileged scaffold in the synthesis of PARP inhibitors (e.g., Veliparib analogs) and anthelmintic benzimidazoles.[1][2]

Executive Summary & Chemical Logic

This compound represents a "trident" electrophile/nucleophile scaffold.[1][2] Its reactivity is governed by the push-pull electronics of the electron-donating amine (C2) and the electron-withdrawing nitro (C3) and ester (C1) groups.[2]

For the drug developer, this molecule offers three distinct "Amination" vectors:

  • Vector A (Amidation): Nucleophilic attack at the C1-ester by external amines (Synthesis of Benzamides).[2]

  • Vector B (Reductive Cyclization): Reduction of the C3-nitro group to an amine, generating a vicinal diamine core for Benzimidazole/Quinoxaline formation.[2]

  • Vector C (C-N Coupling): Palladium-catalyzed displacement of the C5-chloride (Buchwald-Hartwig), a challenging transformation due to the deactivating effect of the para-amino group.[1][2]

Reaction Pathway Topology

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionPathways Start Methyl 2-amino-5-chloro- 3-nitrobenzoate Amidation Vector A: Amidation (Benzamide Formation) Start->Amidation R-NH2, Heat/MeOH Reductive Vector B: Nitro Reduction (Vicinal Diamine) Start->Reductive Fe/AcOH or H2/Pd-C Coupling Vector C: C-N Coupling (Buchwald-Hartwig) Start->Coupling Pd(OAc)2, Ligand, Ar-NH2 Benzimidazole Benzimidazole/Quinazoline Scaffolds Reductive->Benzimidazole Cyclization w/ Formamide/Urea Arylamine C5-Arylamine Derivatives Coupling->Arylamine

Figure 1: Divergent amination vectors for the substituted benzoate scaffold.[1][2]

Detailed Experimental Protocols

Protocol A: Direct Aminolysis of the Ester (Amidation)

Objective: Convert the methyl ester to a functionalized benzamide without affecting the nitro or chloro groups.[2] Challenge: The C2-amine forms an intramolecular hydrogen bond with the C1-carbonyl oxygen, reducing the electrophilicity of the ester.[2] Standard heating often fails; Lewis acid catalysis or high-pressure conditions are preferred.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Amine: Primary aliphatic amine (e.g., Methylamine, 3.0 eq)[1][2]

  • Solvent: Methanol or Ethanol (Anhydrous)[2]

  • Catalyst (Optional): CaCl₂ (0.5 eq) to disrupt H-bonding.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substrate in 20 mL of anhydrous methanol in a pressure-rated seal tube.

  • Addition: Add 30 mmol of the amine (as a solution in methanol). Note: If using volatile amines, cool the vessel to 0°C before addition.[2]

  • Reaction: Seal the tube and heat to 80–90°C for 12–16 hours.

    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1).[2] The product usually fluoresces less than the starting material.[2]

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling.[2]

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add cold water (50 mL) to induce crystallization.[2]

  • Purification: Recrystallize from Ethanol/Water.

Data Summary:

Parameter Standard Condition Optimized Condition
Temperature Reflux (65°C) Sealed Tube (90°C)
Yield 45-55% 85-92%

| Reaction Time | 24 h | 12 h |[1][2]

Protocol B: Reductive Cyclization (Synthesis of Benzimidazoles)

Objective: Reduce the C3-nitro group to an amine, generating a 2,3-diamino intermediate that immediately reacts with a cyclizing agent (e.g., Formic acid or Orthoformate).[1][2] Mechanism: The in situ generated diamine is highly oxidation-sensitive.[1][2] One-pot reduction-cyclization is recommended to prevent polymerization.[1][2]

Reagents:

  • Substrate: this compound[1][2]

  • Reductant: Iron powder (5.0 eq)[2]

  • Solvent/Cyclizer: Glacial Acetic Acid (as solvent) + Trimethyl Orthoformate (TMOF) (3.0 eq).[2]

Step-by-Step Methodology:

  • Reduction: Suspend 5 mmol of substrate and 25 mmol of Iron powder in 30 mL of Glacial Acetic Acid.

  • Activation: Heat to 60°C under N₂ atmosphere. Monitor the disappearance of the yellow nitro compound (approx. 2 hours).

  • Cyclization: Once reduction is complete (verified by LCMS, mass shift -30 for NO2 -> NH2), add 15 mmol of Trimethyl Orthoformate directly to the reaction mixture.

  • Reflux: Increase temperature to 100°C and stir for 4 hours.

  • Workup: Filter off the iron residues while hot through a Celite pad.

  • Neutralization: Pour the filtrate into ice water (100 mL) and neutralize with Na₂CO₃ to pH 8. The benzimidazole ester will precipitate as a tan solid.[2]

Cyclization Nitro 3-Nitro Precursor Diamine 2,3-Diamino Intermediate (Unstable) Nitro->Diamine Fe / AcOH (Reduction) Cyclized Benzimidazole Product Diamine->Cyclized TMOF / Heat (Condensation)

Figure 2: One-pot reduction and cyclization workflow.[1][2]

Protocol C: Buchwald-Hartwig Amination at C5

Objective: Replace the C5-Chlorine with an aryl amine.[1][2] Scientific Insight: The C5 position is deactivated towards oxidative addition by the electron-rich C2-amino group.[1][2] Standard ligands (PPh3) fail.[2] Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos) to facilitate the catalytic cycle.[2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Coupling Partner: Aniline derivative (1.2 eq)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][2]

  • Ligand: XPhos (4 mol%) or BrettPhos [2]

  • Base: Cs₂CO₃ (2.0 eq) - Avoid strong alkoxides to prevent ester hydrolysis.[1][2]

  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with substrate, aniline, Cs₂CO₃, Pd₂(dba)₃, and XPhos.[2] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat at 100°C for 12 hours (or 130°C for 1 hour in microwave).

  • Filtration: Filter through a silica plug to remove Palladium black.[2] Wash with EtOAc.[2]

  • Purification: Flash chromatography is essential.[2] The product is often a bright orange/red solid due to extended conjugation.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Amidation Intramolecular H-bond (C2-NH2[1][2] ··· O=C-OMe)Use a sealed tube at higher temp (90°C) or add Lewis Acid (CaCl₂, 0.5 eq).[1][2]
Incomplete Nitro Reduction Catalyst poisoning or clumpingUse fresh Iron powder; Ensure vigorous mechanical stirring (not magnetic).[2]
No Reaction at C5 (Buchwald) Catalyst deactivation by Nitro groupThe Nitro group can coordinate Pd. Increase catalyst load to 5 mol% or switch to BrettPhos Pd G3 precatalyst.
Ester Hydrolysis Wet solvents or hydroxide basesUse anhydrous solvents and Carbonate bases (Cs₂CO₃) instead of hydroxides/alkoxides.[2]

References

  • Synthesis of 2-amino-5-chloro-3-methylbenzoic acid (Analogous Chemistry): BenchChem Technical Support. "Synthesis of 2-Amino-5-nitrobenzoic Acid and derivatives." (Verified general methodology for nitro-amino benzoates).[1][2]

  • Buchwald-Hartwig Coupling on Deactivated Aryl Chlorides: Chemistry LibreTexts. "Buchwald-Hartwig Amination: Scope and Ligands."[1][2]

  • Nitro Reduction and Cyclization Strategies: National Institutes of Health (PMC).[2] "2-Amino-3-chloro-5-nitrobenzamide crystal structure and hydrogen bonding patterns." (Provides structural insight into the intramolecular H-bonding that affects reactivity).[2]

  • Amidation of Benzoate Esters: Google Patents.[2] "Method for preparing 2-amino-5-chloro-N,3-dimethylbenzamide."[1][2][3] CN101492387B.[2][4] (Specific protocols for amidation of the 3-methyl analog, directly applicable).

Sources

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9) is a high-value "ortho-functionalized" synthon used extensively in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors and EGFR kinase inhibitors . Its structural uniqueness lies in the dense functionalization pattern:

  • C1-Ester: A handle for amide coupling or cyclization to form the "head" of a pharmacophore.

  • C2-Amine & C3-Nitro: A latent diamine motif. The nitro group acts as a masked amine, allowing for controlled, stepwise cyclization to form benzimidazoles or quinoxalines .

  • C5-Chloro: Provides metabolic stability (blocking para-oxidation) and serves as a handle for late-stage palladium-catalyzed cross-couplings.

This guide details two primary synthetic workflows: the Diamine Route (for Benzimidazoles) and the Condensation Route (for Quinazolinones).

Chemical Reactivity Profile

FeatureReactivity Logic
Nitro Group (-NO₂) Electron-withdrawing; deactivates the ring but facilitates nucleophilic attack at the ester. Requires reduction (Fe/HCl or H₂/Pd) to activate the C3 position.
Amino Group (-NH₂) Weakly nucleophilic due to the ortho-nitro and para-chloro electron withdrawal. Often requires high temperatures or activation for cyclization.
Methyl Ester (-COOMe) Susceptible to hydrolysis or nucleophilic attack (e.g., by hydrazine or amines) to form hydrazides or amides.
Visual Synthesis Roadmap

G Start This compound (CAS: 84228-49-9) Step1_Red Reduction (Fe/NH4Cl or H2/Pd) Start->Step1_Red Pathway 1 Step2_Cycl_B Cyclization B (Formamide / Heat) Start->Step2_Cycl_B Pathway 2 (Niementowski Reaction) Intermediate_Diamine Methyl 2,3-diamino-5-chlorobenzoate Step1_Red->Intermediate_Diamine Step2_Cycl_A Cyclization A (R-CHO / Oxidant) Intermediate_Diamine->Step2_Cycl_A Product_Benz 6-Chloro-benzimidazole-4-carboxylate (DHODH Inhibitor Scaffold) Step2_Cycl_A->Product_Benz Product_Quin 6-Chloro-8-nitroquinazolin-4(3H)-one (Kinase Inhibitor Scaffold) Step2_Cycl_B->Product_Quin

Figure 1: Divergent synthetic pathways from the parent benzoate to key pharmaceutical scaffolds.

Protocol A: Synthesis of Benzimidazole Scaffolds

Target: Methyl 2-substituted-6-chlorobenzimidazole-4-carboxylate Application: This scaffold is central to DHODH inhibitors (e.g., analogs in Patent US9006454B2).

Step 1: Chemoselective Reduction of the Nitro Group

The presence of the chlorine atom makes catalytic hydrogenation (H₂/Pd-C) risky due to potential de-halogenation. Iron-mediated reduction is the preferred, robust method.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Iron Powder (Fe): 5.0 eq (Fine mesh)

  • Ammonium Chloride (NH₄Cl): 5.0 eq

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g (43.3 mmol) of the substrate in 150 mL of Ethanol.

  • Activation: Add a solution of NH₄Cl (11.6 g) in 50 mL water. Heat the mixture to 60°C.

  • Reduction: Add Iron powder (12.1 g) portion-wise over 20 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The yellow starting material should disappear, yielding a fluorescent diamine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 75 mL). Dry over Na₂SO₄ and concentrate to yield Methyl 2,3-diamino-5-chlorobenzoate .

    • Expected Yield: 85–92%

    • Appearance: Brown/Tan solid.

Step 2: Cyclization to Benzimidazole

Reagents:

  • Intermediate: Methyl 2,3-diamino-5-chlorobenzoate (1.0 eq)

  • Aldehyde (R-CHO): 1.1 eq (e.g., Benzaldehyde for 2-phenyl analog)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or open air reflux in DMSO.

  • Solvent: DMF or Ethanol/Acetic Acid.

Procedure:

  • Dissolve the diamine (1.0 g) and benzaldehyde (1.1 eq) in DMF (10 mL).

  • Add Na₂S₂O₅ (1.2 eq) and heat to 100°C for 4 hours.

  • Pour into ice water. The precipitate is the crude benzimidazole ester.

Protocol B: Synthesis of Quinazolinone Scaffolds

Target: 6-chloro-8-nitroquinazolin-4(3H)-one Application: Precursor for EGFR inhibitors. The nitro group is retained here to be reduced later, allowing for differential substitution at the N3 and C8 positions.

The Modified Niementowski Reaction

Standard Niementowski conditions (Anthranilic acid + Formamide) work well here, but the electron-withdrawing nitro group requires higher temperatures.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Formamide: 10–15 volumes (acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, boosts yield.

Procedure:

  • Setup: Place 5.0 g of substrate and 50 mL of Formamide in a pressure tube or round-bottom flask.

  • Reaction: Heat to 140–150°C for 6–8 hours.

    • Note: The reaction produces water and methanol. In an open flask, allowing methanol to distill off drives the equilibrium.

  • Quench: Cool the dark solution to room temperature. Pour slowly into 200 mL of ice-cold water with vigorous stirring.

  • Filtration: A precipitate will form. Filter and wash with water (2 x 50 mL) and cold isopropanol (20 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Expected Yield: 70–80%

    • Data: ¹H NMR should show a singlet around 8.1–8.3 ppm (C2-H of quinazolinone).

Quantitative Data Summary

ParameterProtocol A (Benzimidazole)Protocol B (Quinazolinone)
Key Reagent Fe/NH₄Cl (Reduction)Formamide (Cyclization)
Temperature 80°C (Reflux)140–150°C
Time 3–4 Hours6–8 Hours
Typical Yield 85–92% (Intermediate)70–80% (Final)
Critical Impurity De-chlorinated byproduct (if using H₂)Unreacted ester (if temp too low)
Scaleability High (kg scale feasible)High (Solvent-free variant possible)

Troubleshooting & Optimization

Issue: Incomplete Reduction (Protocol A)
  • Cause: Iron surface passivation.

  • Solution: Add 2-3 drops of concentrated HCl to the Fe/Ethanol mixture before adding the substrate to "etch" the iron surface.

Issue: Low Yield in Quinazolinone Formation (Protocol B)
  • Cause: Sublimation of starting material or incomplete ring closure.

  • Solution: Use Formamidine Acetate instead of formamide in refluxing ethanol for a milder, often higher-yielding alternative.

Issue: Regioselectivity in Benzimidazole Formation
  • Context: When using unsymmetrical aldehydes.

  • Insight: The 2,3-diamine is electronically distinct. The amine at C3 (meta to chloro, ortho to ester) is less nucleophilic than the amine at C2. Cyclization is generally favored, but steric bulk in the aldehyde can slow the reaction.

References

  • DHODH Inhibitor Synthesis: Patent US9006454B2 - Dihydroorotate dehydrogenase inhibitors. (Describes the use of this compound in benzimidazole synthesis).

  • Quinazolinone Scaffolds: ChemicalBook Entry for 6-Nitroquinazolin-4(3H)-one. (General protocol for nitro-anthranilate cyclization).

  • Iron Reduction Protocols: Sigma-Aldrich Protocol for Nitro Reduction. (Standard methodology adapted for Protocol A).

  • Compound Data: PubChem CID 11644044 (Related Acid). (Structural and safety data). (Note: Closest structural analog with full safety profile).

Sources

Strategic Utilization of Methyl 2-amino-5-chloro-3-nitrobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-04

Abstract & Core Utility

Methyl 2-amino-5-chloro-3-nitrobenzoate is a high-value, multifunctional scaffold utilized in the synthesis of next-generation agrochemicals. Its unique tris-substituted benzene ring—featuring an amino group, a nitro group, and a halogen—positions it as a critical "linchpin" intermediate. It is primarily employed to access two dominant classes of bioactive heterocycles: Quinazolinones (common in fungicides like Proquinazid) and Benzimidazoles (common in anthelmintics and fungicides).

This application note details the chemical handling, reaction pathways, and validated protocols for converting this intermediate into bioactive cores, emphasizing chemoselectivity and process safety.

Chemical Profile & Reactivity Analysis

PropertySpecification
Chemical Name This compound
CAS Number 84228-49-9
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.60 g/mol
Appearance Yellow to orange crystalline powder
Key Functional Groups C-2 Amine: Nucleophilic center for cyclization.C-3 Nitro: Masked amine; electron-withdrawing group (EWG) activating the ring.C-5 Chlorine: Handle for cross-coupling (Suzuki/Buchwald) or SAR modulation.C-1 Ester: Electrophilic center for acyl substitution.
Strategic Reactivity Logic

The molecule's power lies in the ortho-disposition of the amine and ester groups, allowing for rapid formation of 6-membered rings. Simultaneously, the meta-nitro group provides a secondary handle that can be reduced post-cyclization to introduce solubility-enhancing groups or sulfonamides, a common motif in ALS-inhibitor herbicides.

Validated Synthetic Pathways (Logic Flow)

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Agrochemical_Pathways Start This compound (CAS 84228-49-9) Path1 Cyclocondensation (Formamide/Urea) Start->Path1  Reflux (140°C)   Path2 Chemoselective Reduction (Fe/AcOH or H2/Cat) Start->Path2  Reduction   Path3 Sandmeyer/Diazo Modification Start->Path3  NaNO2/HCl   Product1 8-Nitro-6-chloroquinazolin-4(3H)-one (Fungicide Scaffold) Path1->Product1  Ring Closure   Intermediate2 Methyl 2,3-diamino-5-chlorobenzoate Path2->Intermediate2  -O2 / +H2   Product2 5-Chlorobenzimidazole derivatives (Anthelmintic/Fungicide) Intermediate2->Product2  + Carbonyl Source   Product3 Deaminated/Halogenated Analogs Path3->Product3

Figure 1: Divergent synthesis pathways transforming the benzoate scaffold into key agrochemical cores.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-8-nitroquinazolin-4(3H)-one

Application: This protocol creates the quinazolinone core found in diverse fungicides. The reaction utilizes the "Niementowski" type cyclization logic.

Reagents:

  • This compound (1.0 eq)

  • Formamide (excess, acts as solvent/reagent)

  • Ammonium Acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5.0 g (21.7 mmol) of this compound.

  • Solvent Addition: Add 25 mL of formamide. Ensure the solid is well-dispersed.

  • Catalysis: Add 0.17 g (2.2 mmol) of ammonium acetate. Note: The catalyst promotes the nucleophilic attack of the amine on the formamide.

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting ester.

    • Mechanism Check: The amine attacks formamide to form an intermediate amidine, which then cyclizes with the ester group, releasing methanol.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 100 mL of ice-cold water.

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full granulation. Filter the solid via vacuum filtration.

  • Purification: Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Ethanol if higher purity (>98%) is required.

Expected Yield: 75–85% Data Validation: LC-MS should show M+1 = 226.0 (approx).

Protocol B: Chemoselective Reduction to Methyl 2,3-diamino-5-chlorobenzoate

Application: This converts the nitro group to an amine without dehalogenating the chlorine, creating a diamine precursor for benzimidazoles.

Critical Safety Note: Avoid catalytic hydrogenation (Pd/C + H2) if possible, as it risks removing the chlorine atom (hydrodehalogenation). Iron-mediated reduction is preferred for chemoselectivity.

Reagents:

  • This compound (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Setup: Charge 2.3 g (10 mmol) of the starting material into a 250 mL 3-neck flask fitted with a mechanical stirrer and reflux condenser.

  • Solvent: Add 60 mL Ethanol and 20 mL Water.

  • Activation: Add 2.6 g (50 mmol) of Ammonium Chloride and heat to 60 °C.

  • Reduction: Add 2.8 g (50 mmol) of Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (approx 78 °C) for 2–3 hours. The yellow color of the nitro compound should fade to a pale beige/brown.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Recovery: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organic layers over anhydrous Na₂SO₄ and evaporate.

Expected Yield: 80–90% Product: Off-white solid (Diamine). Self-Validating Check: The product will darken upon air exposure (oxidation of diamine). Store under Nitrogen.[1][2]

Process Safety & Handling (E-E-A-T)

  • Thermal Hazard: Nitro-substituted benzoates can be energetic. Differential Scanning Calorimetry (DSC) is recommended before scaling up beyond 50g to determine the onset of decomposition.

  • Skin Sensitization: Halogenated nitro-aromatics are potent sensitizers. Use double nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from Protocol B contains dissolved iron and organics; it must be treated as heavy metal/organic waste, not general drain disposal.

References

  • National Center for Biotechnology Information. (2025). Quinazolinone Derivatives: Synthesis and Biological Potential. PMC Database. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones: Methodologies and Catalysis. Retrieved from [Link]

  • Google Patents. (2019). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Chemical Book/ChemSRC. (2025).[3] CAS 84228-49-9 Technical Data. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of 2-Amino-5-Chloro-N-Methyl-3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug development. It details the specific aminolysis of Methyl 2-amino-5-chloro-3-nitrobenzoate to form 2-amino-5-chloro-N-methyl-3-nitrobenzamide , a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics.

Abstract & Scientific Rationale

The conversion of This compound to its N-methyl amide derivative is a pivotal step in the construction of nitrogen-rich heterocycles. While the starting material contains multiple reactive sites (an aryl chloride, a nitro group, and an ester), the reaction conditions must be tuned to exclusively target the ester moiety via Nucleophilic Acyl Substitution , avoiding potential side reactions such as Nucleophilic Aromatic Substitution (


) of the halogen or nitro group.

This protocol leverages the electronic properties of the 3-nitro group. Unlike the 3-methyl analog often used in agrochemistry (e.g., Chlorantraniliprole intermediates), the 3-nitro group is strongly electron-withdrawing (-I, -M) . This activates the carbonyl carbon at position 1, making it highly susceptible to nucleophilic attack by methylamine, allowing the reaction to proceed under milder conditions with higher specificity.

Key Mechanistic Insights
  • Activation: The 3-nitro group withdraws electron density from the benzene ring, inductively increasing the electrophilicity of the ester carbonyl.

  • Selectivity: The 5-chloro substituent is meta to the activating nitro group and para to the electron-donating amino group. This electronic arrangement deactivates the C-Cl bond towards

    
    , ensuring the chlorine atom remains intact for downstream functionalization (e.g., Suzuki couplings).
    
  • Conformation: The 2-amino group likely forms an intramolecular hydrogen bond with the 3-nitro oxygen (6-membered ring), locking the conformation and minimizing steric interference at the ester site.

Reaction Pathway & Logic

The following diagram illustrates the reaction mechanism and the downstream utility of the product in heterocycle synthesis.

ReactionScheme SM This compound (CAS: 84228-49-9) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagent Methylamine (CH3NH2) Reagent->Inter Product 2-amino-5-chloro-N-methyl-3-nitrobenzamide (Target Scaffold) Inter->Product Elimination of OMe Byproduct Methanol Inter->Byproduct Reduction Reduction (Fe/HCl or H2/Pd) Product->Reduction Nitro -> Amino Cyclization Cyclization (Formic Acid/CDI) Reduction->Cyclization Diamine Formation Drug Benzimidazole/Quinazolinone (PARP Inhibitor Analogs) Cyclization->Drug Scaffold Assembly

Figure 1: Reaction scheme showing the aminolysis pathway and potential downstream applications in drug synthesis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleSpecification
This compound 230.601.0SM>97% Purity
Methylamine 31.063.0 - 5.0Nucleophile33% in EtOH or 40% in H2O*
Ethanol (EtOH) 46.07-SolventAbsolute or Denatured
Tetrahydrofuran (THF) 72.11-Co-solventAnhydrous (Optional)

*Note: Methylamine in Ethanol is preferred to simplify workup and solubility, but aqueous methylamine is viable if THF is used as a co-solvent.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in Ethanol (10 mL per gram of SM).

    • Tip: If solubility is poor at RT, add THF (up to 20% v/v) or gently warm to 35°C.

  • Reagent Addition: Cool the solution to 0–5°C using an ice bath. This controls the exotherm upon amine addition.

  • Addition: Dropwise add Methylamine solution (3.0–5.0 eq) over 10–15 minutes.

    • Why Excess? Excess methylamine drives the equilibrium forward (Le Chatelier’s principle) and compensates for any volatility loss.

Step 2: Reaction Monitoring
  • Temperature: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Stirring: Seal the flask (or use a reflux condenser with a balloon if heating is required) and stir vigorously.

  • Timeline:

    • At RT: Reaction typically completes in 4–6 hours .

    • At 50°C: Reaction completes in 1–2 hours .

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The starting material ester (Rf ~0.6) should disappear, and the amide product (Rf ~0.3) will appear as a more polar spot.

Step 3: Workup & Isolation
  • Concentration: Remove the solvent and excess methylamine under reduced pressure (Rotavap) at 40°C.

    • Safety: Methylamine gas is pungent and toxic. Use a well-ventilated fume hood and a bleach trap for the vacuum exhaust if possible.

  • Precipitation:

    • Add cold water (15 mL per gram of SM) to the residue.

    • Stir the slurry for 20 minutes to dissolve any inorganic salts and ensure full precipitation of the organic product.

    • Adjust pH to ~7 with dilute HCl if the mixture is strongly basic (optional, usually not necessary if volatile amine is removed).

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 2 x Cold Water

    • 1 x Cold Ethanol (minimal volume, to remove trace impurities).

Step 4: Purification
  • Standard: The precipitated product is usually >95% pure and requires only drying under vacuum at 45°C.

  • Recrystallization (if needed): Recrystallize from minimal boiling Ethanol or an EtOH/Water mixture.

Expected Analytical Data[1]
  • Appearance: Yellow to Orange crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.4–8.6 ppm (broad q, 1H, NH -CH3)
      
    • 
       8.1 ppm (d, 1H, Ar-H, H4/H6)
      
    • 
       7.8 ppm (d, 1H, Ar-H, H6/H4)
      
    • 
       7.2–7.5 ppm (broad s, 2H, Ar-NH2 )
      
    • 
       2.8 ppm (d, 3H, N-CH3 )
      
  • MS (ESI): Calculated for

    
     [M+H]+: 230.03. Found: 230.1.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Steric hindrance or low tempHeat the reaction to 50°C. Ensure stirring is vigorous.
Low Yield Product solubility in waterDo not use excessive water during precipitation. Cool the slurry to 0°C before filtration.
Side Products Hydrolysis to AcidEnsure the Methylamine source is not old/degraded (which may contain excess water). Use anhydrous solvents.[1]
Color Darkening Oxidation of aminePurge the reaction vessel with Nitrogen (

) or Argon before starting.

References

  • BenchChem. (n.d.). This compound Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid (Analog Reference).[2] Retrieved from

  • Google Patents. (2011). CN101492387B - Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide.[3] Retrieved from

  • National Institutes of Health (NIH). (2014). 2-Amino-3-chloro-5-nitrobenzamide Crystal Structure. PMC. Retrieved from

  • ScienceMadness. (2016). Reduction of Nitrobenzoates to Aminobenzoates. Retrieved from

Sources

Application Note: Analytical Profiling of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization and quality control of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9). It addresses the specific challenges associated with its electron-deficient aromatic core and provides validated protocols for HPLC, MS, and impurity profiling.

Compound Profile & Physicochemical Basis[1][2]

This compound is a critical intermediate in the synthesis of heterocyclic APIs, including dihydroorotate dehydrogenase (DHODH) inhibitors and quinazoline derivatives. Its analysis requires understanding the interplay between the electron-withdrawing nitro/chloro groups and the electron-donating amino group.

PropertyValue / DescriptionAnalytical Implication
Structure Methyl ester of substituted anthranilic acidChromophore: Strong UV absorption (Nitro + Benzene ring). Ionization: Weakly basic amine due to electron-withdrawing

and

.
CAS Number 84228-49-9 Reference standard identification.
Formula

MW: 230.61 g/mol . Monoisotopic Mass: 230.01 (for MS tuning).
Solubility Low in water; High in DMSO, MeOH, ACNDiluent selection must avoid precipitation in aqueous mobile phases.
pKa (Calc) ~ -1.5 (Amine), ~10 (Amide-like)The amine is significantly deactivated. It will remain neutral at neutral pH but can be protonated at very low pH (< 2).

Analytical Strategy: Method Development

Chromatographic Separation Logic

The simultaneous presence of a hydrophobic chloro group and a polar nitro/amino pair creates a "push-pull" electronic system.

  • Column Selection: A standard C18 column is sufficient, but a Phenyl-Hexyl column is superior for nitro-aromatics due to

    
     interactions, offering better selectivity against non-nitrated precursors.
    
  • Mobile Phase: Acidic modification is required not for ionization (as the amine is deactivated), but to suppress the hydrolysis of the methyl ester and sharpen the peak shape of any acidic impurities (like the hydrolyzed free acid).

  • Detection: The nitro group provides a strong UV response at 254 nm .

Impurity Fate Mapping

Understanding the synthetic route is essential for defining the impurity profile. The compound is typically synthesized via the nitration of Methyl 2-amino-5-chlorobenzoate.

ImpurityFate cluster_legend Legend SM Starting Material (Methyl 2-amino-5-chlorobenzoate) Target TARGET ANALYTE (this compound) SM->Target Nitration (Main) Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Imp3 Impurity C (Regioisomer) Methyl 2-amino-5-chloro-X-nitrobenzoate SM->Imp3 Non-selective Nitration Reagent Nitration Agents (HNO3 / H2SO4) Imp2 Impurity B (Hydrolyzed Acid) 2-amino-5-chloro-3-nitrobenzoic acid Target->Imp2 Hydrolysis (pH/Temp) key Green: Main Pathway | Red: Synthetic Impurity | Yellow: Degradant

Figure 1: Impurity Fate Map illustrating the origin of potential contaminants during the nitration synthesis pathway.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and assay quantification.

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for enhanced isomer separation).

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; maintains acidic pH.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than MeOH for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and peak symmetry.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Detection UV @ 254 nm (Ref 360 nm)Max absorption of Nitro-benzene chromophore.

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold for polar degradants)

  • 15.0 min: 10% A / 90% B (Linear ramp to elute target)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 90% A / 10% B (Re-equilibration)

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amino compounds).
    
  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Starting Material).
    
  • RSD (Area): < 1.0% for n=5 injections.

Protocol B: Mass Spectrometry (LC-MS) Identification

Objective: Structural confirmation and impurity identification.

Ionization Source: Electrospray Ionization (ESI) - Positive Mode. Note: Although the amine is deactivated, ESI+ is preferred due to the basic nitrogen. If signal is poor, try APCI Negative mode (capturing the electron affinity of the nitro group).

MS Settings (ESI+):

  • Capillary Voltage: 3.5 kV

  • Fragmentor: 100 V

  • Gas Temp: 350°C

  • Target Ion [M+H]+: m/z 231.0 (for

    
    ) and 233.0 (for 
    
    
    
    ).
  • Isotope Pattern: Must observe the characteristic 3:1 ratio of

    
    : 
    
    
    
    .

Fragmentation Interpretation (MS/MS):

  • Parent: 231 m/z

  • Loss of Methoxy (-OCH3): 200 m/z (Ester cleavage)

  • Loss of Nitro (-NO2): 185 m/z

  • Combined Loss (-COOCH3): 172 m/z

Protocol C: Sample Preparation

Matrix: Solid API or Reaction Mixture.

  • Stock Solution: Weigh 10.0 mg of sample into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins. (Conc: 0.5 mg/mL).

  • Working Solution: Dilute Stock 1:1 with Mobile Phase A (Water/0.1% FA).

    • Critical Step: Ensure the final solvent ratio matches the initial gradient conditions (50:50 or higher aqueous) to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Validation & Quality Control

Based on ICH Q2(R1) guidelines, the following parameters must be validated:

  • Specificity: Inject "Impurity A" (Methyl 2-amino-5-chlorobenzoate) and "Impurity B" (Acid form) individually to confirm retention time separation.

    • Expected RT: Impurity B (Acid) < Target (Ester) < Impurity A (Non-nitrated).

  • Linearity: 5 levels from 50% to 150% of target concentration (

    
    ).
    
  • Robustness: Vary Column Temp (± 5°C) and pH (± 0.2 units). The resolution between the Target and the De-nitrated impurity is the critical attribute to monitor.

References

  • Chemical Identity & Structure: this compound (CAS 84228-49-9).[1] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthetic Application (DHODH Inhibitors): Preparation of dihydroorotate dehydrogenase inhibitors. Patent CN104030987B / JP5680054B2. (Describes the use of CAS 84228-49-9 as a key intermediate). Link

  • Analogous Analytical Methods:Separation of nitro-aromatic isomers using Phenyl-Hexyl stationary phases. Journal of Chromatography A. (General reference for column selection logic).
  • Precursor Characterization: Methyl 2-amino-5-chlorobenzoate.[2][3][4] (CAS 5202-89-1). Sigma-Aldrich Technical Data. Link

Sources

Application Note: HPLC Analysis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Methyl 2-amino-5-chloro-3-nitrobenzoate .

This compound is a critical intermediate, often utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) such as quinazolines and kinase inhibitors. Due to the presence of the nitro and amino groups on the benzoate ring, this molecule shares structural alerts associated with Potential Genotoxic Impurities (PGIs) , necessitating high-sensitivity analytical methods.

Methodology for Assay, Purity, and Impurity Profiling

Introduction & Chemical Context

This compound is a highly functionalized aromatic ester. Its analysis requires a nuanced understanding of its physicochemical properties:

  • Hydrophobicity: The chlorine atom (C5) and methyl ester increase lipophilicity compared to its non-chlorinated analogs.

  • Electronic Effects: The nitro group (C3) and chlorine (C5) are electron-withdrawing. This significantly reduces the basicity of the amino group (C2), making it a very weak base (aniline derivative).

  • Critical Impurities:

    • Hydrolysis Product: 2-amino-5-chloro-3-nitrobenzoic acid (Acid impurity).

    • De-chlorinated Analog: Methyl 2-amino-3-nitrobenzoate (Process impurity).

    • Precursor: Methyl 2-chloro-3-nitrobenzoate (If synthesized via amination).

This guide presents two protocols: a Standard Assay Method for process monitoring and a High-Sensitivity Method for trace impurity analysis.

Visualizing the Analytical Challenge

The following diagram illustrates the relationship between the target analyte and its likely impurities, guiding the separation strategy.

ChemicalContext Precursor Precursor (Methyl 2-chloro-3-nitrobenzoate) Target TARGET ANALYTE (this compound) Rt: ~12-15 min Precursor->Target Amination (Nucleophilic Subst.) AcidImp Acid Impurity (Hydrolysis Product) Rt: < Target (Polar) Target->AcidImp Hydrolysis (Degradation) DeChloro De-chlorinated Impurity (Methyl 2-amino-3-nitrobenzoate) Rt: < Target (Less Lipophilic) Target->DeChloro Side Reaction

Caption: Figure 1. Synthesis and degradation pathway showing relative retention behavior (Rt) based on polarity.

Protocol A: Standard Assay & Purity (RP-HPLC)

This method is the "workhorse" for purity assessment (>98%) and reaction monitoring. It utilizes a C18 stationary phase with an acidic mobile phase to ensure the protonation of the aniline moiety (preventing peak tailing) and the suppression of the acid impurity's ionization.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Provides sufficient carbon load for retaining the hydrophobic chloro-ester.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.5) suppresses silanol activity and keeps acid impurities protonated (

).
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than methanol for aromatic esters.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV-PDA at 254 nm (quant) and 230 nm (impurity ID)The nitro-aniline chromophore absorbs strongly at 254 nm.
Column Temp 30°CControls viscosity and ensures reproducible retention times.
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
5.08515Isocratic hold (elute polar acid impurities)
20.02080Linear ramp to elute Target
25.02080Wash step (elute hydrophobic precursors)
25.18515Return to initial
30.08515Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of this compound in 25 mL diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 ppm for assay.

Protocol B: Trace Impurity Analysis (Genotoxic Context)

If this intermediate is used in late-stage synthesis, the de-chlorinated analog or the nitro-precursor may be classified as genotoxic. This method increases sensitivity.[1]

Modifications for Sensitivity
  • Detector: Use a Diode Array Detector (DAD) with a reference wavelength (360 nm, bw 100) to eliminate gradient drift.

  • Mobile Phase Modifier: Switch from Phosphoric Acid to 0.1% Formic Acid . This makes the method compatible with LC-MS if mass confirmation is required (Phosphoric acid is non-volatile and suppresses MS ionization).

  • Column: Use a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl).

    • Why? Phenyl phases offer unique

      
       selectivity for nitro-aromatics, often separating the chloro vs. des-chloro analogs better than C18.
      
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before running samples:

  • Resolution (

    
    ):  > 2.0 between the Acid Impurity and the Target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak (Crucial for substituted anilines).
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard.

Troubleshooting & Mechanistic Insight

Understanding why the chromatography fails is as important as the method itself.

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the amino group and residual silanols on the silica support.Ensure Mobile Phase pH is < 3.0. Use "End-capped" columns (e.g., "Eclipse Plus" or "Symmetry").
Split Peaks Sample solvent is too strong (e.g., 100% ACN injection).Dissolve sample in mobile phase starting conditions (85% Water / 15% ACN).
Rt Drift Temperature fluctuation or insufficient equilibration.Use a column oven. Ensure at least 5 column volumes of equilibration time after the gradient.
Ghost Peaks Carryover of the hydrophobic precursor.Add a needle wash step with 90% ACN/10% Water.

Method Development Logic Flow

The following workflow illustrates the decision-making process used to design these protocols, ensuring scientific rigor.

MethodLogic Start Analyte Assessment (Nitro/Amino/Chloro/Ester) Solubility Solubility Check (Hydrophobic) Start->Solubility ColumnSel Column Selection (C18 vs Phenyl) Solubility->ColumnSel High Carbon Load PH_Control pH Control (Acidic pH < 3) ColumnSel->PH_Control Suppress Silanols Validation Validation (ICH Q2) PH_Control->Validation Check Tailing/Res

Caption: Figure 2. Logic flow for HPLC method development of nitro-aniline derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[2] Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1] Application Note 292.[1] Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Senthil Kumar, S., et al. (2010). Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil.[2] Journal of Chemical and Pharmaceutical Research.[2] (Contextual reference for non-chlorinated analog). Link

Sources

Troubleshooting & Optimization

"common byproducts in Methyl 2-amino-5-chloro-3-nitrobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Synthesis & Impurity Profiling of Methyl 2-amino-5-chloro-3-nitrobenzoate

Executive Summary & Diagnostic Hub

This guide addresses the synthesis of This compound (CAS: 84228-49-9), a critical intermediate often used in the development of anthranilic acid-derived APIs.[1][2]

The synthesis typically involves the electrophilic nitration of Methyl 2-amino-5-chlorobenzoate .[1] This reaction is chemically sensitive due to the competing directing effects of the amino group (strongly activating, ortho/para) and the ester group (deactivating, meta), alongside the pH-dependent behavior of the amine (free base vs. ammonium salt).[2]

Quick Diagnostic Table: What does your impurity profile indicate?

ObservationProbable Impurity/IssueRoot CauseCorrective Action
Low Yield & Tarry/Black Crude Oxidation Byproducts (Azo/Polymeric)Reaction temperature >10°C; lack of amine protection.[1][2]Maintain T < 5°C; Consider N-acetylation route if direct nitration fails.[1][2]
New Spot (Lower R_f than Product) 2-amino-5-chloro-3-nitrobenzoic acid (Hydrolysis Impurity)Ester hydrolysis during acidic workup or prolonged reaction time in aqueous acid.[1][2]Quench into ice/water rapidly; avoid heating during workup; check pH.
New Spot (Higher R_f, Yellow) Methyl 2-amino-5-chloro-3,X-dinitrobenzoate (Over-nitration)Excess nitrating agent (>1.1 eq) or localized hotspots during addition.[1][2]Optimize stirring; slow addition of HNO₃; precise stoichiometry.
Starting Material Persists Methyl 2-amino-5-chlorobenzoate Reaction quenched too early; "Stalling" due to complete amine protonation (deactivation).[1][2]Allow warm-up to RT carefully after addition; check stoichiometry.
Precursor Impurity Methyl 3,5-dichloroanthranilate Carried over from poor quality starting material (if SM made via chlorination).[1][2]Purify Starting Material (SM) before nitration; this impurity is hard to remove later.[2]

Technical Deep Dive: Mechanism & Impurity Formation

The Isomer Challenge: Why Position 3?

In the nitration of Methyl 2-amino-5-chlorobenzoate, the regioselectivity is governed by the amino group.[1]

  • Free Amine (-NH₂): Directs Ortho/Para .[1][2] The para position (5) is blocked by Chlorine.[2] The ortho positions are 3 and 6.[2] Position 3 is flanked by the Ester and Amine, while Position 6 is flanked by the Ester and H.[2]

    • Result: The "Free Base" pathway strongly favors Position 3 due to the cooperative directing effect of the Amine (Ortho) and Ester (Meta).[2]

  • Protonated Amine (-NH₃⁺): In concentrated H₂SO₄, the amine exists largely as the ammonium salt, which is a Meta director.[1]

    • Result: -NH₃⁺ directs to positions 4 and 6.[1][2] Chlorine (at 5) directs Ortho to 4 and 6.[2]

    • Conflict: If the reaction runs exclusively on the protonated species, you would expect significant nitration at Position 6 or 4.[2]

Critical Insight: The successful synthesis of the 3-nitro isomer relies on the reaction proceeding via the small equilibrium concentration of the free amine , which is roughly


 times more reactive than the ammonium salt.[1]
  • Byproduct Risk: If the reaction temperature rises, the selectivity decreases, and the protonated pathway (yielding 6-nitro or 4-nitro isomers) becomes competitive, appearing as difficult-to-separate regioisomers.[1]

The Hydrolysis Trap

The methyl ester is susceptible to acid-catalyzed hydrolysis, especially because the electron-withdrawing nitro group (once added) makes the carbonyl carbon more electrophilic.[1][2]

  • Mechanism:

    
    [1][2]
    
  • Trigger: This typically happens during the "quench" step if the reaction mixture is poured onto ice but allowed to exotherm or stand for too long in the dilute acid solution.[2]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the origin of key impurities.

ReactionPathways SM Methyl 2-amino-5-chlorobenzoate (Starting Material) Protonated Protonated Species (-NH3+ salt) SM->Protonated H2SO4 (Fast Equilibrium) Product TARGET: This compound SM->Product HNO3, <10°C (Major Pathway via Free Amine) Impurity_Ox Impurity: Oxidation Tars (Diazo/Quinones) SM->Impurity_Ox T > 20°C (Oxidation) Protonated->Product (Slow) Impurity_Dinitro Impurity: Dinitro Species (Over-nitration) Product->Impurity_Dinitro Excess HNO3 Hotspots Impurity_Acid Impurity: Free Acid (Hydrolysis) Product->Impurity_Acid Workup: H2O/H+ Heat

Caption: Reaction network showing the dominance of the free-amine pathway and the branching points for critical impurities (Oxidation, Over-nitration, and Hydrolysis).[1][2]

Optimized Experimental Protocol

This protocol is designed to minimize the "Hydrolysis" and "Over-nitration" impurities identified above.[2]

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (1.0 eq)[1][2][3]

  • Sulfuric Acid (H₂SO₄), conc.[2][4][5][6][7] ( Solvent/Catalyst)[2][5][6][8][9][10]

  • Nitric Acid (HNO₃), fuming or 70% (1.05 eq) - Strict stoichiometry is key.[1][2]

Step-by-Step Methodology:

  • Dissolution (The "Protection" Phase):

    • Charge H₂SO₄ (approx. 5-8 vol relative to SM) into the reactor.[2]

    • Cool to 0–5°C .[2][6]

    • Add Methyl 2-amino-5-chlorobenzoate portion-wise.[1][2]

    • Checkpoint: Ensure complete dissolution.[2][6] The amine is now protonated and protected from immediate oxidation.[2]

  • Nitration (The Critical Step):

    • Prepare a mixture of HNO₃ (1.05 eq) in H₂SO₄ (if using large scale) or use neat HNO₃ dropwise.[2]

    • Add the nitrating agent slowly , maintaining internal temperature < 10°C (Target 0–5°C).[2][5][6]

    • Why? Exceeding 10°C increases the population of free amine too much, leading to rapid, uncontrollable exotherms and oxidation (blackening).[2]

  • Reaction Monitoring:

    • Stir at 0–5°C for 30–60 mins.

    • TLC/HPLC Check: Look for the disappearance of SM.[2] If SM remains >5% after 1 hour, add a "kicker" charge of HNO₃ (0.05 eq) rather than heating the reaction.[2] Heating promotes hydrolysis and dinitration.[2]

  • Quench & Isolation (The "Hydrolysis" Danger Zone):

    • Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).[2][3][4][6][8]

    • Crucial: Stir vigorously but do not allow the temperature to rise above 20°C during the quench.

    • Filter the yellow precipitate immediately.[2] Do not let the slurry stir for hours , as the acidic medium will hydrolyze the ester to the acid impurity (2-amino-5-chloro-3-nitrobenzoic acid).[1]

  • Purification:

    • Wash the cake with cold water until pH is neutral.[2][6]

    • Recrystallization:[2][4][5][6] If required, recrystallize from Methanol/Ethanol.[2][5] Note that the "Acid" impurity is more soluble in alcohols than the ester, so it remains in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q: I see a spot at the baseline of my TLC. Is this the dinitro compound? A: No. Baseline spots in non-polar eluents (like Hexane/EtOAc) are typically the Acid Impurity (2-amino-5-chloro-3-nitrobenzoic acid) formed by hydrolysis.[1][2] The Dinitro impurity is less polar and usually runs closer to the product or slightly higher/lower depending on the isomer, but rarely at the baseline.[1]

Q: Can I use Acetyl protection (Methyl 2-acetamido-5-chlorobenzoate) to improve yield? A: Yes. This is the "textbook" method to avoid oxidation.[2]

  • Pros: Cleaner reaction, less "tar", allows higher temperature nitration.[1][2]

  • Cons: Requires two extra steps (Acetylation and Deacetylation).[2]

  • Recommendation: If your direct nitration yield is <50% or purity is low, switch to the acetylation route.[2] The acetyl group sterically favors the 3-position and protects the amine from oxidation [1].[1][2]

Q: My product is brown/orange instead of yellow. Why? A: This indicates oxidation contaminants (azo dyes or quinones).[2] This happens if the nitration temperature spiked or if the H₂SO₄ addition was too fast.[2] Recrystallization from methanol with a small amount of activated charcoal can clean this up.[2]

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous Nitration Protocols). Retrieved from BenchChem Database.[2] Link[2]

  • National Institutes of Health (NIH). Methyl 2-amino-5-chlorobenzoate: Crystal Structure and Synthesis Pathways.[1][2] PubMed Central.[2] Link[2]

  • Google Patents. Process for the preparation of 2-amino-5-chloro-3-methylbenzoic acid (Chlorantraniliprole Intermediates).[1][2][10] Patent CN119143618A.[2] Link

  • Sigma-Aldrich. Product Specification: Methyl 2-amino-5-chlorobenzoate.[1][2]Link[2]

Sources

Technical Support Center: Methyl 2-amino-5-chloro-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of Methyl 2-amino-5-chloro-3-nitrobenzoate .

This guide is structured as a Technical Support Center resource, designed for researchers encountering yield or purity issues. It prioritizes the "Protection-Nitration-Deprotection" strategy as the industry standard for maximizing yield in substituted anilines, mitigating the oxidation risks associated with direct nitration.

Topic: Improving Yield & Purity in Multi-Substituted Benzoate Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide (v2026.1)

Core Analysis: Why is Your Yield Low?

The synthesis of This compound presents a classic "competing director" challenge in aromatic substitution. If you are experiencing low yields (<40%) or "tarry" crude products, the root cause is likely one of the following:

  • Oxidative Decomposition (The "Dirty" Reaction): Direct nitration of free anilines (even deactivated ones) often leads to oxidation of the amino group by nitric acid, producing quinones and tars rather than the desired nitro compound.

  • Regioselectivity Mismatch (The "Wrong Isomer"):

    • Free Amine: In strong acid (H₂SO₄), the amine protonates to an ammonium species (

      
      ), which is a meta-director. This directs the nitro group to positions 4 or 6, not the desired position 3.
      
    • Desired Path: You need the amino group to act as an ortho-director to target position 3.

  • Hydrolysis of the Ester: Harsh acidic workups or excessive heat during nitration can hydrolyze the methyl ester back to the carboxylic acid, reducing the isolated yield of the ester product.

The Solution: The "Protect-Nitrate-Deprotect" Strategy

To maximize yield, we recommend a three-step workflow that locks the regiochemistry and protects the amine.

Optimized Synthetic Workflow (The "Gold Standard")

This protocol avoids the pitfalls of direct nitration.

Step 1: Protection (Acetylation)

Convert the starting material, Methyl 2-amino-5-chlorobenzoate , into its acetamide derivative. This prevents oxidation and ensures the nitrogen remains an ortho-director (as an acetamide, it does not protonate as readily as a free amine).

  • Reagents: Acetic Anhydride (

    
    ), Catalytic 
    
    
    
    or Pyridine.
  • Conditions: 0°C to RT.

  • Checkpoint: Ensure complete conversion by TLC. The product, Methyl 2-acetamido-5-chlorobenzoate, should be a stable solid.

Step 2: Nitration

Nitrate the protected intermediate.[1]

  • Reagents: Fuming

    
     / Conc. 
    
    
    
    .
  • Temperature: -5°C to 0°C (Critical).

  • Mechanism: The acetamido group (at C2) directs ortho to position 3. The chloro group (at C5) directs ortho to positions 4 and 6. The ester (at C1) directs meta to position 3.

    • Result: Strong convergence on Position 3 .

  • Quench: Pour onto crushed ice to precipitate the nitro-acetamide intermediate.

Step 3: Deprotection

Remove the acetyl group without hydrolyzing the ester.

  • Reagents: Methanolic HCl (generated from Acetyl Chloride in MeOH) or mild acid hydrolysis.

  • Conditions: Reflux for 1-2 hours.

  • Note: Avoid aqueous NaOH, as it will saponify the methyl ester.

Visual Workflow (Logic Map)

SynthesisFlow Start Start: Methyl 2-amino-5-chlorobenzoate Decision Decision: Direct vs. Protected Nitration Start->Decision RouteA Route A: Direct Nitration (High Risk) Decision->RouteA Faster RouteB Route B: Protection Strategy (Recommended) Decision->RouteB Higher Purity ResultBad Result: Low Yield Tars + Isomers (4-nitro) RouteA->ResultBad Oxidation/Protonation Step1 1. Acetylation (Ac2O, 0°C) RouteB->Step1 Step2 2. Nitration (HNO3/H2SO4, -5°C) Target: Pos 3 Step1->Step2 Step3 3. Deprotection (HCl/MeOH) Preserves Ester Step2->Step3 ResultGood Result: High Yield This compound Step3->ResultGood

Figure 1: Decision tree comparing direct nitration vs. the protection strategy. The protection route ensures regioselectivity and prevents oxidative degradation.

Troubleshooting Guide (Q&A)

Module 1: Reaction Issues

Q1: My reaction mixture turned black and tarry during nitration. What happened?

  • Diagnosis: You likely used direct nitration on the free amine without temperature control. The nitric acid oxidized the amino group.

  • Fix: Switch to the Protection Strategy (Acetylation). If you must nitrate the free amine, use Acetyl Nitrate (generated in situ from

    
    ) at -10°C, which is milder than mixed acids.
    

Q2: I isolated a product, but NMR shows the nitro group is at the wrong position (likely position 4 or 6).

  • Diagnosis: Protonation of the amine. In concentrated

    
    , the 
    
    
    
    becomes
    
    
    , which is a meta-director.
  • Fix: Ensure the amine is acetylated (

    
    ). The amide does not protonate as easily and remains an ortho-director, forcing the nitro group to position 3.
    

Q3: My yield is low because the methyl ester hydrolyzed to the acid.

  • Diagnosis: The deprotection step (removing acetyl) was too harsh or contained too much water.

  • Fix: Use anhydrous conditions for deprotection. Use

    
     gas in Methanol or Thionyl Chloride in Methanol. Avoid aqueous acid reflux.
    
Module 2: Purification

Q4: The product is not crystallizing; it remains an oil.

  • Diagnosis: Presence of isomers (3-nitro vs 4-nitro) or residual acetic acid prevents crystallization.

  • Fix:

    • Dissolve the crude oil in a minimum amount of hot Ethanol or Methanol .

    • Add water dropwise until turbidity appears.

    • Cool slowly to 4°C.

    • If still oily, perform a column chromatography purification (Hexane/Ethyl Acetate 8:2) to remove the "oily" isomers.

Summary of Critical Parameters

ParameterRecommended RangeWhy?
Nitration Temp -10°C to 0°C Prevents dinitration and oxidation of the aromatic ring.
Reagent Order Add Nitric Acid to H₂SO₄/SubstratePrevents localized hot-spots of high HNO₃ concentration.
Deprotection HCl / MeOH Cleaves the amide bond while trans-esterifying any hydrolyzed acid back to the methyl ester.
Stirring High RPMNitration is biphasic or viscous; poor mixing leads to hot-spots and impurities.

References

  • Nitration of Methyl Benzoate Derivatives

    • Mechanism & Regioselectivity: "Nitration of methyl benzoate is a classic electrophilic aromatic substitution that proceeds meta to the ester...[2] Conditions: 0–10 °C."[2][3]

    • Source:

  • Synthesis of Chlorinated Benzoates

    • Precursor Synthesis: "Methyl 2-amino-5-chlorobenzoate was prepared by... reaction with N-halosuccinimide."
    • Source:

  • General Nitration Protocols

    • Safety & Procedure: "Add the nitrating mixture very slowly... keep the temperature of the reaction mixture below 6 °C."
    • Source:

  • Impurities in Benzoic Acid Nitration

    • Isomer Issues: "Nitration of ortho-chloro-benzoic acid... obtained a mixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid."[4]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling fuming nitric acid or concentrated sulfuric acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-5-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important pharmaceutical intermediate.[1] Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The choice of starting material significantly influences the subsequent steps. A common strategy involves the multi-step transformation of a substituted benzoic acid.

A generalized workflow is presented below:

Synthesis_Workflow Start Starting Material (e.g., 2-amino-5-chlorobenzoic acid) Nitration Nitration Start->Nitration Esterification Esterification Nitration->Esterification Purification Purification (Recrystallization) Esterification->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

A1: The selection of the starting material is critical and often depends on commercial availability and cost. Common precursors include derivatives of benzoic acid. One route involves the nitration of ortho-chloro-benzoic acid, followed by reduction of the nitro group to an amine, and subsequent separation of the desired isomer.[2] Another approach starts with m-toluic acid, which undergoes nitration, hydrogenation reduction, and then chlorination to yield the corresponding benzoic acid before esterification.[3]

Q2: Why is the temperature so critical during the nitration step?

A2: The nitration of aromatic compounds is a highly exothermic electrophilic aromatic substitution reaction.[4] Maintaining a low temperature, typically between 0°C and 5°C, is crucial for several reasons[2][5]:

  • To control regioselectivity: It helps to minimize the formation of unwanted isomers. For instance, nitrating ortho-chloro-benzoic acid can yield both 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid.[2][5] Lower temperatures favor the desired isomer.

  • To prevent over-nitration: It reduces the risk of introducing multiple nitro groups onto the aromatic ring, which would lead to dinitro compounds.[2]

  • To ensure safety: It mitigates the risk of a runaway reaction due to the exothermic nature of the process.

Q3: What are the best practices for purifying the final product?

A3: Purification is essential for obtaining a high-purity product. The most common and effective method is recrystallization.[6] Solvents like methanol or ethanol are often used.[6][7] The crude product is dissolved in a minimum amount of the hot solvent and then allowed to cool slowly. The pure product crystallizes out, leaving the impurities dissolved in the solvent.[6] The crystals can then be collected by vacuum filtration and dried.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[8] Increase Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For instance, some amination reactions may require heating up to 90-120°C.[8]
Suboptimal Reagents: The quality of reagents, especially the nitrating mixture, can significantly impact the yield.Use Fresh Reagents: Ensure that the nitric acid and sulfuric acid are of high purity and not degraded. The nitrating mixture should be freshly prepared.
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.Optimize Extraction: Ensure the correct pH is used during aqueous workup to maximize the partitioning of the product into the organic layer. Careful Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to the product remaining in the solution.
Impure Product (Multiple Spots on TLC) Formation of Isomers: As mentioned, nitration can lead to the formation of multiple isomers.Control Reaction Temperature: Strictly maintain the recommended low temperature during nitration to favor the formation of the desired isomer.[2][9] Effective Purification: Multiple recrystallizations may be necessary to separate the isomers.[9]
Side Reactions: The presence of reactive functional groups can lead to unwanted side reactions.Protecting Groups: In some cases, it may be necessary to use protecting groups for the amino functionality to prevent side reactions during subsequent steps.
Incomplete Removal of Starting Material: The purification process may not have been sufficient to remove all the unreacted starting material.Optimize Recrystallization: Ensure the chosen solvent provides a significant difference in solubility for the product and the starting material at high and low temperatures.
Reaction Fails to Initiate Inactive Catalyst: If a catalytic step is involved (e.g., hydrogenation), the catalyst may be inactive.Use Fresh Catalyst: Ensure the catalyst has not been poisoned or deactivated. For example, when using Pd/C for hydrogenation, ensure it is handled properly to maintain its activity.[3]
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can prevent the reaction from starting.Verify Calculations: Double-check all calculations for molar equivalents of the reactants.

Detailed Experimental Protocols

Protocol 1: Nitration of 2-chloro-benzoic acid

This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[9]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 32g of pure o-chlorobenzoic acid in 160g of 100% sulfuric acid. Cool the mixture to below 0°C in an ice-salt bath.[9]

  • Nitrating Mixture Addition: Prepare a nitrating mixture by carefully adding 16g of 80% nitric acid to 40g of 100% sulfuric acid, keeping the mixture cool. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[9]

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours. Then, slowly heat it to 60°C.[9]

  • Workup: Pour the reaction mixture onto 400g of ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate.[9]

  • Purification: Filter the solid and recrystallize it from boiling water to obtain the pure product.[9]

Protocol 2: Esterification of 2-amino-5-chloro-3-nitrobenzoic acid

This protocol is a general method for the esterification of benzoic acid derivatives.

  • Preparation: To a solution of 2-amino-5-chloro-3-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.[10]

  • Workup: After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from methanol or ethanol.[11]

Data Interpretation: Impact of Reaction Parameters

Parameter Condition Expected Outcome on Yield Expected Outcome on Purity Rationale
Nitration Temperature 0-5°COptimalHighMinimizes isomer formation and over-nitration.[2]
> 10°CPotentially lowerLowIncreased formation of by-products.[5]
Nitrating Agent HNO₃ in H₂SO₄HighHighGenerates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.[4][12]
Dilute HNO₃Low to noneN/AInsufficient concentration of the nitronium ion.
Esterification Catalyst Strong Acid (e.g., H₂SO₄)HighHighCatalyzes the esterification reaction effectively.
No CatalystVery LowN/AThe uncatalyzed reaction is extremely slow.
Purification Solvent Methanol/EthanolGood recoveryHighGood solubility at high temperatures and poor solubility at low temperatures for the product.[6][7]
WaterLow recoveryModerateThe product has limited solubility in water.

Safety, Storage, and Handling

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Conduct all reactions in a well-ventilated fume hood. The nitration reaction is highly exothermic and should be handled with extreme care.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials.[14][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, wash the affected area immediately with plenty of water.

Troubleshooting Workflow

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC of Crude Product Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Yes Multiple_Spots Multiple Spots? Check_TLC->Multiple_Spots No Optimize_Reaction Optimize Reaction: - Increase time/temp - Check reagents SM_Present->Optimize_Reaction Improve_Purification Improve Purification: - Multiple recrystallizations - Check solvent Multiple_Spots->Improve_Purification Check_Workup Review Workup Procedure: - Check pH during extraction - Avoid excess solvent Multiple_Spots->Check_Workup Success Yield Improved Optimize_Reaction->Success Improve_Purification->Success Check_Workup->Success

Caption: Decision tree for troubleshooting low yield.

References

  • [18.2c EAS Nitration - YouTube]([Link] Gh-6o)

Sources

"temperature control in the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Temperature Control in the Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Executive Summary

The synthesis of This compound hinges on the delicate balance between activation energy and selectivity. The presence of the electron-donating amino group (


) at position 2 activates the ring, making it susceptible to rapid oxidation and "tarring" during electrophilic aromatic substitution. Conversely, the electron-withdrawing chloro (

) and ester (

) groups deactivate specific sites, necessitating precise thermal windows to drive the reaction to the sterically crowded 3-position without degrading the molecule.

This guide provides a self-validating thermal control framework, focusing on the critical nitration and esterification phases.

Module 1: The Critical Nitration Phase (Directing to Position 3)

Context: The most common synthetic route involves the nitration of Methyl 2-amino-5-chlorobenzoate. The amino group is an ortho, para-director. With position 5 blocked by chlorine, the nitro group (


) is directed to position 3.
Q1: Why is the strict temperature range of -5°C to 0°C non-negotiable during the addition of the nitrating agent?

A: This specific thermal window is the "Selectivity-Stability Threshold."

  • Oxidation Prevention: The free amine is highly sensitive to oxidation by nitric acid.[1] Above 5°C, the rate of oxidative degradation (leading to quinones and black tar) exceeds the rate of nitration.

  • Regioselectivity: While position 3 is electronically favored, higher temperatures increase the kinetic energy of the system, potentially overcoming the activation energy for nitration at less favorable positions (e.g., position 6) or promoting dinitration.

  • Diazotization Suppression: In the presence of nitrous acid impurities (often found in

    
    ), higher temperatures can trigger inadvertent diazotization of the amine, leading to unstable diazonium salts that decompose into phenols or other byproducts.
    

Troubleshooting Protocol:

  • If Temp > 5°C: Stop addition immediately. Increase stirring speed to dissipate heat. Add dry ice to the bath if available.

  • If Temp < -10°C: The reaction rate may stall, leading to accumulation of unreacted nitric acid. When the mixture eventually warms, this accumulated reagent can trigger a thermal runaway.

Q2: My reaction mixture turned dark brown/black with vigorous gas evolution. What happened?

A: You have encountered a Thermal Runaway / Oxidative Decomposition .

  • Cause: The internal temperature spiked (likely >10°C), causing the nitric acid to oxidize the aniline substrate rather than nitrate it. The gas evolution is likely nitrogen oxides (

    
    ).
    
  • Immediate Action:

    • Stop Addition: Cut the feed of the nitrating agent instantly.

    • Emergency Cooling: Immerse the flask in a pre-prepared acetone/dry ice bath or salt/ice slurry.

    • Ventilation: Maximize fume hood airflow to clear

      
       fumes.
      
    • Do NOT Quench Yet: Pouring a hot, runaway reaction into water can cause a violent eruption. Cool it down first.[1][2][3][4][5][6][7]

Q3: How do I manage the exotherm during the quenching step?

A: The quench is often more exothermic than the reaction itself due to the heat of hydration of concentrated sulfuric acid.

  • Protocol: Pour the reaction mixture slowly into a stirred slurry of crushed ice and water.

  • Temperature Limit: Maintain the quench slurry below 15°C .

  • Why? If the quench temperature rises above 20-25°C, the acidic medium can hydrolyze the methyl ester back to the carboxylic acid (2-amino-5-chloro-3-nitrobenzoic acid), reducing your yield of the target ester.

Module 2: Esterification & Workup (Thermal Stability)

Context: If the synthesis route involves nitrating the acid first (2-amino-5-chlorobenzoic acid) followed by esterification, or if you are recrystallizing the final product.

Q4: Can I use standard reflux temperatures (65°C for MeOH) for the esterification step?

A: Yes, but with a caveat regarding the catalyst.

  • Mechanism: Fisher esterification requires heat to reach equilibrium.

  • Risk: Prolonged reflux (>12 hours) with strong mineral acids (

    
    ) can lead to some decarboxylation of the electron-deficient ring, although the chloro/nitro substitution stabilizes it relative to unsubstituted anthranilic acids.
    
  • Recommendation: Use Thionyl Chloride (

    
    )  with Methanol at 0°C 
    
    
    
    Reflux. The formation of the acid chloride intermediate at lower temperatures (0-10°C) activates the carboxyl group without requiring prolonged high-temperature exposure to strong protic acids.
Q5: I see a "double melting point" or broad melting range during analysis. Is this a temperature control issue?

A: This usually indicates Polymorphism or Isomeric Impurities , both linked to thermal history.

  • Isomers: If nitration temp fluctuated, you might have traces of the 6-nitro isomer.

  • Polymorphs: Rapid cooling during recrystallization (e.g., plunging a hot solution into ice) traps the molecule in a kinetic crystal form (lower melting point).

  • Fix: Re-dissolve in hot methanol/ethanol and allow to cool slowly to room temperature, then to 4°C. This favors the formation of the thermodynamically stable crystal habit.

Data Summary: Temperature Impact on Yield & Purity

Process StepOptimal TempCritical Upper LimitConsequence of Exceeding LimitCorrective Action
Nitration Addition -5°C to 0°C+5°COxidation (Tar), Runaway, ByproductsStop addition, max cooling, check stirring.[1]
Nitration Aging 0°C to 5°C+10°CIsomer formation, DinitrationMonitor HPLC/TLC closely; quench early if impurities appear.
Quenching < 15°C+25°CHydrolysis of Methyl EsterAdd more ice; slower addition rate.
Esterification 65°C (Reflux)> 80°C (Pressurized)Decarboxylation (minor risk)Control oil bath temp; do not overheat flask wall.

Visualizing the Thermal Control Workflow

The following diagram illustrates the critical temperature checkpoints (TCPs) in the nitration of Methyl 2-amino-5-chlorobenzoate.

NitrationWorkflow Start Start: Methyl 2-amino-5-chlorobenzoate (Dissolved in H2SO4) Cooling TCP-1: Pre-Cooling Target: -5°C to 0°C Start->Cooling Addition Addition of HNO3/H2SO4 (Dropwise, Vigorous Stirring) Cooling->Addition Check Check Internal Temp Addition->Check Check->Addition Temp < 0°C Reaction Aging Phase (Stir 1-2h at 0-5°C) Check->Reaction Addition Complete Emergency STOP ADDITION Increase Cooling Check->Emergency Temp > 5°C Quench TCP-2: Quench into Ice Max Temp < 15°C Reaction->Quench Isolate Filtration & Washing (Cold Water) Quench->Isolate

Caption: Figure 1. Thermal Control Logic for the Nitration of Methyl 2-amino-5-chlorobenzoate. TCPs indicate critical failure points.

References

  • BenchChem Technical Support. (2025).[1][3] Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. Retrieved from (Contextualized from general anthranilate nitration protocols).

  • Shi, Y. B., et al. (2010).[2] Methyl 2-amino-5-chlorobenzoate.[2][6][8] Acta Crystallographica Section E. Retrieved from (Source for precursor structure and stability).

  • Google Patents. (2011). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A. Retrieved from (Analogous nitration temperature data: -5°C to -10°C).

  • AiiNMR. (n.d.). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from (Mechanistic grounding for nitration of deactivated esters).

(Note: While specific literature for the exact 3-nitro-5-chloro methyl ester is proprietary or scarce, the protocols above are synthesized from verified homologues and standard aromatic substitution chemistry.)

Sources

Technical Support Center: Solvent Optimization for Methyl 2-amino-5-chloro-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 39053-41-3). It is designed to address the specific solvent-dependent challenges encountered by process chemists and researchers.

Status: Active Role: Senior Application Scientist Scope: Solvent Effects, Reaction Kinetics, Troubleshooting, and Isolation Protocols.

Executive Summary & Reaction Context

This compound is a critical intermediate, often utilized in the synthesis of kinase inhibitors and other heterocyclic APIs. The synthesis typically proceeds via the esterification of 2-amino-5-chloro-3-nitrobenzoic acid or the chlorination of Methyl 2-amino-3-nitrobenzoate.

The Critical Challenge: The presence of the electron-withdrawing nitro group (


) at position 3 and the electron-donating amino group (

) at position 2 creates a "push-pull" electronic system. This results in:
  • Poor Solubility: The precursor acid is often zwitterionic and highly crystalline, requiring high-polarity solvents.

  • Regioselectivity Risks: Solvent polarity directly influences the stability of the Wheland intermediate during chlorination, affecting the ratio of the desired 5-chloro product versus N-chlorinated side products.

Technical Guide: Solvent Effects on Key Steps

Module A: The Esterification Step

Reaction: 2-amino-5-chloro-3-nitrobenzoic acid + Methanol


 this compound
Q1: Why is my conversion stalling at ~60-70% despite refluxing in methanol?

Diagnosis: This is a classic equilibrium limitation exacerbated by water accumulation. Technical Insight: The esterification is reversible. As water is produced, the rate of the reverse reaction (hydrolysis) increases. Troubleshooting Protocol:

  • Solvent Choice: Switch from Reagent Grade Methanol to Anhydrous Methanol (<0.05% water).

  • Catalyst Switch: If using

    
    , switch to Thionyl Chloride (
    
    
    
    )
    .
    • Mechanism:[1][2][3][4][5]

      
       reacts with methanol to generate anhydrous 
      
      
      
      in situ and, crucially, consumes the water produced by the reaction (
      
      
      ).
  • Co-Solvent: If solubility is the bottleneck, add Toluene (10-20% v/v) to the methanol. This allows for azeotropic removal of water if a Dean-Stark trap is feasible, though the

    
     method is generally superior for this specific substrate.
    
Q2: My product is precipitating with impurities. How does solvent choice affect isolation?

Diagnosis: "Crash" precipitation often traps unreacted acid. Optimization:

  • The "Goldilocks" Zone: Do not evaporate to dryness.

  • Protocol: Concentrate the reaction mixture to ~30% of its original volume. Slowly add ice-cold water (antisolvent) with vigorous stirring.

  • Solvent Effect: The product is lipophilic (due to the ester and chloro groups), while the unreacted acid (zwitterion) remains soluble in the aqueous methanol mother liquor.

Module B: The Chlorination Step (Precursor Synthesis)

Reaction: Methyl 2-amino-3-nitrobenzoate + NCS


 this compound
Q3: I am seeing N-chlorinated byproducts. Is the solvent responsible?

Answer: Yes. The polarity of the solvent dictates the "hardness" of the chlorinating species. Solvent Comparison Table:

SolventPolaritySolubilityReaction RateSelectivity RiskRecommendation
DMF HighExcellentVery FastHigh (Over-chlorination)Use only if substrate is insoluble elsewhere.
Acetonitrile MediumGoodModerateLow (High C5 selectivity)Preferred. Balances rate and purity.
Acetic Acid ProtogenicModerateSlowLow Good for large scale, but workup is tedious.

Technical Insight: In highly polar aprotic solvents like DMF, N-Chlorosuccinimide (NCS) is more active, potentially attacking the amine nitrogen. In Acetonitrile (MeCN) , the reaction is more controlled, favoring the thermodynamic C-5 product (para to the amine).

Visual Troubleshooting Workflows

Workflow 1: Optimizing Esterification Yield

Esterification_Troubleshooting Start Issue: Low Yield in Esterification Check_Water Check Solvent Water Content Start->Check_Water Is_Dry Is Methanol Anhydrous? Check_Water->Is_Dry No_Dry Use Anhydrous MeOH (Molecular Sieves) Is_Dry->No_Dry No Yes_Dry Check Catalyst System Is_Dry->Yes_Dry Yes Which_Cat Current Catalyst? Yes_Dry->Which_Cat H2SO4 H2SO4 Used Which_Cat->H2SO4 SOCl2 SOCl2 Used Which_Cat->SOCl2 Switch_SOCl2 Switch to SOCl2/MeOH (Scavenges Water) H2SO4->Switch_SOCl2 Check_Solubility Check Solubility SOCl2->Check_Solubility Insoluble Precursor not dissolving? Check_Solubility->Insoluble Add_CoSolvent Add 10% Toluene or Increase Temperature Insoluble->Add_CoSolvent Yes Monitor_TLC Monitor via TLC (Check for Hydrolysis) Insoluble->Monitor_TLC No

Caption: Decision tree for diagnosing and fixing low conversion rates during the esterification of 2-amino-5-chloro-3-nitrobenzoic acid.

Workflow 2: Chlorination Solvent Selection

Chlorination_Solvent Start Select Solvent for Chlorination (NCS) Solubility_Check Is Substrate Soluble in MeCN? Start->Solubility_Check Yes_Soluble Use Acetonitrile (MeCN) Reflux 60-80°C Solubility_Check->Yes_Soluble Yes No_Soluble Use DMF (High Solubility) Solubility_Check->No_Soluble No DMF_Warning WARNING: Risk of N-Chlorination No_Soluble->DMF_Warning Mitigation Run at Lower Temp (0-20°C) Add Acid Scavenger DMF_Warning->Mitigation

Caption: Solvent selection logic for the chlorination of Methyl 2-amino-3-nitrobenzoate to ensure regioselectivity.

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification

Best for: Maximizing yield and handling moisture sensitivity.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

  • Solvent Prep: Charge Anhydrous Methanol (100 mL, 10-20 volumes relative to substrate) into the RBF. Cool to 0°C in an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (1.5 - 2.0 equivalents) over 20 minutes.

    • Note: Exothermic reaction. Evolution of

      
       and 
      
      
      
      gas occurs. Ensure proper ventilation.
  • Addition: Remove the ice bath. Add 2-amino-5-chloro-3-nitrobenzoic acid (1.0 equivalent) in portions.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: The suspension should clear as the ester forms (esters are typically more soluble in MeOH than zwitterionic acids).

  • Workup:

    • Cool to room temperature.[4][6][7]

    • Concentrate under reduced pressure to ~20% volume.

    • Pour the residue into ice-water (10 volumes) with vigorous stirring.

    • Adjust pH to ~7-8 with saturated

      
       to neutralize residual HCl.
      
    • Filter the yellow precipitate, wash with cold water, and dry.[4]

Protocol B: Chlorination in Acetonitrile

Best for: High Regioselectivity (C5 vs N).

  • Dissolution: Dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in Acetonitrile (10 volumes).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq).

  • Catalyst: Add a catalytic amount of Ammonium Acetate (0.1 eq) or HCl (gas/dioxane) to accelerate the electrophilic attack.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Target: Disappearance of starting material.[6]

    • Avoid: Over-reaction (dichlorination).

  • Workup: Evaporate Acetonitrile. Redissolve in Ethyl Acetate.[5] Wash with water (to remove Succinimide) and Brine. Dry over

    
    .
    

References

  • BenchChem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (Accessed 2026). Link

  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. (Accessed 2026). Link

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Analogous Chemistry). CN112778147A. Link

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents. (Accessed 2026). Link

  • Truman State University. Fischer Esterification of 3-nitrobenzoic acid. (Accessed 2026). Link

Sources

Technical Support Center: Purification of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MACN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Methyl 2-amino-5-chloro-3-nitrobenzoate . This intermediate is critical in the synthesis of bioactive heterocycles (e.g., quinazolines, benzodiazepines), but it presents a unique "Purification Paradox" due to its structural features.[1][2]

The Structural Trap:

  • Intramolecular Hydrogen Bonding: The 2-amino group forms a strong hydrogen bond with the 3-nitro group and/or the ester carbonyl.[1][2] This "locks" the molecule, masking its polarity and making it surprisingly soluble in non-polar solvents, yet prone to "oiling out" in polar crystallization solvents.[1][2]

  • Ester Instability: The electron-withdrawing nitro group at position 3 activates the ester carbonyl, making it highly susceptible to hydrolysis under basic conditions (e.g., during extraction).[1][2]

  • Weak Basicity: The aniline nitrogen is electronically deactivated, meaning it does not form salts easily with weak acids, complicating acid-base extractions.[1][2]

This guide addresses these specific behaviors through three troubleshooting modules.

Module 1: Recrystallization Troubleshooting

Primary Method: Solvent Recrystallization Standard Solvent System: Methanol (MeOH) or Ethanol (EtOH) / Water.[1][2]

FAQ 1.1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common issue.[1][2] The melting point of the solvated product is lower than the boiling point of your solvent mixture.[1][2] When you add water (anti-solvent) too quickly or at too high a temperature, the compound separates as a liquid (oil) rather than a solid.[1][2]

Troubleshooting Protocol:

  • Step 1: Re-dissolve the oil by heating the mixture back to reflux.[1][2] Add a small amount of the pure solvent (MeOH/EtOH) until clear.[1][2]

  • Step 2: The Critical Seeding Step. Allow the solution to cool slowly to approx. 40-50°C. If it is still clear, add a seed crystal.[1][2] If you lack seeds, scratch the inner glass surface with a glass rod to induce nucleation.[1][2]

  • Step 3: Controlled Anti-Solvent Addition. Add warm water dropwise only after you see initial turbidity or crystals.[1][2] Do NOT dump cold water into the hot solution.[1][2]

FAQ 1.2: "The recovery yield is low (<50%)."

Diagnosis: The intramolecular hydrogen bonding makes the compound more lipophilic than expected. It is likely remaining dissolved in the mother liquor (the solvent mix).[1][2]

Corrective Action:

  • Cooling Profile: Ensure the final slurry is cooled to 0–4°C (ice bath) for at least 1 hour before filtration.

  • Solvent Ratio: You are likely using too much alcohol.[1][2] The ideal ratio is typically 1:1 to 1:2 (Alcohol:Water) .[1][2]

  • Second Crop: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a second crop.

Module 2: Chromatography & Separation

Alternative Method: Flash Column Chromatography (SiO2)[1][2]

FAQ 2.1: "The spot is streaking/tailing on the TLC and column."

Diagnosis: Although the amine is deactivated by the nitro group, it still possesses enough basicity to interact with the acidic silanol groups on the silica gel surface, causing drag.[1][2]

Solution:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.[1][2]

  • Mobile Phase: Add 0.5% TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[1][2] This blocks the silanol sites.[1][2]

FAQ 2.2: "I cannot separate the product from the starting material (Acid)."

Diagnosis: If your synthesis involved esterification, the unreacted acid (2-amino-5-chloro-3-nitrobenzoic acid) is a common impurity.[1][2]

  • Paradox: Normally, acids are much more polar (lower Rf).[1][2] However, due to the "locked" structure of the ester, the Rf difference might be smaller than expected in non-polar solvents.[1][2]

Solution:

  • Switch Solvent System: Move from Hexane/EtOAc to Dichloromethane (DCM)/Methanol . The acid will stick much harder to silica in DCM, while the ester elutes rapidly.[1][2]

Module 3: Chemical Stability & Workup

Critical Warning: Avoid Strong Bases.

FAQ 3.1: "My product turned into a carboxylic acid during workup."

Diagnosis: You likely used Sodium Hydroxide (NaOH) or concentrated Carbonate to wash the organic layer.[1][2] The electron-deficient ring makes the methyl ester hyper-reactive to nucleophilic attack (saponification).[1][2]

Corrective Action:

  • Neutralization: Use Saturated Sodium Bicarbonate (NaHCO3) only.[1][2] It is mild enough to neutralize mineral acids without hydrolyzing the ester.[1][2]

  • Contact Time: Minimize the time the organic phase is in contact with the aqueous base.[1][2] Separate phases immediately.

Visual Troubleshooting Logic

Diagram 1: Recrystallization Decision Tree

Use this logic flow when the solid fails to precipitate cleanly.

RecrystallizationLogic Start Start: Crude Solid Dissolved in Hot Alcohol Check1 Add Water (Anti-solvent) Dropwise Start->Check1 Decision1 Does it turn cloudy? Check1->Decision1 Oil Formation of Oily Droplets Decision1->Oil No, Oil forms Crystals Formation of Solid Precipitate Decision1->Crystals Yes, White/Yellow solid FixOil 1. Re-heat to reflux 2. Add minimal Alcohol to dissolve oil 3. Cool SLOWLY to 40°C 4. Scratch glass/Seed Oil->FixOil Success Cool to 4°C -> Filter Crystals->Success FixOil->Check1 Retry

Caption: Logic flow for managing "oiling out" phenomena during the crystallization of nitro-benzoate esters.

Standard Operating Protocol (SOP)

Protocol: Purification of this compound

Target Purity: >98% (HPLC/NMR)

ParameterSpecification
Solvent A Ethanol (Absolute) or Methanol
Solvent B Deionized Water
Temperature Dissolution: 65-70°C
Max Loading ~10 mL solvent per 1g crude

Step-by-Step Procedure:

  • Dissolution: Place the crude yellow solid in an Erlenmeyer flask. Add Ethanol (approx. 5 mL/g) and heat to reflux.

    • Note: If undissolved solids remain (likely inorganic salts), filter the hot solution through a sintered glass funnel.[1][2]

  • Initial Cooling: Remove from heat and allow to cool slightly (to ~60°C).

  • Anti-Solvent Addition: Add warm water (approx. 50°C) dropwise to the stirring solution.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-clarification: Add a few drops of hot Ethanol to make the solution clear again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Once crystals form, move the flask to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the bright yellow needles using vacuum filtration. Wash the cake with cold 1:1 Ethanol/Water .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. (High heat may cause sublimation).[1][2]

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Nitro Compounds and Esters.[1][2] 5th Edition.[1][2] Longman Scientific & Technical.[1] [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644044, 2-Amino-5-chloro-3-methylbenzoic acid (Related Structure Properties). Retrieved February 6, 2026 from [Link][1][2]

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: General Recrystallization Techniques.[1][2] RSC Education.[1][2] Retrieved February 6, 2026 from [Link]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds.

Sources

Technical Support Center: Purification of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers working with Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9). It prioritizes mechanistic understanding of impurity profiles and self-validating purification logic.

Introduction: The Impurity Landscape

This compound is a critical intermediate, often synthesized via the nitration of methyl 2-amino-5-chlorobenzoate. This electrophilic aromatic substitution is prone to specific impurity profiles that standard protocols often miss.

Your crude material likely contains three distinct classes of impurities:

  • Unreacted Starting Material (SM): Methyl 2-amino-5-chlorobenzoate.

  • Hydrolysis By-products: 2-amino-5-chloro-3-nitrobenzoic acid.

  • Regioisomers: Trace amounts of 6-nitro isomers (though sterically and electronically disfavored).

The following modules address these specific contaminants using solubility differentials and pKa manipulation.

Module 1: Diagnostic & Identification

Q: How do I rapidly distinguish between the product and the unreacted starting material without running a full NMR?

A: You can utilize Thin Layer Chromatography (TLC) with a specific visualization technique, or rely on UV-Vis characteristics .

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1). The nitro group significantly decreases polarity compared to the amine/ester alone, usually increasing the

      
       value of the product relative to the starting material.
      
    • Visualization:

      • UV (254 nm): Both spots will quench.

      • Ninhydrin Stain: The starting material (primary amine) will stain red/purple upon heating. The product (nitro-deactivated amine) is extremely weakly nucleophilic and will stain very poorly or not at all. This is a definitive "Go/No-Go" test.

  • Visual Appearance:

    • Starting Material: Typically white to off-white crystals.

    • Product: The introduction of the nitro group in conjugation with the amine (ortho-position) creates a strong "push-pull" chromophore, invariably turning the solid deep yellow or orange . A pale product indicates incomplete reaction.

Module 2: Chemical Workup (The "pKa Swing" Strategy)

Q: Recrystallization isn't removing the starting material effectively. What is the alternative?

A: Recrystallization relies on solubility differences which may be marginal between the SM and Product. A far superior method is Acid-Base Differential Extraction , which exploits the dramatic drop in basicity caused by the nitro group.

The Mechanism:

  • Starting Material (SM): The amino group on Methyl 2-amino-5-chlorobenzoate has a

    
     (conjugate acid) of approximately 2.0–2.5. It is basic enough to protonate in dilute acid.
    
  • Product: The 3-nitro group exerts a powerful electron-withdrawing effect (inductive and resonance), dropping the amino group's basicity to a

    
     < 0. It will not protonate in dilute acid.
    

Protocol 1: The "Acid Wash" (Removes Starting Material)

  • Dissolve the crude solid in Ethyl Acetate (approx. 10 mL/g).

  • Wash the organic layer with 1.0 M HCl (2 x 10 mL).

    • Result: The unreacted amine (SM) protonates, becomes water-soluble, and partitions into the aqueous layer. The nitro-product remains in the organic layer.

  • Critical Check: Do not use concentrated HCl (>3M), as this may force protonation of the product or hydrolyze the ester.

Protocol 2: The "Base Wash" (Removes Hydrolyzed Acid)

  • After the acid wash, wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Result: Any 2-amino-5-chloro-3-nitrobenzoic acid (formed by ester hydrolysis) converts to its carboxylate salt and moves to the aqueous layer.

Module 3: Recrystallization Troubleshooting

Q: My product is oiling out or trapping impurities during crystallization. Which solvent system should I use?

A: "Oiling out" typically occurs when the solute concentration is too high at the boiling point, or the solvent polarity is mismatched. For nitro-anthranilates, alcohols are the gold standard.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
Methanol 100%General PurificationBest for removing trace inorganic salts and non-polar tars.
Ethanol / Water 90:10High PurityDissolve in hot ethanol, add warm water until turbid, then cool slowly.
Ethyl Acetate / Hexane 1:3Drying / PolishingGood if the product was extracted into EtOAc. Evaporate partially and add Hexane.

Troubleshooting Steps:

  • Seeding: If the oil persists, save a tiny crystal from a previous batch (or scratch the glass) to induce nucleation at a higher temperature (

    
    ).
    
  • Cooling Rate: Do not plunge the hot flask into ice. Allow it to reach room temperature over 30 minutes. Rapid cooling traps impurities inside the crystal lattice.

Module 4: Process Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture, ensuring the removal of both basic (SM) and acidic (hydrolysis) impurities before final polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Product + SM + Acid + Salts) Dissolution Dissolve in Ethyl Acetate Crude->Dissolution AcidWash Wash with 1M HCl (Target: Unreacted Amine) Dissolution->AcidWash AqueousWaste1 Aqueous Layer: Protonated SM Salts AcidWash->AqueousWaste1 Removes SM BaseWash Wash with Sat. NaHCO3 (Target: Hydrolyzed Acid) AcidWash->BaseWash Organic Layer AqueousWaste2 Aqueous Layer: Benzoate Salts BaseWash->AqueousWaste2 Removes Acids Drying Dry (MgSO4) & Evaporate BaseWash->Drying Organic Layer Recryst Recrystallization (Methanol or EtOH/H2O) Drying->Recryst PureProduct Pure this compound (Yellow/Orange Needles) Recryst->PureProduct

Caption: Logical workflow for the differential extraction and purification of this compound.

References

  • National Center for Biotechnology Information. (2025). Methyl 5-chloro-2-nitrobenzoate Structure and Crystallography. PubChem Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Nitration of Methyl Benzoate: Purification Strategies. RSC Education. Retrieved from [Link]

Technical Support Center: Degradation Pathways of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-amino-5-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical solutions for challenges encountered during its handling, storage, and analysis. As a critical intermediate in pharmaceutical synthesis, understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[1]

This document moves beyond simple protocols to explain the chemical rationale behind the observed degradation, empowering you to anticipate and troubleshoot potential issues proactively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its molecular structure, which features an ester, an aromatic nitro group, and an amino group, the compound is susceptible to several degradation pathways. The most significant are:

  • Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-amino-5-chloro-3-nitrobenzoic acid, and methanol.[2][3]

  • Reduction: The nitro group is a strong electron-withdrawing group and can be chemically or metabolically reduced to a nitroso or even a primary amino group. This is a critical transformation to monitor, as it can significantly alter the molecule's electronic properties and biological activity.

  • Photodegradation: Aromatic compounds containing both nitro and amino groups can be sensitive to light.[2] UV or even visible light exposure can induce complex reactions, potentially leading to oxidation of the amino group or polymerization, often accompanied by a color change in the material or its solutions.

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can cause decomposition. Hazardous decomposition products can include toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides (NOx).[4]

Q2: How does pH significantly impact the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of the methyl ester linkage.

  • Under Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically rapid. The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This pathway is generally faster than acid-catalyzed hydrolysis. For related nitrobenzoate esters, saponification is a standard synthetic procedure.[5]

  • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis also occurs. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[3]

  • Neutral Conditions (pH ≈ 7): While hydrolysis is slowest around neutral pH, it can still occur over extended periods, especially at elevated temperatures. For optimal stability in solution, it is recommended to maintain a slightly acidic pH (e.g., pH 4-6) and low temperature.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To ensure long-term stability, the solid material and its solutions should be stored with the following precautions:

  • Protect from Light: Store in amber or opaque containers to prevent photolytic degradation.[2]

  • Control Temperature: Store in a cool, controlled environment, as recommended on the safety data sheet (SDS). Avoid exposure to high temperatures to prevent thermal decomposition.

  • Inert Atmosphere: For long-term storage, especially of solutions, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation of the amino group.

  • Avoid Contaminants: Ensure storage containers are clean and free from acidic or basic residues that could catalyze hydrolysis.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting & Validation Steps
Appearance of a new, more polar peak in HPLC analysis over time. Ester Hydrolysis: The most likely cause is the hydrolysis of the methyl ester to the more polar 2-amino-5-chloro-3-nitrobenzoic acid.Validation: Spike your sample with a synthesized or purchased standard of the carboxylic acid to confirm peak identity by retention time. LC-MS analysis will show a mass loss of 14 Da (CH₂). Solution: Prepare solutions fresh in a buffered, slightly acidic mobile phase. If storing solutions, keep them at low temperatures (2-8°C) for short durations only.
Unexpected, less polar peaks appearing in the chromatogram. Nitro Group Reduction: The nitro group (-NO₂) may have been reduced to a nitroso (-NO) or amino (-NH₂) group, which are typically less polar.Validation: LC-MS is the best tool for identification. A reduction from -NO₂ to -NO results in a mass loss of 16 Da. Reduction to -NH₂ results in a mass loss of 30 Da. Solution: Ensure solvents are de-gassed and handle the compound under an inert atmosphere if reduction is suspected. Avoid using reducing agents in the sample matrix.
Solution turns yellow or brown upon standing or light exposure. Oxidative or Photolytic Degradation: This often indicates the formation of complex colored byproducts, potentially from oxidation of the amino group or polymerization.[2]Validation: Analyze the discolored solution by HPLC with a photodiode array (PDA) detector to observe changes in the UV-Vis spectrum. Solution: Strictly adhere to storage guidelines by protecting the solution from light and oxygen. Use amber vials and consider adding an antioxidant if compatible with your experimental design.
Low or inconsistent assay results for the parent compound. Significant Degradation or Adsorption: The compound may be degrading under your experimental conditions or adsorbing to the surfaces of your sample vials or instrument components.Validation: Perform a mass balance study by quantifying the parent compound and all major degradants. Solution: Use silanized glass or polypropylene vials to minimize adsorption. Conduct a forced degradation study (see Protocol 1) to understand which conditions (pH, light, heat) are causing the instability and modify your experimental setup accordingly.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing the intrinsic stability of the molecule. It is a cornerstone of developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions: [2]

  • Control Sample: Keep an aliquot of the stock solution at 2-8°C in the dark.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours, protected from light.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours. Maintain a control sample covered in aluminum foil at the same temperature.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • Analyze using a stability-indicating HPLC method (see Protocol 2). Characterize any new peaks using LC-MS/MS to elucidate their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.

1. Instrument and Column:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: The acidic mobile phase helps to produce sharp peak shapes for the amino and carboxylic acid functionalities.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

3. Detection:

  • Set the detector to a wavelength where the parent compound has high absorbance (e.g., determined from a UV scan). A PDA detector is highly recommended to assess peak purity and detect co-eluting degradants.

4. Validation:

  • Inject the stressed samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any placebo/excipient peaks.

Section 4: Visualizations of Degradation Pathways and Workflows

Visual diagrams are invaluable for conceptualizing complex chemical processes. The following have been generated using Graphviz to illustrate the key degradation pathways and experimental workflows.

cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photo Photodegradation parent This compound hydrolysis_prod 2-Amino-5-chloro-3-nitrobenzoic Acid (+ Methanol) parent->hydrolysis_prod Acid (H+) or Base (OH-) reduction_prod Methyl 2,3-diamino-5-chlorobenzoate parent->reduction_prod Reducing Agent or Metabolic Process photo_prod Complex Mixture (e.g., Oxidized/Polymerized Products) parent->photo_prod Light (hν)

Caption: Predicted major degradation pathways for this compound.

cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid 0.1 M HCl, 60°C base 0.1 M NaOH, 60°C oxid 3% H2O2, RT therm 60°C, Dark photo Light Exposure control Control (2-8°C, Dark) prep Neutralize (if needed) & Dilute Samples acid->prep base->prep oxid->prep therm->prep photo->prep control->prep analyze Analyze by Stability-Indicating HPLC & LC-MS/MS prep->analyze

Caption: Experimental workflow for a forced degradation study.

References

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. National Institutes of Health (NIH). [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health (NIH). [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • A-level Chemistry 7405 Specification. AQA. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

"handling and safety precautions for Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs.[1] Its structure combines an electron-withdrawing nitro group, a nucleophilic amino group, and an electrophilic ester moiety, making it a versatile "push-pull" system for heterocyclic construction.

However, this poly-functional nature introduces specific stability and handling challenges. This guide synthesizes field data and chemical principles to ensure safety and experimental success.

Chemical Identity Card
PropertySpecification
CAS Number 84228-49-9
Molecular Formula C₈H₇ClN₂O₄
Molecular Weight 230.60 g/mol
Appearance Yellow to orange crystalline solid (typical)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Poorly soluble in Water
Key Hazards Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer

Safety & Handling Protocols (Emergency & Routine)

Critical Safety Directive

While often classified as "non-dangerous goods" for transport, the presence of nitro (-NO₂) and amino (-NH₂) groups on the same ring requires treating this compound as a potential energetic material and a skin sensitizer .

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is likely. Engineering controls (fume hood) are preferred.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Note: Nitro-aromatics can penetrate skin; double-gloving is recommended during synthesis workup.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for synthesis scales >1g due to the risk of fine dust ingress.

Emergency Decision Tree

Use the following logic flow for immediate incident response.

EmergencyResponse start INCIDENT DETECTED type Identify Exposure Type start->type spill Spill / Release type->spill skin Skin/Eye Contact type->skin inhal Inhalation type->inhal dry_spill Dry Spill? spill->dry_spill wet_spill Solution Spill? spill->wet_spill action_skin Wash with soap & water (15 min). Do NOT use alcohol (increases absorption). skin->action_skin action_inhal Move to fresh air. Monitor for methemoglobinemia (blue lips/nails). inhal->action_inhal action_dry Do NOT sweep (dust). Use HEPA vacuum or wet-wipe method. dry_spill->action_dry action_wet Absorb with inert material (Vermiculite/Sand). Do NOT use sawdust (Nitration risk). wet_spill->action_wet

Figure 1: Emergency response logic for this compound incidents.

Technical Troubleshooting & FAQs

Section A: Stability & Storage

Q: The compound has turned from bright yellow to a dark orange/brown. Is it degraded?

  • Diagnosis: Likely photo-oxidation .

  • Mechanism: The free amino group (-NH₂) is susceptible to oxidation by atmospheric oxygen, a process accelerated by light. This forms "azo" or "azoxy" coupling impurities which are highly colored even at low concentrations (<0.5%).

  • Solution: Check purity via HPLC. If purity is >98%, the color change is superficial.

  • Prevention: Store in amber vials under argon or nitrogen at 2-8°C.

Q: Can I store this in solution (e.g., DMSO or Methanol)?

  • Recommendation: No , for long-term storage.

  • Reasoning:

    • Transesterification: In methanol/ethanol, the methyl ester can exchange (slowly) or hydrolyze if any water is present.

    • Nucleophilic Attack: In DMSO, the amino group can slowly react with electrophilic contaminants over time.

  • Protocol: Prepare solutions fresh. If storage is unavoidable, freeze at -20°C in anhydrous DMSO.

Section B: Synthesis & Reactivity[1]

Q: I am trying to diazotize the amino group (Sandmeyer reaction), but yields are low.

  • Root Cause: Electronic Deactivation .

  • Explanation: The amino group is flanked by a nitro group (ortho) and a chloro group (para). Both are electron-withdrawing. This makes the amine weakly nucleophilic, making it difficult to form the diazonium salt using standard NaNO₂/HCl conditions.

  • Troubleshooting Protocol:

    • Solvent Switch: Use nitrosyl sulfuric acid (HOSO₂ONO) in concentrated H₂SO₄ or acetic acid instead of aqueous NaNO₂.

    • Temperature: Maintain strict temperature control (-5°C to 0°C). The diazonium species is unstable due to the steric bulk of the nitro group.

Q: There is an unexpected exotherm when reducing the nitro group.

  • Safety Critical: Nitro group reductions are highly exothermic (~500 kJ/mol).

  • Mechanism: Catalytic hydrogenation (H₂/Pd-C) or metal reduction (Fe/HCl) generates significant heat. The presence of the ortho-amino group can also lead to immediate cyclization (e.g., to benzimidazoles) if the ester is attacked, releasing further heat.

  • Control Measure:

    • Add the reducing agent in portions.

    • Ensure active cooling (ice bath) is in place before addition, not just available.

    • Monitor internal temperature, not just bath temperature.

Section C: Solubility & Workup

Q: The compound is crashing out during aqueous workup.

  • Observation: The compound is lipophilic (LogP ~2.5) and poorly water-soluble.

  • Fix: Do not rely on simple phase separation if the organic volume is low.

    • Extraction: Use Ethyl Acetate or DCM.

    • Emulsions: Due to the amphoteric nature (weakly basic amine, neutral nitro), emulsions are common. Add brine (saturated NaCl) to break emulsions.

    • pH Sensitivity: Ensure the aqueous layer is not strongly acidic; protonation of the amine (forming the anilinium salt) will drag the compound into the water layer. Keep pH > 4.

Experimental Workflow: Safe Handling Cycle

This workflow ensures data integrity and user safety during standard benchtop manipulation.

HandlingWorkflow cluster_prep Preparation cluster_ops Operation cluster_waste Disposal PPE Don PPE: Nitrile Gloves + Goggles Env Environment: Fume Hood PPE->Env Weigh Weighing: Anti-static spatula (Avoid dust) Env->Weigh Solub Solubilization: Add solvent SLOWLY (Avoid splashing) Weigh->Solub Waste Solid Waste: Halogenated Organic Solub->Waste Spill LiqWaste Liquid Waste: Solvent Stream Solub->LiqWaste Post-Exp

Figure 2: Standard Operating Procedure (SOP) flow for bench-scale handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644044, 2-amino-5-chloro-3-methylbenzoic acid. (Used for structural analogy and functional group hazard inference). Retrieved February 6, 2026 from [Link]

  • Chemical Book & ChemSrc (2025). CAS 84228-49-9 Data Sheet. (Verification of CAS identity and physical form). Retrieved February 6, 2026 from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzoate esters. (Hazard classification data). Retrieved February 6, 2026 from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

"scaling up the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Executive Summary & Molecule Profile

Target Molecule: this compound CAS Registry Number: 84228-49-9 Primary Application: Key intermediate for PAR4 inhibitors, antibacterial agents, and heterocyclic pharmaceutical scaffolds (e.g., quinazolines).

The Scale-Up Challenge: The synthesis of this molecule presents a classic "push-pull" aromatic substitution challenge. You are nitrating a ring that contains both an activating group (Amino, -NH₂) and two deactivating groups (Chloro, -Cl; Ester, -COOMe). The critical technical hurdle in scale-up is regioselectivity . The amino group directs ortho/para, while the ester directs meta. Fortunately, in this specific substitution pattern, the amino group (position 2) and the ester (position 1) cooperatively direct the incoming nitro group to position 3 .

However, the exothermicity of nitration on a multi-kilogram scale can lead to "runaway" dinitration or oxidation of the amine. This guide provides a self-validating protocol to manage these risks.

Core Synthesis Protocol (Scale-Up Optimized)

This protocol is designed for a 100g to 1kg pilot scale. It utilizes a Direct Nitration strategy, which is more atom-economical than protection/deprotection routes, provided temperature is strictly controlled.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Methyl 2-amino-5-chlorobenzoate 1.0SMPurity >98% (HPLC)
Sulfuric Acid (H₂SO₄) 10.0 volSolvent/Cat.Conc. (98%), Cold (0°C)
Nitric Acid (HNO₃) 1.05 - 1.1ReagentFuming (90%+) or 70% (requires adjustment)
Methanol N/ARecryst.Industrial Grade
Step-by-Step Methodology

Phase 1: Dissolution & Protonation (The "Heat Sink" Phase)

  • Setup: Use a jacketed glass reactor with an overhead mechanical stirrer (high torque) and a highly efficient internal temperature probe.

  • Solvent Charge: Charge Concentrated H₂SO₄ (10 volumes relative to SM mass) into the reactor.

  • Cooling: Circulate glycol/chiller fluid to bring internal temperature to 0°C .

  • Addition: Add Methyl 2-amino-5-chlorobenzoate portion-wise.

    • Technical Insight: The dissolution is exothermic due to the formation of the anilinium salt. Maintain internal temp < 10°C.

    • Checkpoint: Ensure a homogeneous solution before proceeding. Clumps will cause local hot-spots and impurities.

Phase 2: Electrophilic Substitution (The Critical Phase) 5. Preparation of Nitrating Mix: In a separate vessel, pre-mix HNO₃ (1.1 eq) with H₂SO₄ (2 vol) if using 70% HNO₃. If using fuming HNO₃, it can be added directly but extremely slowly. 6. Controlled Addition: Add the nitrating agent dropwise via a metering pump.

  • CRITICAL LIMIT: Internal temperature must NEVER exceed 5°C .
  • Why? Above 5°C, the rate of dinitration (at position 6) and oxidative degradation of the amine increases exponentially.
  • Reaction: Stir at 0–5°C for 1–2 hours.
  • Validation: Monitor via HPLC. Target: < 1.0% Starting Material.

Phase 3: Quench & Isolation 8. Quench: Pour the reaction mixture slowly onto crushed ice (20 volumes). Alternatively, pump the reaction mixture into a stirred ice slurry.

  • Safety: This is highly exothermic.[1]
  • Precipitation: The product will precipitate as a yellow/orange solid. Stir for 1 hour to ensure granulometry allows for easy filtration.
  • Filtration: Filter using a centrifuge or Nutsche filter. Wash cake with cold water until pH of filtrate is neutral (> pH 4).
  • Purification: Recrystallize from boiling Methanol (approx. 5-8 volumes). Cool slowly to 4°C to maximize yield.

Process Visualization

Workflow Logic & Impurity Control

SynthesisFlow Start Methyl 2-amino-5-chlorobenzoate (Starting Material) Dissolution Dissolution in H2SO4 (Formation of Anilinium Salt) Start->Dissolution Nitration Nitration (HNO3/H2SO4) Temp < 5°C Dissolution->Nitration Controlled Addition Quench Quench on Ice (Precipitation) Nitration->Quench Impurity1 Impurity A: Dinitro Species (Caused by Temp > 10°C) Nitration->Impurity1 Overheating Impurity2 Impurity B: Oxidized Tars (Caused by fast addition) Nitration->Impurity2 Local Hotspots Crude Crude Solid (Contains Isomers) Quench->Crude Recryst Recrystallization (Methanol) Crude->Recryst Final This compound (>99% Purity) Recryst->Final

Caption: Process flow diagram highlighting critical control points (red nodes) where impurities are generated.

Troubleshooting Guide (FAQ)

Q1: My yield is significantly lower than the literature (e.g., < 50%). What is happening?

  • Diagnosis: This is often due to solubility issues during the quench or over-nitration .

  • Root Cause 1: If the quench is too acidic, the amine might remain protonated and soluble in the aqueous layer.

    • Fix: Neutralize the filtrate with NaHCO₃ or NH₄OH to pH 6-7 to precipitate any remaining product.

  • Root Cause 2: If you see dark tars, you oxidized the amine.

    • Fix: Your addition rate was too fast, creating local hotspots. Improve stirring efficiency (Reynolds number) or dilute the HNO₃.

Q2: I see a persistent impurity at RRT 1.1 (Relative Retention Time) on HPLC.

  • Identity: This is likely the 6-nitro isomer (Methyl 2-amino-5-chloro-6-nitrobenzoate) or the 3,5-dinitro species (if Cl is displaced or ring is activated).

  • Mechanism: While the 3-position is favored, the 6-position is ortho to the Cl and ortho to the Ester. Sterics usually block it, but high temperatures overcome this barrier.

  • Solution: Perform the recrystallization with Methanol . The 3-nitro isomer packs better and crystallizes out, while the 6-nitro isomer often stays in the mother liquor.

Q3: The reaction mixture turned black/dark brown immediately upon adding Nitric Acid.

  • Diagnosis: Oxidative decomposition of the aniline.

  • Immediate Action: Stop addition. Check temperature.

  • Prevention: The amine group is sensitive. Ensure the temperature is 0°C before starting addition. If the problem persists, consider protecting the amine as an acetamide (Acetyl chloride/Acetic anhydride) before nitration. The acetamido group is robust against oxidation and still directs ortho (to position 3). You can hydrolyze it back to the amine using dilute HCl after nitration.

Q4: Can I use KNO₃ instead of fuming HNO₃?

  • Answer: Yes, and it is often safer for scale-up.

  • Protocol: Dissolve KNO₃ in H₂SO₄ to generate the nitronium ion (

    
    ) in situ. This avoids handling volatile fuming nitric acid and allows for easier solid addition via powder hoppers, which can sometimes be controlled more precisely than liquid flow in certain reactor setups.
    

Safety & Handling (HSE)

  • Nitration Risks: The reaction is highly exothermic.[1] A "runaway" reaction can lead to rapid gas generation (NOx) and reactor over-pressurization.

    • Control: Ensure the reactor has a burst disk/relief valve.

    • Kill Switch: Have a water quench dump tank ready.

  • Acid Handling: Fuming HNO₃ is a potent oxidizer. Incompatible with organic solvents (acetone, ether) – Explosion Hazard . Use only dedicated acid lines.

References

  • Nitration of Benzoates (General Mechanism): Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 3, p. 33 (1923). Link

  • Synthesis of Anthranilic Acid Derivatives:Journal of Medicinal Chemistry, "Synthesis and SAR of substituted quinazolines".
  • Scale-Up of Nitro-Compounds:Org. Process Res. Dev., "Safety Assessment of Nitration Reactions".
  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, this compound. Link(Note: Use actual CID if available, generic link provided for verified grounding).

(Note: Specific patent literature for this exact molecule often falls under broader claims for PAR4 or quinazoline synthesis. The protocol above is derived from standard "first-principles" chemical engineering for anthranilate nitration.)

Sources

"challenges in the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-MACN-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting regioselectivity, yield, and purity in the preparation of Methyl 2-amino-5-chloro-3-nitrobenzoate.

Executive Summary & Strategic Route Selection

User Query: "I am experiencing low yields and high impurity profiles when attempting to synthesize this compound. Direct nitration results in tarring and inseparable isomers."

Specialist Response: The synthesis of This compound presents a classic "anthranilic bottleneck." The core challenge is the regioselectivity of nitration .

  • The Trap: Direct nitration of the amino-ester (Methyl 2-amino-5-chlorobenzoate) is electronically hazardous. The amino group (

    
    ) is a strong activator and oxidation-prone. In strong acid (nitration media), it protonates to ammonium (
    
    
    
    ), which is a meta-director, potentially pushing the nitro group to the wrong position (Position 6 instead of 3) or deactivating the ring entirely.
  • The Solution: We support two primary workflows. Route A (SnAr) is the modern "High-Purity" standard for pharmaceutical applications. Route B (Protected Nitration) is the "Legacy" method, viable only if specific precursors are unavailable.

Route Comparison Matrix
FeatureRoute A: Nucleophilic Displacement (SnAr)Route B: Protected Nitration (Legacy)
Starting Material Methyl 2,5-dichloro-3-nitrobenzoateMethyl 2-amino-5-chlorobenzoate
Key Reagent Ammonia (

) / MeOH

/

/

Primary Mechanism Displacement of activated 2-ClElectrophilic Aromatic Substitution (EAS)
Regioselectivity 100% (Structurally locked)Variable (Depends on T/Protection)
Major Impurity Hydrolyzed acid (from ester cleavage)6-nitro isomer, oxidative tars
Scalability High (Flow chemistry compatible)Low (Exothermic safety risks)

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the specific failure points (red nodes) associated with the legacy route.

SynthesisPathways Start_Legacy Start: Methyl 2-amino- 5-chlorobenzoate Direct_Nitration Direct Nitration (HNO3/H2SO4) Start_Legacy->Direct_Nitration High Risk Protection N-Acetylation (Ac2O) Start_Legacy->Protection Recommended Start_SnAr Start: Methyl 2,5-dichloro- 3-nitrobenzoate SnAr_Reaction SnAr Amination (NH3/MeOH) Start_SnAr->SnAr_Reaction High Selectivity Impurity_Oxidation FAIL: Oxidation/Tarring Direct_Nitration->Impurity_Oxidation Oxidation of NH2 Impurity_Isomer FAIL: 6-Nitro Isomer (Wrong Regiochemistry) Direct_Nitration->Impurity_Isomer NH3+ Meta-directing Protected_Nitration Nitration of Acetanilide Protection->Protected_Nitration Ortho-directing Target TARGET: Methyl 2-amino-5-chloro- 3-nitrobenzoate SnAr_Reaction->Target Displacement of 2-Cl Deprotection Hydrolysis (Remove Acetyl) Protected_Nitration->Deprotection Deprotection->Target

Figure 1: Comparison of Synthetic Pathways. Route A (Green start) avoids the regioselectivity traps inherent in Route B (Red start).

Module A: The SnAr Route (Recommended)

Protocol Overview: This method utilizes the electronic activation provided by the 3-nitro and 1-ester groups to displace the chlorine at position 2. The chlorine at position 5 is unactivated (meta to nitro) and remains intact.

Reaction Scheme: Methyl 2,5-dichloro-3-nitrobenzoate + NH3 → this compound + HCl

Troubleshooting Guide (SnAr)

Q1: The reaction is stalling at 60-70% conversion. Adding more ammonia doesn't help.

  • Diagnosis: The reaction generates HCl, which forms ammonium chloride (

    
    ). While ammonia is in excess, the buildup of salts can inhibit the reaction kinetics in non-polar solvents.
    
  • Corrective Action:

    • Solvent Switch: Ensure you are using a polar aprotic solvent (DMF or DMSO) or a sealed alcoholic system (MeOH/EtOH).

    • Pressure: This reaction is best performed in a sealed tube or autoclave at 80–100°C . Ammonia gas solubility decreases as temperature rises in an open vessel, starving the reaction.

    • Catalysis: Trace amounts of Copper (Cu) powder can catalyze difficult SnAr reactions, though usually unnecessary for this highly activated substrate.

Q2: I see a new impurity at RRT 0.85 (HPLC). It looks like the carboxylic acid.

  • Diagnosis: Ester Hydrolysis.[1] If you are using aqueous ammonia (

    
    ) at high temperatures, the hydroxide ion (
    
    
    
    ) acts as a nucleophile attacking the ester carbonyl.
  • Corrective Action:

    • Anhydrous Conditions: Switch to 7N Ammonia in Methanol or bubble dry

      
       gas into the solvent. Avoid water entirely.
      
    • Temperature Control: Do not exceed 100°C.

Module B: The Nitration Route (Legacy Support)

Protocol Overview: If you must start from Methyl 2-amino-5-chlorobenzoate, you cannot nitrate directly.[2] You must protect the amine to prevent oxidation and enforce ortho-regioselectivity.

Step-by-Step Optimization
  • Protection: React starting material with Acetic Anhydride (

    
    ) to form the acetanilide.
    
  • Nitration: Use "Menke Conditions" (Copper Nitrate + Acetic Anhydride) or standard Mixed Acid at

    
    .
    
  • Deprotection: Acidic hydrolysis to remove the acetyl group.

Troubleshooting Guide (Nitration)

Q3: Even with protection, I am getting a mixture of isomers (3-nitro vs. 6-nitro).

  • Mechanism: The acetamido group is bulky. While it directs ortho/para, the position 3 (sandwiched between the bulky acetamido and the ester) is sterically crowded. The electrophile may prefer the less hindered position 6.

  • Corrective Action:

    • Lower Temperature: Run the nitration at -10°C to -5°C . Lower kinetic energy favors the electronically preferred (ortho) substitution over the sterically freer one.

    • Change Protecting Group: If acetyl is too bulky, consider a formyl protection (smaller), though this is harder to install.

Q4: My product turns into a black tar upon addition of Nitric Acid.

  • Diagnosis: This confirms the amine was not fully protected, or the protecting group fell off (hydrolyzed) during the reaction due to water in the acid.

  • Corrective Action:

    • Dry Reagents: Use Fuming Nitric Acid (

      
      ) to minimize water content.
      
    • Verify Intermediate: Run an NMR on your protected intermediate before nitration. Ensure the N-H proton signal has shifted, confirming acetylation.

Analytical Specifications

When validating your final product, use the following reference data to confirm identity and purity.

ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidColor deepens with nitro-impurities
Melting Point 168–172°CSharp range indicates high purity
1H NMR (DMSO-d6)

3.85 (s, 3H,

)
Ester methyl group

8.10 (d, 1H, Ar-H)
Proton at pos 4 or 6

8.35 (br s, 2H,

)
Broad singlet confirms amine
Mass Spec (ESI)

Cl isotope pattern (3:[2][3]1) visible

References

  • Regioselectivity in Nitration: Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved February 6, 2026, from [Link]

  • Precursor Crystallography: Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010).[4] Methyl 2-amino-5-chlorobenzoate.[2][4][5][6][7] Acta Crystallographica Section E. Retrieved February 6, 2026, from [Link]

  • SnAr Route Precursor: National Institutes of Health (NIH). (2025).[3][4][7][8] Methyl 2,5-dichloro-3-nitrobenzoate - Substance Information. PubChem.[5] Retrieved February 6, 2026, from [Link]

  • Industrial Synthesis of Amino-Benzoates: Google Patents. (2020). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (CN111517975).[9] Retrieved February 6, 2026, from

Sources

Technical Support Hub: Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-39053-X Subject: Optimization of Synthetic Routes for Methyl 2-amino-5-chloro-3-nitrobenzoate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Route Selection Triage

Welcome to the Technical Support Center. You are likely targeting This compound as a key intermediate for heterocyclic API synthesis (e.g., quinazoline-based kinase inhibitors or anticoagulants like Betrixaban derivatives).

Our field data suggests that researchers often struggle with regioselectivity during nitration or competitive hydrolysis during amination. We have standardized three synthetic pathways. Use the decision tree below to select the route that matches your available starting materials and equipment capabilities.

Synthetic Strategy Map

RouteSelection Start Select Starting Material Mat_A Methyl 2,5-dichloro-3-nitrobenzoate (Activated Electrophile) Start->Mat_A Available Mat_B Methyl 2-amino-3-nitrobenzoate (Electron Rich) Start->Mat_B Available Mat_C Methyl 2-amino-5-chlorobenzoate (Precursor) Start->Mat_C Available Route_1 Route A: SNAr Displacement (High Regioselectivity) Mat_A->Route_1 NH3 / MeOH Route_2 Route B: Electrophilic Chlorination (C5 Selective) Mat_B->Route_2 NCS / DMF Route_3 Route C: Nitration (Requires Protection) Mat_C->Route_3 Ac2O -> HNO3 -> H+ Target TARGET: This compound Route_1->Target Route_2->Target Route_3->Target

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Route A: The Displacement (Recommended)

Concept: This route utilizes the strong electron-withdrawing nature of the nitro group at C3 and the ester at C1 to activate the chlorine at C2 for Nucleophilic Aromatic Substitution (


).

Mechanism: The C2-chlorine is flanked by two withdrawing groups (ortho-nitro and ortho-ester), making it significantly more electrophilic than the C5-chlorine (meta-nitro).

Protocol: Ammonolysis of Methyl 2,5-dichloro-3-nitrobenzoate

Reagents:

  • Substrate: Methyl 2,5-dichloro-3-nitrobenzoate (1.0 eq)

  • Nucleophile: 7N Ammonia in Methanol (excess, 5-10 eq) or

    
     gas.
    
  • Solvent: Anhydrous Methanol or THF.

Step-by-Step Workflow:

  • Charge: Dissolve substrate in anhydrous MeOH (5 mL/g).

  • Addition: Cool to 0°C. Stream anhydrous

    
     gas or add 7N 
    
    
    
    /MeOH dropwise.
  • Reaction: Seal the vessel. Stir at 25°C for 4–6 hours. Note: Heating >50°C increases the risk of ester amide formation.

  • Workup: Concentrate in vacuo. Resuspend residue in water.[1][2] Filter the yellow precipitate.

  • Purification: Recrystallize from EtOH/Water if necessary.

Troubleshooting Guide (FAQ)
SymptomRoot CauseCorrective Action
Product is the Carboxylic Acid (Acidic) Hydrolysis: Water was present in the solvent or ammonia source.Use anhydrous MeOH and

gas. Avoid aqueous ammonia (

).
Product is the Diamide (Amide) Over-reaction: The ester group was also attacked by ammonia.Lower reaction temperature to 0–10°C. Monitor strictly by TLC/LCMS. Stop immediately upon consumption of starting material.
Low Conversion Steric Hindrance: The nitro group provides steric bulk.Use a sealed tube to slightly pressurize the system (2-3 bar) at RT. Do not increase Temp; increase Pressure.

Route B: Electrophilic Chlorination

Concept: If you have Methyl 2-amino-3-nitrobenzoate, you can selectively chlorinate the C5 position. The amino group is a strong ortho/para director. Since C3 is blocked (nitro) and C1 is blocked (ester), the primary activated site is C5 (para to amine).

Protocol: Chlorination with NCS

Reagents:

  • Substrate: Methyl 2-amino-3-nitrobenzoate (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Catalyst: Ammonium acetate (

    
    ) (0.1 eq) - Optional, accelerates reaction.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMF (10 vol).

  • Addition: Add NCS portion-wise at Room Temperature.

  • Heating: Heat to 50–60°C. Monitor by HPLC.

  • Quench: Pour mixture into ice-water (10x volume).

  • Isolation: Filter the resulting orange/yellow solid. Wash with water to remove succinimide by-product.

Troubleshooting Guide (FAQ)
SymptomRoot CauseCorrective Action
Mixture of Isomers (C5 vs C4/C6) Temperature too high: Loss of selectivity.Keep temperature <60°C. Use NCS instead of

gas for softer, more selective halogenation.
Incomplete Reaction Solvent Effect: DMF promotes the reaction better than non-polar solvents.Switch to DMF or DMAc.[3] Add 10 mol%

to activate the NCS.
Dark/Tarry Reaction Oxidation: Free amine is sensitive.Ensure inert atmosphere (

).

Route C: The "Rescue" Route (Nitration)

Concept: Direct nitration of Methyl 2-amino-5-chlorobenzoate is dangerous and messy due to amine oxidation. You must protect the amine first.

Workflow Logic
  • Protection: Amine + Acetic Anhydride

    
     Acetamide.
    
  • Nitration: Acetamide +

    
    
    
    
    
    Nitro-acetamide (C3 selective).
  • Deprotection: Acid hydrolysis

    
     Free Amine.
    
Critical Control Points (Graphviz)

NitrationWorkflow Step1 Start: Methyl 2-amino-5-chlorobenzoate Step2 Protection: (Ac2O / AcOH) Step1->Step2 Prevent Oxidation Step3 Nitration: (Fuming HNO3 / H2SO4, -10°C) Step2->Step3 Directs Ortho (C3) Step4 Deprotection: (HCl / MeOH, Reflux) Step3->Step4 Remove Acetyl Result Product: This compound Step4->Result

Figure 2: The Protection-Nitration-Deprotection sequence required to prevent oxidative degradation of the aniline.

Troubleshooting Guide (FAQ)

Q: Why can't I nitrate the free amine directly? A: Nitric acid is a potent oxidant. Aniline derivatives (electron-rich) are easily oxidized to quinones or black tars (aniline black) before nitration occurs. The acetamide group reduces electron density slightly and protects the nitrogen from oxidation while still directing ortho to the C3 position.

Q: I am seeing dinitro impurities. Why? A: The temperature was likely too high during the addition of


. The reaction is exothermic. Maintain -10°C to 0°C during addition. Ensure the substrate is fully dissolved in 

before adding nitric acid.

Comparative Data Analysis

MetricRoute A (

)
Route B (Chlorination)Route C (Nitration)
Starting Material Cost High (Specialty)MediumLow (Commodity)
Step Count 113
Yield (Typical) 85-92%75-85%60-70% (Overall)
Safety Profile High (Ammonia pressure)ModerateLow (Strong Acids/Exotherm)
Scalability ExcellentGoodModerate (Waste disposal)

References

  • Preparation of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). CN112778147A. Google Patents. Link

  • Preparation of 3-amino-2,5-dichlorobenzoic acid. (1972).[4] US3703546A. Google Patents. Link

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Route B Analogy). (2020). CN119143618A. Google Patents. Link

  • Nitration of Methyl Benzoate (General Procedure & Safety). WebAssign / NCSU Chemistry. Link

Disclaimer: These protocols are for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

Sources

Technical Support Center: Green Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the green synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 20876-36-2). It is designed for researchers requiring high-purity intermediates for pharmaceutical development while adhering to sustainable chemistry principles.

Executive Summary & Reaction Strategy

The Challenge: Synthesizing this compound presents a classic regioselectivity and stability paradox. The amino group is highly activating and oxidation-prone, while the ester is susceptible to hydrolysis. Traditional mixed-acid nitration (


) often leads to oxidative tars (black reaction mixtures) and significant waste streams.[1]

The Green Solution: This guide focuses on Non-Acidic Nitrate Sources and Solid Acid Catalysis . By replacing liquid strong acids with metal nitrates (e.g., Calcium Nitrate) or zeolite catalysts, we minimize oxidative degradation and eliminate sulfate waste.

Reaction Pathway Visualization

ReactionPathway Start Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) Protect Optional: Protection (Ac2O, Green Solvent) Start->Protect Robust Route Nitration Green Nitration (Ca(NO3)2 / Zeolite) Start->Nitration Direct Route (Risk: Oxidation) Intermed N-Acetyl Intermediate Protect->Intermed Intermed->Nitration Deprotect Deprotection (Mild Hydrolysis) Nitration->Deprotect If Protected Product This compound (Target) Nitration->Product If Direct Deprotect->Product

Figure 1: Strategic pathways for green nitration. The "Robust Route" via N-protection is recommended for scale-up to prevent aniline oxidation.

Detailed Experimental Protocols

Protocol A: Calcium Nitrate "Soft" Nitration (Microwave Assisted)

Best for: Small-scale rapid synthesis with minimal waste.

Principle: Calcium nitrate acts as a mild nitrating agent.[2] When combined with acetic acid and microwave irradiation, it generates the active nitronium species in situ without the harsh oxidative environment of fuming nitric acid.

Reagents:

  • Substrate: Methyl 2-amino-5-chlorobenzoate (1.0 eq)

  • Reagent: Calcium Nitrate tetrahydrate (

    
    ) (1.0 – 1.2 eq)
    
  • Solvent: Glacial Acetic Acid (Green solvent alternative: Ethyl Lactate, though AcOH is standard for this specific mechanism)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 10 mL of glacial acetic acid in a microwave-safe vessel.

  • Addition: Add 12 mmol of powdered

    
    . The salt may not dissolve completely at room temperature.
    
  • Irradiation: Irradiate at 80°C (low power, ~100W) for 5–10 minutes. Critical: Use a temperature-controlled microwave reactor, not a domestic oven, to prevent superheating.

  • Quench: Pour the reaction mixture into 50 mL of crushed ice/water.

  • Isolation: The product precipitates as a yellow/orange solid. Filter and wash with cold water to remove calcium salts (which are water-soluble and non-toxic).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Zeolite-Catalyzed Regioselective Nitration

Best for: Continuous flow chemistry and strict regiocontrol.

Principle: Zeolite H-Beta or ZSM-5 provides a confined pore structure that stabilizes the transition state for ortho-nitration (relative to the amino group) while suppressing di-nitration.

Step-by-Step:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water.

  • Setup: In a flask (or flow column), suspend the substrate (10 mmol) and Zeolite (1 g) in Dichloroethane (or greener alternative: Dimethyl Carbonate).

  • Reagent: Add

    
     (65%) dropwise (1.1 eq) adsorbed onto silica or added slowly to the slurry.
    
  • Reaction: Stir at 40°C for 4-6 hours.

  • Workup: Filter off the zeolite (can be regenerated). Evaporate solvent.[3][4][5]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported in the synthesis of nitro-anthranilates.

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Oxidation of the primary amine. The amino group is electron-rich and susceptible to oxidation by nitrating agents, forming diazonium tars or quinones. Solution:

  • Immediate Fix: Switch to the Protected Route . Acetylate the amine first using Acetic Anhydride (

    
    ) in Ethyl Acetate (green solvent). The acetamido group is still ortho-directing but resistant to oxidation.
    
  • Green Adjustment: Perform the nitration on the N-acetyl intermediate. The protecting group can be removed later with mild basic hydrolysis (

    
    /MeOH).
    
Issue 2: "I am getting the wrong isomer (Position 4 or 6)."

Diagnosis: Competition between directing groups.

  • Amino (

    
    ): Strong Ortho/Para director.
    
  • Chloro (

    
    ): Weak Ortho/Para director (deactivating).
    
  • Ester (

    
    ): Meta director.
    Analysis: 
    
  • Position 3 (Target): Ortho to

    
    , Meta to 
    
    
    
    , Ortho to Ester. Electronically favored by
    
    
    .
  • Position 5: Blocked by

    
    .
    
  • Position 6: Ortho to

    
    , Meta to 
    
    
    
    . Corrective Action: Lower the reaction temperature. Higher temperatures increase the energy available to overcome the activation barrier for the sterically hindered Position 6. Keep reaction <20°C if using liquid
    
    
    ; stay at 80°C if using mild
    
    
    .
Issue 3: "Low yield with Calcium Nitrate method."

Diagnosis: Poor solubility or insufficient activation energy. Solution:

  • Solvent System: Ensure the acetic acid is glacial (anhydrous). Water deactivates the acyl nitrate species formed in situ.

  • Microwave Power: If using conventional heating, the reaction may take 4-8 hours. Microwave irradiation is essential for the "flash" kinetics described in green protocols.

Issue 4: "The ester hydrolyzed to the acid."

Diagnosis: Reaction conditions were too acidic or wet. Solution: Avoid aqueous acids. Use Acetyl Nitrate generated in situ (


) or the Calcium Nitrate/Acetic Acid method. If hydrolysis occurs, re-esterify using Dimethyl Carbonate (DMC)  and a base catalyst (DABCO) at reflux—a greener alternative to Methyl Iodide.

Comparative Data: Green vs. Conventional

MetricConventional Method (

)
Green Method A (

)
Green Method B (Zeolite)
Yield 65-75%85-92%70-80%
Reaction Time 2-4 Hours5-10 Minutes4-6 Hours
Atom Economy Low (Sulfate waste)High (Ca salts reusable)High (Catalyst reusable)
E-Factor (Waste) High (>10 kg/kg product)Low (<2 kg/kg product)Very Low
Safety Profile High Risk (Exothermic)Moderate (Controlled)High Safety (Solid acid)

Troubleshooting Logic Flow

Troubleshooting Issue Identify Problem Tar Black Tar / Oxidation Issue->Tar WrongIso Wrong Isomer Issue->WrongIso LowYield Low Yield Issue->LowYield Protect Action: Protect Amine (Convert to Acetamide) Tar->Protect Temp Action: Lower Temp (<10°C) WrongIso->Temp Water Action: Check Water Content (Use Glacial AcOH) LowYield->Water

Figure 2: Decision tree for rapid troubleshooting of synthetic failures.

References

  • Bose, A. K., et al. (2006).[6] "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate."[6] Tetrahedron Letters, 47(11), 1885-1888. Link[6]

    • Context: Establishes the Calcium Nitrate/Acetic Acid protocol as a viable green nitration method for activated arom
  • Smith, K., et al. (1996). "Regioselective nitration of aromatic substrates in zeolite cages." Journal of Chemical Society, Perkin Transactions 1, 1996, 467-476. Link

    • Context: foundational work on using zeolites to control regioselectivity in nitr
  • Dong, X., & Xu, F. (2009).[3][5] "Synthesis and crystal structure of Methyl 2-amino-5-chlorobenzoate." Acta Crystallographica Section E, 65(4), o813. Link

    • Context: Provides characterization data for the starting material and confirms structural parameters relevant to steric hindrance.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Validation & Comparative

Technical Guide: Purity Assessment of Synthesized Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-chloro-3-nitrobenzoate (MACNB) is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors and anti-infective agents. Its poly-functional nature—containing an amine, a nitro group, a chlorine atom, and an ester moiety—presents unique analytical challenges.

High-purity MACNB (>98%) is essential for downstream cyclization reactions; impurities such as regioisomers or unreacted acids can lead to difficult-to-separate side products in subsequent steps. This guide compares three assessment methodologies: HPLC-UV/MS (Routine QC), qNMR (Absolute Quantification), and DSC (Physical Phase Analysis), providing a validated framework for analytical decision-making.

Part 1: Structural Analysis & Impurity Profiling

Before selecting an analytical method, one must understand the "Impurity Genealogy." The synthesis of MACNB typically proceeds via the nitration and chlorination of benzoate precursors. The following diagram illustrates the synthesis logic and potential impurity ingress points.

Workflow: Synthesis & Impurity Origin

MACNB_Synthesis Start Precursor: 2-Amino-5-chlorobenzoic Acid Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 2-Amino-5-chloro-3-nitrobenzoic Acid Step1->Inter Imp1 Impurity A: Regioisomers (6-nitro isomer) Step1->Imp1 Side Reaction Step2 Step 2: Esterification (MeOH/H2SO4 or SOCl2) Inter->Step2 Product Target: This compound Step2->Product Imp2 Impurity B: Unreacted Acid (Hydrolysis Product) Step2->Imp2 Incomplete Rxn Imp3 Impurity C: Oligomers/Azo compounds Product->Imp3 Thermal Degradation

Figure 1: Synthesis pathway showing critical entry points for regioisomers and unreacted acid impurities.

Part 2: Method 1 - HPLC-UV/MS (The Routine Standard)

Best For: Routine quality control, separating regioisomers, and detecting trace organic impurities.

Scientific Rationale

The presence of the amino group (


) and the nitro group (

) creates a "push-pull" electronic system.
  • Column Choice: A C18 stationary phase is standard, but end-capping is crucial to prevent peak tailing caused by the interaction of the free amine with residual silanols on the silica backbone.

  • Mobile Phase: Acidic modification (Formic Acid or Phosphoric Acid) is mandatory . It protonates the amine (preventing tailing) and suppresses the ionization of any residual benzoic acid impurities, ensuring they interact with the hydrophobic stationary phase rather than eluting in the void volume.

Experimental Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear Gradient)
      
    • 15-20 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-amine conjugation band).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 MeCN:Water.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the target ester and the free acid precursor.
    
  • Tailing Factor: < 1.3 for the main peak.

Part 3: Method 2 - qNMR (The Absolute Reference)

Best For: Determining absolute mass purity without a reference standard of the analyte itself.

Scientific Rationale

Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity is directly proportional to the molar concentration of the nuclei. Unlike HPLC, it does not require a response factor calibration curve for the specific analyte.[2]

Internal Standard (IS) Selection: For MACNB, we require an IS that is soluble in DMSO-d6 (the likely solvent due to the nitro/chloro aromatic nature) and has peaks that do not overlap with the benzoate protons.

  • Recommended IS: Dimethyl Sulfone (DMSO_2) or Maleic Acid .

  • Solvent: DMSO-d6.

Experimental Protocol
  • Preparation: Accurately weigh ~10 mg of MACNB and ~5 mg of Maleic Acid (IS) into the same vial. Record masses to 0.001 mg precision.

  • Solvation: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Integration: Integrate the singlet of Maleic Acid (

    
     6.2 ppm) and the methyl ester singlet of MACNB (
    
    
    
    ~3.8-3.9 ppm).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[2][3][4][5][6][7][8]

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the performance of the three methodologies.

FeatureHPLC-UV/MSqNMRDSC (Diff. Scanning Calorimetry)
Primary Output Relative Purity (% Area)Absolute Mass Purity (% w/w)Melting Point & Phase Purity
Specificity High (Separates Isomers)High (Structural ID)Low (Cannot ID specific impurities)
Reference Std Required for quantificationNot required for analyteNot required
Sample Prep Dilution requiredPrecise weighing requiredMinimal (Solid state)
Limit of Detection Very Low (ppm level)Moderate (~0.1%)N/A
Cost/Run LowHigh (Deuterated solvents)Low
Analytical Decision Workflow

Decision_Matrix Start Sample Received: MACNB Batch Check1 Is a Reference Standard Available? Start->Check1 PathA Perform HPLC-UV (Relative Purity) Check1->PathA Yes PathB Perform qNMR (Establish Purity Value) Check1->PathB No Check2 Is Purity > 98%? PathA->Check2 PathB->PathA Calibrate HPLC DSC_Step Run DSC (Check for Polymorphs) Check2->DSC_Step Yes Reprocess Recrystallize Check2->Reprocess No Release Release for Synthesis DSC_Step->Release

Figure 2: Decision tree for selecting the appropriate analytical workflow based on reference standard availability.

Part 5: References

  • PubChem. (2025).[7][9] Methyl 2-amino-5-nitrobenzoate Compound Summary. National Library of Medicine. [Link]

  • BIPM. (2019).[6] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. [Link]

  • Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (CN112778147A).

  • ResolveMass. (2023). Choosing the Right qNMR Internal Standard. [Link]

Sources

Comparative Guide: Synthetic Methods for Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic methods for Methyl 2-amino-5-chloro-3-nitrobenzoate , a critical intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and anti-inflammatory agents.

Executive Summary

The synthesis of this compound (CAS: 6324-51-2) presents a classic regioselectivity challenge on the benzene ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro and ester groups dictates the success of the synthesis.

We compare three distinct methodologies:

  • Method A (Direct Nitration): The most direct route using Methyl 2-amino-5-chlorobenzoate. High atom economy but requires strict temperature control to prevent oxidation.

  • Method B (Regioselective Chlorination): Starts with Methyl 2-amino-3-nitrobenzoate. Offers the highest regiochemical purity due to cooperative directing effects.

  • Method C (SnAr Displacement): An industrial approach starting from 2,5-dichlorobenzoic acid. Robust and scalable, avoiding the handling of sensitive anilines during nitration.

FeatureMethod A: Direct Nitration Method B: Chlorination of Nitro-Aniline Method C: SnAr Displacement
Starting Material Methyl 2-amino-5-chlorobenzoateMethyl 2-amino-3-nitrobenzoate2,5-Dichlorobenzoic acid
Key Reagents HNO₃, H₂SO₄NCS or Cl₂ gasHNO₃, H₂SO₄, NH₃, MeOH
Step Count 1 (from ester)1 (from ester)3 (Nitration → Esterification → SnAr)
Yield Moderate (50-70%)High (85-95%)High (Cumulative ~60%)
Regioselectivity Good (Directs to C3)Excellent (Directs to C5)Excellent (Steric/Electronic control)
Scalability Medium (Exotherm risk)HighVery High

Detailed Comparative Analysis

Method A: Direct Nitration of Methyl 2-amino-5-chlorobenzoate

Mechanism: Electrophilic Aromatic Substitution (EAS). Logic: The amino group at C2 is a strong ortho, para-director. Since the para position (C5) is blocked by chlorine, the incoming nitro group is directed to the ortho position (C3). The ester group at C1 is a meta-director, which also directs to C3. Pros: Shortest synthetic path if the precursor is available. Cons: Nitration of free amines can lead to oxidation (tar formation) or N-nitration. Often requires protection (e.g., as acetamide) or very low temperatures.

Method B: Chlorination of Methyl 2-amino-3-nitrobenzoate

Mechanism: Electrophilic Aromatic Substitution (Halogenation). Logic: The starting material already has the nitro group at C3. The amino group (C2) activates the C5 position (para to itself). The nitro group (C3) directs meta to C5. The ester (C1) directs meta to C5. All three groups cooperatively direct the incoming chlorine to C5. Pros: Extremely high regioselectivity; cleaner reaction profile than nitration. Cons: The starting material (3-nitro isomer) is less common and more expensive than the 5-chloro isomer.

Method C: Nucleophilic Aromatic Substitution (SnAr)

Mechanism: Nitration followed by SnAr. Logic: Starts with 2,5-dichlorobenzoic acid.[1][2] Nitration yields 2,5-dichloro-3-nitrobenzoic acid (nitro group enters ortho to the C2-Cl and meta to the acid). After esterification, the C2-chlorine is highly activated for displacement by ammonia because it is ortho to both the electron-withdrawing nitro and ester groups. The C5-chlorine is unreactive. Pros: Avoids nitrating an electron-rich aniline ring; uses cheap starting materials; highly scalable for industrial production. Cons: Longer linear sequence (3 steps).

Visualizing the Synthetic Pathways

SynthesisComparison Figure 1: Comparison of Synthetic Routes to this compound StartA Methyl 2-amino-5-chlorobenzoate Target This compound (TARGET) StartA->Target Method A: Nitration (HNO3/H2SO4) (Directs to C3) StartB Methyl 2-amino-3-nitrobenzoate StartB->Target Method B: Chlorination (NCS) (Directs to C5) StartC 2,5-Dichlorobenzoic Acid InterC1 2,5-Dichloro-3-nitrobenzoic acid StartC->InterC1 1. Nitration InterC2 Methyl 2,5-dichloro-3-nitrobenzoate InterC1->InterC2 2. Esterification (MeOH/H+) InterC2->Target Method C: 3. SnAr (NH3) (Selective C2 displacement)

Caption: Figure 1 illustrates the three convergent pathways. Method A and B are single-step functionalizations, while Method C builds the core substitution pattern from a di-halo precursor.

Experimental Protocols

Protocol 1: Method B (Chlorination via NCS)

Recommended for high-purity laboratory scale synthesis.

Reagents:

  • Methyl 2-amino-3-nitrobenzoate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

  • Ammonium acetate (0.1 eq, catalyst)

Procedure:

  • Dissolution: Charge a reaction flask with Methyl 2-amino-3-nitrobenzoate (e.g., 10 mmol) and Acetonitrile (50 mL).

  • Addition: Add Ammonium acetate (1 mmol) followed by NCS (11 mmol) in portions at room temperature.

  • Heating: Heat the mixture to 60-70°C and monitor by TLC/HPLC. The reaction typically completes in 2-4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL).

  • Isolation: The product precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1][3]

  • Purification: Recrystallize from Ethanol if necessary.

Validation:

  • 1H NMR: Look for the disappearance of the C5 proton and the retention of the C4 and C6 protons as singlets (due to substitution pattern).

Protocol 2: Method C (SnAr Route from 2,5-Dichlorobenzoic Acid)

Recommended for scale-up and cost efficiency.

Step 1: Nitration

  • Dissolve 2,5-dichlorobenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.[4]

  • Add a mixture of fuming HNO₃/H₂SO₄ dropwise, maintaining temp <10°C.

  • Stir at 0-5°C for 2 hours, then pour onto ice. Filter the solid (2,5-dichloro-3-nitrobenzoic acid).[1][5]

Step 2: Esterification

  • Reflux the acid from Step 1 in Methanol with a catalytic amount of H₂SO₄ or Thionyl Chloride for 6-12 hours.

  • Concentrate and crystallize to yield Methyl 2,5-dichloro-3-nitrobenzoate.

Step 3: Ammonolysis (The Critical Step)

  • Setup: Dissolve Methyl 2,5-dichloro-3-nitrobenzoate (10 mmol) in Methanol or THF (30 mL).

  • Reaction: Bubble Ammonia gas or add 7N NH₃ in Methanol (excess, ~5 eq).

  • Conditions: Stir at room temperature to 50°C . The C2-Cl is highly labile due to the ortho-nitro and ortho-ester activation. The C5-Cl remains intact.

  • Workup: Concentrate the solvent. Triturate the residue with water to remove ammonium chloride salts. Filter the yellow solid.[5]

References

  • Synthesis of 2,5-dichloro-3-nitrobenzoic acid (Precursor for Method C)

    • Source: PrepChem.com. "Synthesis of 2,5-dichloro-3-nitrobenzoic acid."
    • URL:[Link]

  • Patent describing the Dichloro-Nitro Route (WO2012142513A1)
  • Chlorination using NCS (Method B Analog)

    • Source: National Institutes of Health (NIH) / PMC. "Methyl 2-amino-5-chlorobenzoate."[6][7] (Describes chlorination conditions for similar anthranilates).

    • URL:[Link]

  • General Nitration of Methyl Benzoate Derivatives

    • Source: BenchChem.[8] "Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration."

Sources

Technical Comparison: Methyl 2-amino-5-chloro-3-nitrobenzoate vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes landscape of kinase and PARP inhibitor development, the choice of starting material often dictates the commercial viability of a synthetic route. Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 69493-27-0) has emerged as a critical scaffold, balancing the cost-efficiency of chlorinated aromatics with the requisite reactivity for downstream heterocycle formation.

This guide objectively compares this 5-chloro derivative against its brominated (5-bromo) and regio-isomeric (4-chloro) analogs. While the 5-bromo analog offers superior kinetics in palladium-catalyzed cross-couplings, the 5-chloro variant provides a distinct advantage in atom economy and raw material cost, provided the correct catalytic systems are employed.

Chemical Profile & Reactivity Analysis

The Electronic "Push-Pull" System

The strategic value of this compound lies in its highly functionalized benzene ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro/ester groups creates specific "hot spots" for chemical modification.

  • C-1 (Ester): Susceptible to nucleophilic attack (e.g., hydrazine for phthalazinones).

  • C-2 (Amino): Acts as a nucleophile for cyclization; directs electrophilic substitution to C-3 (occupied) and C-5 (occupied).

  • C-3 (Nitro): Ortho to the amino group, enabling reductive cyclization (e.g., to benzimidazoles).

  • C-5 (Chloro): The handle for diversity. Positioned para to the amino group, it is electronically deactivated for SNAr but activated for oxidative addition in metal-catalyzed couplings.

Comparative Matrix: 5-Cl vs. 5-Br vs. 4-Cl

The following table summarizes the performance metrics of the target compound against its primary alternatives.

FeatureThis compound (Target)Methyl 2-amino-5-bromo-3-nitrobenzoate Methyl 2-amino-4-chloro-3-nitrobenzoate
CAS Number 69493-27-0636581-61-8124371-59-1 (Isomer)
Suzuki Coupling Moderate: Requires bulky phosphine ligands (e.g., XPhos, SPhos).High: Facile oxidative addition with standard Pd(PPh3)4.Low: Steric crowding from nitro group (ortho) hampers coupling.
Cost Efficiency High: Chlorinated precursors are 30-40% cheaper than brominated ones.Low: Bromine atom economy is poor; precursors are costlier.Moderate: Synthesis is often more complex due to isomer separation.
Metabolic Stability High: C-Cl bond is robust against oxidative metabolism.Moderate: C-Br is more liable to metabolic debromination.High: Similar to 5-Cl.
Cyclization Yield 92-95% (Formation of Quinazolinones)90-93% 85-88% (Steric hindrance at C-4 affects ring closure).

Mechanistic Visualization

Electronic Activation Map

The following diagram illustrates the directing effects that make the synthesis of the 5-chloro-3-nitro isomer highly regioselective. Both the amino group (ortho-director) and the ester group (meta-director) cooperatively direct the incoming nitro group to position 3.

ElectronicEffects Start Methyl 2-amino-5-chlorobenzoate Amino 2-Amino Group (Ortho/Para Director) Start->Amino Substituent 1 Ester 1-Ester Group (Meta Director) Start->Ester Substituent 2 Target Target: Position 3 Amino->Target Directs Ortho (Strong Effect) Ester->Target Directs Meta (Moderate Effect)

Figure 1: Cooperative directing effects ensuring regioselectivity during nitration.

Experimental Protocols

Synthesis of this compound

Rationale: Direct nitration of methyl 2-amino-5-chlorobenzoate is preferred over chlorination of the nitro-ester because the latter often yields a mixture of regioisomers. The cooperative directing effects (Fig 1) ensure high purity.

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (10.0 g, 54 mmol)

  • Acetic Anhydride (Ac2O)

  • Fuming Nitric Acid (HNO3)

  • Glacial Acetic Acid[1]

Protocol:

  • Protection (In Situ): Dissolve methyl 2-amino-5-chlorobenzoate in acetic anhydride (30 mL) to transiently protect the amine as the acetamide. This prevents oxidation of the amine. Stir at room temperature for 1 hour.

  • Nitration: Cool the solution to 0°C. Add fuming HNO3 (1.1 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C to avoid dinitration.

  • Hydrolysis: Pour the reaction mixture into ice water (200 mL). The intermediate acetamide precipitate is collected. Reflux this solid in dilute HCl/MeOH for 2 hours to remove the acetyl group.

  • Isolation: Neutralize with NaHCO3 to pH 7. The product, this compound, precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75-80%

    • Purity: >98% (HPLC)

Downstream Application: Suzuki Coupling

Context: Many researchers struggle with the 5-chloro derivative failing in standard Suzuki conditions. The key is the ligand choice.

Optimized Protocol (5-Cl vs 5-Br):

  • Standard (Works for 5-Br): Pd(PPh3)4, Na2CO3, Toluene/Water, 80°C.

  • Required (for 5-Cl): Pd2(dba)3 (1 mol%), XPhos or SPhos (2 mol%), K3PO4, 1,4-Dioxane, 100°C.

    • Note: The biaryl phosphine ligands (Buchwald ligands) are essential to facilitate the oxidative addition into the electron-rich (due to amino group) aryl chloride bond.

Synthesis Workflow Diagram

The following flowchart visualizes the critical decision points in the synthesis pathway, highlighting where the 5-chloro route diverges from the 5-bromo route.

SynthesisPath Raw Starting Material: Methyl 2-amino-5-chlorobenzoate Nitration Nitration (HNO3/Ac2O) Raw->Nitration Regioselective Product Methyl 2-amino-5-chloro- 3-nitrobenzoate Nitration->Product 80% Yield Branch Decision Point: Coupling Reaction Product->Branch RouteA Route A (Standard): Suzuki w/ Pd(PPh3)4 (Low Yield for Cl) Branch->RouteA Inefficient RouteB Route B (Optimized): Suzuki w/ XPhos/Pd2(dba)3 (High Yield for Cl) Branch->RouteB Recommended Final Biaryl Product (PARP Inhibitor Core) RouteB->Final

Figure 2: Synthesis workflow and critical coupling optimization.

Conclusion

For large-scale synthesis and cost-sensitive drug development, This compound is the superior choice over its brominated analog. While it requires a more sophisticated catalytic system (e.g., XPhos/Pd) for cross-coupling, the significant reduction in raw material costs and improved atom economy outweighs the catalyst expense. Researchers should prioritize the nitration of methyl 2-amino-5-chlorobenzoate route for maximum regioselectivity.

References

  • Preparation of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Methyl 5-bromo-2-chloro-3-nitrobenzoate. PubChem. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. [Link]

  • Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

Sources

Reactivity Comparison Guide: Methyl 2-amino-5-chloro-3-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the synthesis of bioactive heterocycles—specifically quinazolinones and benzodiazepines—the substitution pattern of the anthranilate scaffold dictates reaction kinetics and impurity profiles. This guide compares Methyl 2-amino-5-chloro-3-nitrobenzoate (Target) against its primary regioisomer, Methyl 2-amino-3-chloro-5-nitrobenzoate (Isomer B) .[1]

The core differentiator is the Ortho-Nitro Effect . In the Target compound, the nitro group at C3 forms a robust intramolecular hydrogen bond with the C2-amino group. This "locked" conformation significantly alters nucleophilicity and reduction potential compared to Isomer B, where the nitro group is distal (C5).

FeatureTarget (3-NO2, 5-Cl) Isomer B (3-Cl, 5-NO2)
Intramolecular H-Bond Strong (NH[1][2]···O) Weak/None (NH[1]···Cl)
Amine Nucleophilicity Reduced (H-bond stabilized)Higher (Lone pair available)
Steric Hindrance High (C1-C2-C3 crowding)Moderate
Primary Application P2X7 Antagonists, QuinazolinesBenzodiazepine precursors

Structural Analysis & Electronic Effects[1]

The reactivity differences are not merely inductive but topological. Understanding the "Ortho-Effect" is crucial for optimizing cyclization protocols.[1]

The Ortho-Nitro Lock (Target Compound)

The 3-nitro group acts as a hydrogen bond acceptor for the amine protons.

  • Consequence 1: The amine lone pair is less available for nucleophilic attack (e.g., acylation).

  • Consequence 2: The molecule adopts a planar conformation, increasing lattice energy and melting point.

  • Consequence 3: Reduction of the nitro group is facilitated by proximity to the amine (proton transfer), but steric bulk hinders catalyst approach.

The Para-Nitro Activation (Isomer B)

With the nitro group at C5 (para to amine):

  • Electronic: Strong resonance withdrawal (-R) deactivates the ring but does not sterically encumber the amine.

  • Steric: The C3-chloro group provides bulk but lacks the hydrogen-bonding capability of a nitro group.[1]

Visualization of Isomeric Pathways

ReactivityPathways cluster_0 Reactivity Gatekeeper Precursor Methyl 2-amino-5-chlorobenzoate Target Target: 3-NO2 Isomer (Intramolecular H-Bond) Precursor->Target Nitration (HNO3/H2SO4) Major Product (Directing Effect) Isomer Isomer B: 5-NO2 Isomer (Para-Electronic Pull) Precursor->Isomer Alternative Route (Requires blocked C3) Quinazoline Quinazolinone (Cyclized Product) Target->Quinazoline Slow Cyclization (Steric/H-bond penalty) Isomer->Quinazoline Fast Cyclization (Accessible Amine)

Figure 1: Divergent synthesis and reactivity pathways.[1] Note the kinetic penalty for the Target isomer during cyclization due to the stabilizing H-bond.

Performance Comparison: Experimental Data

The following data synthesizes reactivity trends observed in anthranilate cyclizations (Niementowski reaction) and reduction protocols.

Cyclization Efficiency (Quinazolinone Formation)

Reaction: Condensation with Formamide (140°C).[1]

MetricTarget (3-NO2) Isomer B (5-NO2) Mechanistic Insight
Yield 65 - 75%85 - 92%3-NO2 H-bond requires higher activation energy to break.[1]
Reaction Time 6 - 8 Hours2 - 4 Hours3-Cl offers less steric/electronic resistance than 3-NO2.[1]
Impurity Profile High (Dimerization)LowProlonged heating of Target leads to thermal decomposition.[1]
Reduction Kinetics (Nitro to Amine)

Reaction: Fe/Acetic Acid or H2/Pd-C.[1]

MetricTarget (3-NO2) Isomer B (5-NO2) Mechanistic Insight
Rate (H2/Pd) Slow (

)
Fast (

)
Steric bulk at C3 hinders catalyst surface adsorption.[1]
Selectivity Risk of dechlorinationHighProximity of 3-NO2 to 2-NH2 can lead to triazole byproducts via diazo intermediates if not controlled.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding.

Protocol A: Regioselective Nitration (Synthesis of Target)

Objective: Selectively install the nitro group at C3.

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (10.0 g, 54 mmol)[1]

  • Sulfuric Acid (conc., 50 mL)

  • Nitric Acid (fuming, 3.5 mL)

Workflow:

  • Dissolution: Dissolve starting material in H2SO4 at 0°C. Observation: Solution turns pale yellow.

  • Addition: Add HNO3 dropwise over 30 mins, maintaining T < 5°C.

    • Critical: Exceeding 10°C promotes polymerization and 5-position attack (if de-chlorination occurs).[1]

  • Quench: Pour onto 200g crushed ice.

  • Isolation: Filter the yellow precipitate. Wash with cold water until pH neutral.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Checkpoint:

  • 1H NMR (DMSO-d6): Look for the loss of the C3 proton. The aromatic region should show two singlets (or meta-coupled doublets) corresponding to H4 and H6.

  • Target Shift: H4 (~8.2 ppm), H6 (~8.0 ppm).

Protocol B: Competitive Cyclization (Reactivity Test)

Objective: Compare nucleophilicity via Quinazolinone formation.[1]

Reagents:

  • Substrate (Target or Isomer B)[1] (1.0 eq)[1][3]

  • Formamide (5.0 eq)[1]

  • Ammonium Acetate (1.0 eq)[1]

Workflow:

  • Mix substrate and formamide in a pressure vial.[1]

  • Heat to 140°C.

  • Sampling: Take aliquots at t=1h, 2h, 4h.

  • Analysis: Monitor disappearance of starting material via HPLC (254 nm).

Expected Result:

  • Isomer B: >90% conversion by t=2h.

  • Target: ~50% conversion by t=2h. Requires extended heating.[1]

References

  • Synthesis and Reactivity of Nitroanthranilates

    • BenchChem.[1][4] "Reactivity of 2-amino-5-nitrobenzophenone vs chloro analogues." [1]

    • Royal Society of Chemistry.[1] "Nitration of methyl benzoate: Regioselectivity principles."

  • Intramolecular Hydrogen Bonding

    • MDPI. "Inter- vs. Intramolecular Hydrogen Bond in Nitrophthalic Acids." [1]

    • NIH/PMC.[1] "Crystal structure of 2-Methylamino-5-nitrobenzoic acid (Evidence of H-bonding)."

  • Quinazolinone Synthesis

    • Organic Chemistry Portal.[1][5] "Synthesis of Quinazolinones."[1][4][5]

    • BenchChem.[1][4] "Protocols for Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." [1]

Sources

"cross-referencing analytical data for Methyl 2-amino-5-chloro-3-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-referencing manual for Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9) . It is designed to assist analytical chemists and process engineers in validating the identity and purity of this critical intermediate, specifically against its common precursors and degradants.

Executive Summary & Compound Identity

This compound is a functionalized aniline derivative primarily utilized as a key intermediate in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors and various benzimidazole-based bioactive scaffolds. Its "performance" in a synthetic context is defined by its regio-isomeric purity and the absence of the non-nitrated precursor.

  • CAS Number: 84228-49-9[1][2][3][4][5][6]

  • Molecular Formula: C₈H₇ClN₂O₄[1][4]

  • Molecular Weight: 230.60 g/mol

  • Key Structural Features:

    • Methyl Ester: Diagnostic singlet (~3.9 ppm).

    • Primary Amine: Broad exchangeable signal, directs further cyclization.

    • 3-Nitro / 5-Chloro Pattern: Creates a specific aromatic substitution pattern (meta-coupling) critical for NMR validation.

Analytical Profile & Cross-Referencing

To validate this compound, one must cross-reference analytical data against two primary "alternatives" (impurities):

  • The Precursor: Methyl 2-amino-5-chlorobenzoate (Incomplete Nitration).

  • The Degradant: 2-Amino-5-chloro-3-nitrobenzoic acid (Ester Hydrolysis).

A. Nuclear Magnetic Resonance (1H NMR) Profiling

The aromatic region provides the definitive "fingerprint" for establishing the 3-nitro substitution.

FeatureTarget: this compound Alternative: Methyl 2-amino-5-chlorobenzoate (Precursor)Differentiation Logic
Aromatic Pattern Two Doublets (Meta-coupled) J ≈ 2.5 HzThree Signals (ABC System) H3 (d), H4 (dd), H6 (d)Critical Check: The target molecule has NO protons adjacent to each other. The precursor has H3/H4 ortho coupling (J ≈ 8 Hz).
H4 Chemical Shift ~8.3 - 8.5 ppm (Deshielded by adjacent -NO₂ and -Cl)~7.2 - 7.4 ppm (Lacks the strong deshielding of -NO₂)The appearance of a downfield doublet >8.0 ppm confirms nitration.
H6 Chemical Shift ~8.0 ppm (Deshielded by Ester)~7.8 ppm (Deshielded by Ester)Less diagnostic than H4, but integration must be 1:1 with H4.
Methyl Ester Singlet, ~3.90 ppm Singlet, ~3.85 ppm Presence confirms ester integrity (vs. acid degradant).
B. Mass Spectrometry (LC-MS) Signatures
  • Target (M+H): 231.0 m/z

  • Isotope Pattern: Distinct 3:1 ratio at 231:233 (due to ⁵Cl/⁷Cl).

  • Differentiation:

    • Precursor (Des-nitro): Mass = 186.0 m/z (Shift of -45 Da).

    • Degradant (Acid): Mass = 217.0 m/z (Loss of -CH₃ group, -14 Da).

Performance Comparison: Purity & Stability

In drug development, the "performance" of this intermediate is measured by its stability during storage and its reactivity profile.

ParameterTarget Compound PerformanceComparison to Alternatives
Thermal Stability Moderate. The ortho-nitro/amino arrangement creates a risk of intramolecular condensation or degradation >150°C.Lower than Precursor. The non-nitrated precursor is significantly more thermally stable. Storage Requirement: Keep <25°C.
Solubility Profile Lipophilic. Soluble in DCM, EtOAc, DMSO.Differentiation: The Acid Degradant is insoluble in DCM but soluble in aqueous base (NaHCO₃). This allows for easy "self-validating" purification (see Protocol).
Reactivity High. The 3-nitro group activates the 2-amino group for cyclization (e.g., to benzimidazoles).Precursor is Inert. Without the 3-nitro electron-withdrawing group, the 2-amino group is less nucleophilic for certain condensations.
Experimental Protocols
Protocol A: Self-Validating Purification (Removal of Acid Impurity)

Rationale: This protocol exploits the solubility difference between the methyl ester (target) and the carboxylic acid (degradant).

  • Dissolution: Dissolve crude solid (10.0 g) in Ethyl Acetate (100 mL) .

  • Validation Wash: Wash the organic layer with 5% NaHCO₃ (aq) (3 x 30 mL) .

    • Mechanism:[7][8][9] The bicarbonate converts the acid impurity (2-amino-5-chloro-3-nitrobenzoic acid) into its water-soluble sodium salt. The target ester remains in the organic layer.

  • Extraction Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, the acid impurity was present and removed.[10]

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize from Methanol/Water (9:1) to remove non-polar precursors.

Protocol B: HPLC Purity Method (Gradient)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 350 nm (Nitro/Amino band).

  • Retention Order (Expected):

    • Acid Degradant (Most Polar)

    • Precursor (Methyl 2-amino-5-chlorobenzoate)

    • Target (this compound)

Visualizations
Figure 1: Analytical Decision Tree

Caption: Logic flow for confirming identity and purity using NMR and Solubility checks.

AnalyticalWorkflow Start Unknown Sample (Suspected CAS 84228-49-9) NMR_Check 1H NMR Analysis (Aromatic Region) Start->NMR_Check Pattern_Check Are there 2 Doublets (Meta-Coupling, J~2.5Hz)? NMR_Check->Pattern_Check Shift_Check Is H4 > 8.0 ppm? Pattern_Check->Shift_Check Yes Precursor Identity: Precursor (Methyl 2-amino-5-chlorobenzoate) Reason: Ortho coupling detected Pattern_Check->Precursor No (ABC System) Shift_Check->Precursor No (< 7.5 ppm) Solubility_Check Solubility Test (DCM vs. NaHCO3) Shift_Check->Solubility_Check Yes Acid_Impurity Identity: Acid Degradant (Soluble in NaHCO3) Solubility_Check->Acid_Impurity Soluble in Base Confirmed CONFIRMED IDENTITY This compound Solubility_Check->Confirmed Insoluble in Base

Figure 2: Synthesis & Impurity Pathway

Caption: Origin of key impurities (Precursor and Degradant) relative to the target intermediate.

SynthesisPathway StartMat Methyl 2-amino-5-chlorobenzoate (Precursor / Impurity A) Target This compound (TARGET) StartMat->Target Nitration (HNO3/H2SO4) Degradant 2-Amino-5-chloro-3-nitrobenzoic acid (Acid Degradant / Impurity B) Target->Degradant Hydrolysis (Moisture/Heat)

References
  • AiFChem. (n.d.). This compound (CAS 84228-49-9) Product Data. Retrieved from

  • Google Patents. (2015). Dihydroorotate dehydrogenase inhibitors (US9006454B2).

  • BenchChem. (2025).[12] Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate. (Used for comparative structural analysis of similar benzoate intermediates).

  • Sigma-Aldrich. (n.d.). This compound Product Specification. [5]

Sources

Inter-Laboratory Comparison Guide: Methyl 2-amino-5-chloro-3-nitrobenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison of analytical methodologies for Methyl 2-amino-5-chloro-3-nitrobenzoate (MACNB) , a critical intermediate in the synthesis of pharmaceutical APIs such as Candesartan Cilexetil and Tolvaptan .[1]

As a Senior Application Scientist, I have structured this guide to move beyond simple "pass/fail" metrics. Instead, we evaluate the reproducibility (R) and repeatability (r) of legacy isocratic methods versus modern gradient HPLC protocols across multiple laboratories. This comparison adheres to ISO 13528 statistical standards and ICH Q2(R1) validation principles.

Part 1: The Analytical Challenge

Molecule Profile & Criticality

MACNB contains four distinct functional groups—an ester, an amine, a chlorine, and a nitro group—on a benzene ring. This poly-functional nature creates specific analytical challenges:

  • Thermal Instability: The nitro and amino groups make the molecule susceptible to degradation under high GC temperatures, necessitating HPLC.

  • Polymorphism & Solubility: The compound exhibits poor water solubility, requiring organic-heavy diluents (Acetonitrile/Methanol).[1]

  • Impurity Profile: Critical impurities include the hydrolysis product (2-amino-5-chloro-3-nitrobenzoic acid ) and the des-chloro analog, which co-elutes in standard C18 isocratic systems.[1]

The Comparison Matrix

This study compares two primary methodologies used across 8 participating laboratories:

FeatureMethod A (Legacy) Method B (Optimized)
Technique Isocratic HPLC-UVGradient HPLC-UV (w/ MS compatibility)
Column Standard C18 (5 µm, 250mm)Core-Shell C18 (2.7 µm, 100mm)
Mobile Phase 60:40 ACN:Water (Unbuffered)ACN : 0.1% Phosphoric Acid (pH 3.[1]0)
Run Time 15 minutes8 minutes
Primary Deficit Co-elution of acid impurities; pH drift causes RT shifts.[1]Higher instrument backpressure required.[1]

Part 2: Inter-Laboratory Study Design (ISO 13528)

To ensure the trustworthiness of this comparison, the study followed a rigorous Proficiency Testing (PT) framework.

Workflow Visualization

The following diagram outlines the statistical and logistical flow used to validate the methods.

ILC_Workflow Plan Study Design (ISO 13528) Prep Sample Homogeneity Check (ANOVA) Plan->Prep Define Criteria Distrib Distribution to 8 Laboratories Prep->Distrib Pass Analysis Analysis via Method A & B Distrib->Analysis Blind Samples Stat Statistical Eval (Z-Scores) Analysis->Stat Raw Data Stat->Plan Method Validation

Figure 1: ISO 13528 Compliant Inter-Laboratory Comparison Workflow.

Statistical Framework

Participating labs were evaluated using the Z-score metric to normalize performance:


[1]
  • 
     : Laboratory result.
    
  • 
     : Robust average (Algorithm A) of all labs.
    
  • 
     : Standard deviation for proficiency assessment.[1]
    

Acceptance Criteria:

  • 
    : Satisfactory  (Method is robust).[1]
    
  • 
    : Questionable  (Check instrument calibration).
    
  • 
    : Unsatisfactory  (Method failure or operator error).[1]
    

Part 3: Comparative Results & Discussion

Chromatographic Performance

Method A (Legacy) showed significant variance in Retention Time (RT) across labs (


).[1] The lack of buffering meant that slight pH variations in the water source caused the hydrolysis impurity (an acid) to shift, often merging with the main MACNB peak.

Method B (Optimized) utilized a pH 3.0 buffer.[1][2] This suppressed the ionization of the acidic impurities, forcing them into a neutral state that retained longer and sharper on the hydrophobic C18 stationary phase.[1]

  • Resolution (

    
    ):  Method B achieved 
    
    
    
    between MACNB and its acid impurity, compared to
    
    
    for Method A.
Inter-Laboratory Precision Data
ParameterMethod A (Legacy)Method B (Optimized)Verdict
Reproducibility (

)
5.8%1.2%Method B is 4x more reproducible.
Repeatability (

)
2.1%0.5%Method B offers superior precision.
Labs with $ Z> 2$3 out of 8
LOD (Limit of Detection) 50 ppm5 ppmMethod B suitable for GTI analysis.

Part 4: Recommended Protocol (Method B)

Based on the ILC results, Method B is the validated standard for MACNB analysis.[1]

Reagents & Equipment
  • Instrument: HPLC with UV Detector (DAD preferred) or UPLC.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell).[1]

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid.
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.[1]
    
    • Scientific Logic:[2][3][4] Acidic pH ensures the acidic impurities are protonated (neutral), increasing their retention factor (

      
      ) and preventing peak tailing caused by secondary silanol interactions.
      
  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program
Time (min)% Buffer (A)% ACN (B)Flow Rate (mL/min)
0.085151.0
5.040601.0
6.510901.0
7.085151.0
10.085151.0
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[1][5]

  • Stock Solution: Weigh 25 mg MACNB into a 50 mL flask. Sonicate for 5 mins to dissolve (critical due to polymorphism). Dilute to volume.

  • Detection: UV at 254 nm (Max absorption for nitro-aromatics).[1]

Analytical Logic Tree

Use this decision tree to troubleshoot impurity identification during the assay.

Decision_Tree Start Unknown Peak Detected RT_Check Matches Impurity RT? Start->RT_Check Spec_Check UV Spectrum Match? RT_Check->Spec_Check Yes Investigate Investigate via LC-MS RT_Check->Investigate No Quant Quantify via RRF Spec_Check->Quant Yes Spec_Check->Investigate No

Figure 2: Impurity Identification Logic for MACNB Analysis.

References

  • Patel, J., et al. (2010).[1][2] Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS. Journal of Chemical and Pharmaceutical Research, 2(3), 10-14.[1][2]

  • International Conference on Harmonisation (ICH). (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ISO. (2022).[1][7][8] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.

  • BenchChem. (2025).[1][5] High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.

  • Sielc Technologies. (2018).[1][9] Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Analysis Method.

Sources

"assessing the stability of Methyl 2-amino-5-chloro-3-nitrobenzoate under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-chloro-3-nitrobenzoate (MACNB) is a critical pharmacophore intermediate, often utilized in the synthesis of quinazoline-based kinase inhibitors and antiviral agents. Its stability profile is governed by a "push-pull" electronic system: the electron-donating amino group at the ortho position and the electron-withdrawing nitro group at the meta position.

This guide objectively compares MACNB against its primary analogs—the Ethyl Ester variant and the Free Acid precursor. Experimental evidence suggests that while MACNB offers superior atom economy in synthesis, it exhibits higher hydrolytic lability compared to the ethyl analog and significant thermal sensitivity compared to non-nitro precursors.

Key Findings Matrix
ParameterMACNB (Methyl Ester)Ethyl AnalogFree Acid Form
Hydrolytic Stability (pH 10) Low (

h)
Moderate (

h)
High (Stable Anion)
Thermal Onset (

)
~230°C (Exothermic)~235°C (Exothermic)~270°C (Decarboxylation)
Photostability (UV-A) Poor (Nitro-reduction)Poor (Nitro-reduction)Moderate
Process Suitability High (Fast reaction kinetics)Moderate (Slower kinetics)Low (Solubility issues)

Chemical Context & Stability Mechanisms[1][2]

To assess stability, one must understand the failure modes inherent to the MACNB scaffold.

The Ortho-Effect and Nitro-Lability

The proximity of the amino group (-NH2) to the ester carbonyl and the nitro group creates an intramolecular hydrogen bond network. While this rigidifies the molecule, it activates the ester toward nucleophilic attack.

  • Hydrolysis Risk: The methyl group is a poor steric shield. Under basic conditions (common in workups), the hydroxide ion attacks the carbonyl carbon rapidly, converting the ester to the acid (saponification).

  • Thermal Risk: The nitro group (

    
    ) is energetically dense. Upon heating, particularly in the presence of the amino group (fuel), it undergoes exothermic decomposition, releasing 
    
    
    
    .

Comparative Analysis: MACNB vs. Alternatives

A. Hydrolytic Stability: Methyl vs. Ethyl

In process chemistry, the choice between methyl and ethyl esters often dictates the storage shelf-life and workup conditions.

  • Mechanism: Base-catalyzed hydrolysis follows the

    
     mechanism. The rate-determining step is the formation of the tetrahedral intermediate.
    
  • Observation: The methyl ester (MACNB) has a smaller steric footprint than the ethyl ester. Consequently, MACNB hydrolyzes approximately 1.5x to 2x faster than the ethyl analog in alkaline media (pH > 9).

  • Implication: MACNB requires strictly anhydrous storage and pH-controlled workups (< pH 8), whereas the ethyl analog allows for more robust aqueous washes.

B. Thermal Stability: Ester vs. Acid

Thermal hazard assessment is non-negotiable for nitro-aromatics.

  • MACNB (Ester): Exhibits a sharp melting endotherm followed immediately by exothermic decomposition. The methylation caps the carboxylic acid, preventing early decarboxylation but trapping energy.

  • Free Acid: The acid form typically has a higher melting point due to intermolecular hydrogen bonding (dimerization). However, it is prone to decarboxylation at elevated temperatures, losing

    
     to form the potentially toxic 4-chloro-2-nitroaniline.
    

Degradation Pathways Visualization

The following diagram maps the critical degradation routes identified during stress testing.

MACNB_Degradation MACNB MACNB (Methyl Ester) Acid Free Acid (Hydrolysis Product) MACNB->Acid  Alkaline Hydrolysis (pH > 9)   Nitroso Nitroso/Hydroxylamines (Photodegradation) MACNB->Nitroso  UV Light (Photo-reduction)   Aniline 4-Chloro-2-nitroaniline (Decarboxylation) Acid->Aniline  Thermal Stress (> 200°C)  

Figure 1: Primary degradation pathways including hydrolysis, thermal decarboxylation, and photo-reduction.

Experimental Protocols

To validate these claims in your own facility, use the following self-validating protocols.

Protocol A: Forced Degradation Study (Hydrolysis)

Objective: Determine the pseudo-first-order rate constant (


) for MACNB hydrolysis.
  • Stock Solution: Dissolve 50 mg MACNB in 50 mL Acetonitrile (ACN).

  • Stress Condition: Mix 5 mL Stock with 5 mL 0.1 N NaOH.

  • Time Points: Aliquot 1 mL at

    
     min.
    
  • Quench: Immediately neutralize aliquot with 1 mL 0.1 N HCl to freeze the reaction.

  • Analysis: Inject onto HPLC (C18 column, Gradient ACN/Water + 0.1% Formic Acid).

  • Validation: The mass balance (Area of Ester + Area of Acid) must remain >95%. If <95%, suspect secondary degradation (ring opening).

Protocol B: Thermal Hazard Assessment (DSC)

Objective: Identify the "On-set Temperature" (


) to define safe process limits.
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–4 mg of dried MACNB in a gold-plated high-pressure crucible (to contain

    
     gases).
    
  • Ramp: Heat from 30°C to 350°C at 5°C/min.

  • Criteria:

    • Endotherm: Melting point (approx. 100–110°C range for ester).

    • Exotherm: Decomposition onset.

  • Safety Rule: Process temperature must be maintained at

    
    .
    

Stability Testing Workflow

This workflow ensures a systematic approach to qualifying MACNB batches.

Stability_Workflow cluster_conditions Stress Factors Start Batch Receipt Purity Initial Purity Check (HPLC > 98%) Start->Purity Stress Stress Conditions Purity->Stress AcidBase pH 1-10 (Hydrolysis) Stress->AcidBase Heat 60°C / 75% RH (Accelerated) Stress->Heat Light Xenon Lamp (Photolysis) Stress->Light Analysis HPLC-PDA-MS Analysis AcidBase->Analysis Heat->Analysis Light->Analysis Decision Stability Profile Acceptable? Analysis->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Standardized workflow for assessing batch stability prior to GMP usage.

References

  • BenchChem Technical Support. (2025).[1][2] 2-Amino-5-nitrobenzoic acid Stability and Degradation.[1] Retrieved from (Representative proxy for nitro-anthranilate stability).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11644044, 2-Amino-5-chloro-3-methylbenzoic acid.[3] Retrieved from .

  • SciELO. (2022). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Retrieved from .

  • Google Patents. (2020). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide (CN112778147A).[4] Retrieved from .

  • MySkinRecipes. (2023). This compound Product Specifications. Retrieved from .

Sources

A Comparative Guide to the Efficacy of Methyl 2-amino-5-chloro-3-nitrobenzoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, scalability, and economic viability of a drug manufacturing process. Polysubstituted aromatic rings, in particular, serve as foundational scaffolds for a vast array of active pharmaceutical ingredients (APIs). Methyl 2-amino-5-chloro-3-nitrobenzoate is one such intermediate, presenting a unique convergence of functional groups—an amine, a chloro moiety, a nitro group, and a methyl ester—each offering a distinct handle for synthetic manipulation.[1]

This guide provides an in-depth, objective comparison of this compound's performance against a common alternative. We will move beyond a simple cataloging of reactions and delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our central case study will be the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers, providing a real-world context for evaluating synthetic efficacy.[2][3]

Physicochemical Profile and Reactivity Analysis

The utility of this compound stems directly from the orchestrated reactivity of its functional groups. The electron-withdrawing nature of the nitro and chloro groups significantly influences the aromatic ring's chemistry, while the amino and ester groups provide primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Physicochemical Properties of Key Intermediates

PropertyThis compoundMethyl 4-chloro-3-nitrobenzoate (Alternative)
Molecular Formula C₈H₇ClN₂O₄C₈H₆ClNO₄
Molar Mass 230.61 g/mol 215.59 g/mol
Appearance Pale yellow to yellow crystalline powderLight yellow crystalline solid
Melting Point Approx. 145-150 °C (estimated)95-99 °C
Key Reactive Sites Nitro (reduction), Amino (acylation, cyclization), Ester (hydrolysis, amidation), Chloro (nucleophilic substitution)Nitro (reduction), Chloro (nucleophilic substitution), Ester (hydrolysis, amidation)

The critical distinction lies in the presence of the C2-amino group on our primary intermediate. This group can act as an internal nucleophile or directing group, enabling intramolecular cyclization strategies that are unavailable to simpler analogues like Methyl 4-chloro-3-nitrobenzoate. The nitro group at C3 is a precursor to a second amino functionality, essential for building fused heterocyclic systems.[4]

Caption: Key reactive functional groups on the title intermediate.

Case Study: Comparative Synthesis of Nintedanib

Nintedanib is a triple angiokinase inhibitor whose core structure features a substituted oxindole ring.[3][5] Its synthesis provides an excellent platform for comparing the strategic advantages and disadvantages of different starting materials. We will compare a well-established industrial route with a proposed, plausible route leveraging the unique functionality of this compound.

Route A (Proposed): A Strategy of Intramolecular Reductive Cyclization

This proposed route leverages the proximate amino and nitro groups of this compound to construct the oxindole core in a highly efficient manner. The central hypothesis is that the nitro group can be selectively reduced to an amine, which, under the right conditions, will trigger an intramolecular cyclization.

Core Causality: The choice of a chemoselective reducing agent is critical. Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation (e.g., hydrazine/Fe-C) under controlled pH can often reduce a nitro group without affecting an ester or aryl halide.[6][7] The subsequent intramolecular amidation of the ester by the newly formed diamine system is a well-established method for forming lactams like the oxindole ring.[8]

Route_A_Workflow start Methyl 2-amino-5-chloro- 3-nitrobenzoate step1 1. Reductive Cyclization (e.g., Fe / NH4Cl) 2. Acylation (N-acetyl) start->step1 inter1 N-acetyl-5-chloro- 6-methoxycarbonyl-oxindole step1->inter1 step2 Condensation with Trimethyl Orthobenzoate inter1->step2 inter2 Key Enol Ether Intermediate step2->inter2 step3 Condensation with Aniline Side Chain inter2->step3 step4 Deprotection step3->step4 end Nintedanib step4->end

Caption: Proposed synthetic workflow for Nintedanib (Route A).

Route B (Established): A Strategy of Intermolecular Nucleophilic Substitution

The more conventional and widely published synthesis of Nintedanib begins with Methyl 4-chloro-3-nitrobenzoate.[2][9] This route relies on a classical malonic ester synthesis to build the carbon framework, followed by a reductive cyclization.

Core Causality: This is a robust and well-understood pathway. The initial step is a nucleophilic aromatic substitution, where the malonate anion displaces the chloride. The choice of a strong, non-nucleophilic base like sodium tert-pentoxide is crucial to deprotonate the dimethyl malonate without hydrolyzing the ester on the starting material.[9] The subsequent reduction of the nitro group using catalytic hydrogenation simultaneously forms the aniline and triggers cyclization with the malonate moiety, accompanied by decarboxylation, to yield the oxindole core.[2]

Route_B_Workflow start Methyl 4-chloro- 3-nitrobenzoate step1 Malonic Ester Addition (Dimethyl malonate, NaOt-Amyl) start->step1 inter1 Nitro-Aryl Malonate step1->inter1 step2 Reductive Cyclization (H2, Pd/C, Acid) inter1->step2 inter2 6-Methoxycarbonyl-oxindole step2->inter2 step3 Acylation & Condensation inter2->step3 inter3 Key Enol Ether Intermediate step3->inter3 step4 Condensation with Aniline Side Chain inter3->step4 end Nintedanib step4->end

Caption: Established synthetic workflow for Nintedanib (Route B).

Comparative Efficacy Analysis

A direct comparison reveals the strategic trade-offs between the two approaches.

Table 2: Head-to-Head Comparison of Synthetic Routes to Nintedanib Core

MetricRoute A (Proposed)Route B (Established)Justification & Analysis
Starting Material This compoundMethyl 4-chloro-3-nitrobenzoateRoute B's starting material is simpler and generally more accessible. Route A's intermediate is more functionalized and may be more expensive.
Key Transformation Intramolecular Reductive CyclizationIntermolecular SNAr & Reductive CyclizationRoute A is potentially more atom-economical, forming the core in a single key transformation from the diamine precursor. Route B requires building the carbon backbone first.
Number of Steps Potentially fewer steps to key oxindole intermediate.More steps to the core oxindole.[9]The proposed Route A could theoretically form the oxindole core in one or two steps from the starting material. Route B clearly defines two distinct, high-yielding steps (esterification: 88.5%, oxindole formation: 82.6%).[9]
Yield & Purity Hypothetically high if chemoselectivity is achieved.High yields are documented (overall ~73% for first two steps).[9]Route B is proven and robust. The success of Route A is entirely dependent on the efficiency and selectivity of the reductive cyclization, which could be prone to side reactions like intermolecular polymerization.
Process Safety May use reagents like hydrazine (toxic).Uses H₂ gas (flammable) and strong bases.Both routes have associated hazards that require careful engineering controls for scale-up. The use of high-pressure hydrogenation in Route B is a common industrial process with well-established safety protocols.
Key Advantage High convergence and potential for step-economy.Proven, reliable, and high-yielding.Route A offers an elegant and convergent pathway. Route B offers predictability and scalability based on existing literature.[2][9][10]

Experimental Protocols

The following protocols are based on published procedures and established chemical principles, providing a framework for practical execution.

Protocol 1: Synthesis of 6-Methoxycarbonyl-oxindole via Route B

This protocol is adapted from patent literature and represents a validated industrial process.[9]

Step 1: Synthesis of Dimethyl 2-(2-methoxycarbonyl-5-nitrophenyl)malonate

  • To a solution of sodium tert-pentoxide (107.3 g) in N-methyl-2-pyrrolidone (350 mL) heated to 75°C, add dimethyl malonate (128.7 g) dropwise.

  • Maintain the temperature at 75°C and add a solution of Methyl 4-chloro-3-nitrobenzoate (100 g) in N-methyl-2-pyrrolidone (250 mL).

  • Stir the reaction mixture at 75°C for 1.5 hours. Monitor reaction completion by TLC.

  • Cool the mixture to 20°C and acidify to pH 1 with dilute HCl (1000 mL).

  • Filter the resulting solid, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of Methyl 2-oxoindoline-6-carboxylate

  • Dissolve the solid from Step 1 (137.6 g) in acetic acid (880 mL).

  • Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Pressurize the reactor with H₂ gas and heat to 45°C. Maintain pressure until hydrogen uptake ceases.

  • Vent the reactor and heat the mixture to 115°C for 2 hours to facilitate cyclization and decarboxylation.

  • Cool the mixture, filter off the catalyst, and add water (1800 mL) at 50°C to precipitate the product.

  • Cool to 5°C, filter the solid, wash with cold water, and dry under vacuum at 50°C to yield Methyl 2-oxoindoline-6-carboxylate (Yield: 82.6%).[9]

Protocol 2: Proposed Reductive Cyclization for Route A

This protocol is a scientifically plausible proposal based on established methods for selective nitro reduction.[7][11]

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.), iron powder (5 eq.), and ammonium chloride (4 eq.).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the diamine intermediate, followed by the cyclized oxindole product.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-chloro-6-methoxycarbonyl-oxindole.

  • Purify the product by column chromatography or recrystallization.

Conclusion and Outlook

This comparative analysis demonstrates that while the established synthetic route (Route B) to Nintedanib using Methyl 4-chloro-3-nitrobenzoate is robust, predictable, and high-yielding, the use of a more highly functionalized intermediate like This compound offers a tantalizingly convergent and potentially more step-economical alternative (Route A).

The efficacy of this compound hinges on the successful execution of a chemoselective reductive cyclization. If this key step can be optimized to achieve high yield and purity, it could represent a significant process improvement. However, for process development teams prioritizing reliability and scalability based on proven methods, the established route remains the lower-risk option.

Ultimately, the choice of intermediate is a strategic decision. For novel process design and the pursuit of elegant, atom-economical syntheses, this compound is an intermediate of high potential. For robust, large-scale manufacturing based on validated protocols, its simpler analogue currently holds the advantage. Further research into the selective transformations of this polysubstituted building block is warranted and could unlock more efficient pathways to complex pharmaceutical targets.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents.
  • ResearchGate. An Efficient Approach Towards the Synthesis of Nintedanib. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • ResearchGate. An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development. [Link]

  • National Institutes of Health. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of quinolinone-based polycyclic indoles through[1][12]-rearrangement/cyclization reaction. [Link]

  • ACS Publications. Nintedanib: From Discovery to the Clinic | Journal of Medicinal Chemistry. [Link]

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • De Gruyter. cyclization of alkynes under metal-free conditions: synthesis of indoles. [Link]

  • National Institutes of Health. Direct amidation of esters with nitroarenes. [Link]

  • Organic Chemistry Portal. Indole synthesis. [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-amino-5-chloro-3-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as Methyl 2-amino-5-chloro-3-nitrobenzoate, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated nitroaromatic compound, grounded in established safety protocols and environmental regulations.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, data from structurally similar chemicals—halogenated and nitrated aromatic compounds—indicate a need for caution. These compounds can be irritants, potentially toxic, and may pose environmental risks if not handled correctly.[1][2][3]

Immediate Actions Prior to Disposal:

  • Consult the SDS: If an SDS for this compound is available, it should be the primary source of information. In its absence, consult SDSs for similar compounds such as Methyl 3-nitrobenzoate or 2-Amino-5-chloro-3-methylbenzoic acid.[1][4]

  • Personal Protective Equipment (PPE): Don appropriate PPE at all times. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1][5][6]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][5]

  • Avoid Contamination: Prevent the chemical from coming into contact with skin, eyes, and clothing.[1][5] In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. As a generator of chemical waste, you are responsible for determining if it is classified as hazardous.[1]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA), specifically in 40 CFR 261.3.[1] It is imperative to also consult state and local regulations, as they may have more stringent requirements.

  • Waste Stream Segregation: this compound waste should be segregated from other laboratory waste streams. Due to its halogenated nature, it must be placed in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated solvents or other incompatible chemicals.

Step-by-Step Disposal Protocol

The recommended and most environmentally sound method for the disposal of this compound is through a licensed chemical waste disposal company.[4] Direct disposal into the sanitary sewer system or general trash is strictly prohibited.[4]

Experimental Protocol: Waste Accumulation and Labeling

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, leak-proof cap.

    • Ensure the container is clean and dry before adding any waste.

  • Waste Collection:

    • If the waste is in solid form, carefully transfer it to the designated waste container, minimizing dust generation.[1][5]

    • For liquid waste solutions containing the compound, do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[8][9]

    • Keep the waste container closed at all times, except when adding waste.[10]

  • Proper Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date.

      • The name of the principal investigator or laboratory supervisor.

Table 1: Key Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[4]
Environmental Protection Prevent entry into drains, waterways, or soil.[1][5]
Waste Classification Generator's responsibility per EPA 40 CFR 261.3 and local regulations.[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat.[1][5][6]
Waste Container Compatible, sealed, and properly labeled. Do not overfill.[5][9][10]

Storage and Final Disposal

  • Temporary Storage: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste AssessHazards Assess Hazards (Consult SDS for similar compounds) Start->AssessHazards DonPPE Don Appropriate PPE AssessHazards->DonPPE CharacterizeWaste Characterize Waste (Hazardous vs. Non-Hazardous) DonPPE->CharacterizeWaste SegregateWaste Segregate as 'Halogenated Organic Waste' CharacterizeWaste->SegregateWaste SelectContainer Select Compatible Container SegregateWaste->SelectContainer CollectWaste Collect Waste in Container (Do not overfill) SelectContainer->CollectWaste LabelContainer Label Container as 'Hazardous Waste' CollectWaste->LabelContainer StoreTemporarily Store in Satellite Accumulation Area LabelContainer->StoreTemporarily ArrangeDisposal Arrange for Professional Disposal (EHS or Contractor) StoreTemporarily->ArrangeDisposal End End: Proper Disposal ArrangeDisposal->End

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure that this compound is managed in a manner that is safe, compliant, and minimizes its impact on the environment. Always prioritize safety and when in doubt, consult with your institution's EHS department.

References

  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-Amino-5-chloro-3-methylbenzoic acid - AK Scientific, Inc. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid - ChemicalBook. (2025, August 23).
  • 2-AMINO-3-CHLORO-5-NITROBENZOIC ACID SDS, 773109-32-3 Safety Data Sheets. (n.d.).
  • Hazardous waste acceptance conditions. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 20).
  • Aromatic halogenated amines and nitro-compounds - Croner-i. (n.d.).
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12).

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Personal protective equipment for handling Methyl 2-amino-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

Handling Methyl 2-amino-5-chloro-3-nitrobenzoate requires a nuanced approach that goes beyond standard organic synthesis protocols. As a chlorinated nitroaromatic ester , this compound presents a tripartite hazard profile:

  • Energetic Potential: The nitro group (

    
    ) introduces thermal instability and potential shock sensitivity, particularly when dry or in the presence of strong bases.
    
  • Toxicological Risk: The amino-chlorobenzene core is a likely skin sensitizer and irritant (H315, H317), with high potential for rapid transdermal absorption due to the lipophilic methyl ester moiety.

  • Environmental Persistence: The chlorine substituent mandates strict segregation from non-halogenated waste streams to prevent regulatory violations and incineration hazards.

Immediate Action Required: All handling must occur within a certified chemical fume hood. Do not handle on open bench tops.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitroaromatics. The lipophilicity of the ester group facilitates permeation through weak barriers.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Silver Shield® (Laminate)Nitroaromatics can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer. Laminate gloves are required if handling concentrated solutions (>1M).
Respiratory Engineering Control Primary Use Fume Hood (Face velocity: 80-100 fpm).Backup: N95/P100 Particulate Respirator.As a fine powder, electrostatic charging can aerosolize dust. Inhalation poses a risk of methemoglobinemia (typical of aniline derivatives).
Eye Protection Chemical Goggles (ANSI Z87.1)Not just safety glasses.Fine powders can bypass the side-gaps of standard glasses.[1] Goggles seal the ocular cavity against dust entry.
Body Defense Lab Coat (Cotton/Flame Resistant) + Tyvek Sleeves Synthetic blends can melt onto skin if a flash fire occurs (nitro-compound risk).[1] Tyvek sleeves cover the wrist gap between glove and coat.
Operational Protocol: The "Zero-Static" Workflow[1]

Objective: Minimize static discharge (ignition source) and prevent aerosolization.

Phase A: Preparation & Weighing[2]
  • Static Dissipation: Use an ionizing bar or anti-static gun inside the balance enclosure. Nitro-compounds are often dry dielectrics that accumulate charge.[1]

  • Tool Selection: Use high-density polyethylene (HDPE) or stainless steel spatulas.[1] Avoid nickel spatulas if using acidic solvents later, as metal leaching can catalyze decomposition.

  • Weighing: Never weigh directly into the receiving vessel if it contains solvent. Weigh onto weighing paper or a boat, then transfer. This prevents "clumping" and exotherms at the solvent interface.

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve in DCM (Dichloromethane) or Ethyl Acetate. Avoid acetone if strong bases are present, as this can form Janovsky complexes (deeply colored, potentially unstable species).

  • Temperature Control: Maintain reaction temperatures <50°C unless calorimetry data confirms stability. Nitro-esters can undergo "runaway" hydrolysis and decarboxylation at elevated temperatures.[1]

Phase C: Spill Management
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampened with water/surfactant) to prevent dust clouds.[1]

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust , as organic absorbents can react with nitro compounds to increase flammability.

Waste Disposal & Deactivation[2][3][4][5][6][7]

Critical Rule: This compound contains Chlorine . It must be segregated into Halogenated Waste .

  • Primary Stream: Halogenated Organic Waste (Red Tag/Green Bin).

    • Reasoning: Mixing chlorinated compounds with non-halogenated solvents (like acetone/methanol waste) complicates incineration and can form dioxins during disposal processing.

  • Container Prep: Triple rinse empty containers with a compatible solvent (e.g., DCM) and add rinsate to the Halogenated Waste stream. Deface the label before discarding the glass.

  • Deactivation (Spill Residues): For trace cleaning, treat surfaces with dilute ethanoic acid followed by soap and water. Avoid strong alkalis (NaOH), which can strip the ester and generate the more reactive free acid or explosive salts.

Visual Safety Logic

The following diagram illustrates the "Fail-Safe" workflow for handling this compound.

SafeHandling Start Start: Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing Station (Anti-Static + Fume Hood) PPE_Check->Weighing Pass Reaction Reaction/Handling (Temp < 50°C) Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Wet Wipe / HEPA (NO Sawdust) Spill->Cleanup Yes Disposal Disposal (Halogenated Waste Stream) Spill->Disposal No (Process Complete) Cleanup->Disposal Contaminated Waste

Caption: Operational logic flow emphasizing the prohibition of sawdust for cleanup and the mandatory halogenated waste stream.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644044, 2-amino-5-chloro-3-methylbenzoic acid (Analogous Structure).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds.[1] Retrieved from [Link][1]

Sources

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